6-Bromopyrazine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromopyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGHXDMQMSAZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-53-7 | |
| Record name | 6-Bromopyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromopyrazine-2-carboxylic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 6-Bromopyrazine-2-carboxylic Acid
Introduction
This compound, identified by CAS Number 1196151-53-7, is a heterocyclic organic compound of significant interest to the scientific community.[1][2] As a derivative of pyrazine, a scaffold prevalent in many approved pharmaceuticals, this molecule serves as a versatile building block in medicinal chemistry, agrochemical research, and materials science.[3] Its structure, featuring a pyrazine ring functionalized with both a reactive bromine atom and a carboxylic acid group, provides two distinct chemical handles for synthetic elaboration. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety can be readily converted into esters, amides, and other derivatives.[3]
This guide provides a comprehensive overview of the core physical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the compound's characteristics for handling, reaction planning, and analytical development. We will delve into its physicochemical properties, present field-proven protocols for their experimental determination, analyze its expected spectral characteristics, and outline essential safety and handling procedures.
Physicochemical Properties
A precise understanding of a compound's physical properties is fundamental to its application in research and development. These parameters influence everything from reaction kinetics and purification strategies to formulation and bioavailability. The key physicochemical data for this compound are summarized below.
| Property | Value / Description | Source(s) |
| CAS Number | 1196151-53-7 | [1][2] |
| Molecular Formula | C₅H₃BrN₂O₂ | [1][2] |
| Molecular Weight | 203.00 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [1] |
| Melting Point | Data not publicly available. Requires experimental determination (see Protocol 1). | |
| Solubility | Data not publicly available. Expected to be soluble in polar organic solvents and aqueous base (see Protocol 2). | |
| pKa | Data not publicly available. The carboxylic acid group confers acidic properties. |
Experimental Characterization Protocols
For properties where public data is unavailable, direct experimental measurement is necessary. The following protocols describe standard, reliable methods for characterizing key physical parameters.
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of a pure crystalline solid.[4][5] It offers high precision and provides additional thermodynamic information, such as the enthalpy of fusion (ΔHfus). The technique measures the difference in heat flow required to increase the temperature of the sample and an inert reference as a function of temperature.[6] An endothermic peak is observed as the sample melts, and the onset temperature of this peak is defined as the melting point for pure organic compounds.[7]
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and contain the sample. Prepare an empty, crimped pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature at least 20°C below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, under a constant nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.
-
Continue heating to a temperature at least 20°C above the completion of the melting transition.
-
-
Data Analysis: The output is a thermogram plotting heat flow versus temperature. The melting point (Tm) is determined from the onset of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.
Protocol 2: Aqueous Solubility Profile Determination
Causality: The solubility of a compound is critically dependent on the solvent's properties, particularly its pH for an ionizable molecule like a carboxylic acid. Testing solubility in neutral, acidic, and basic aqueous media provides insight into the compound's pKa and predicts its behavior in different chemical and biological environments. Carboxylic acids are typically insoluble or sparingly soluble in neutral water (depending on molecular size) but become soluble in a basic solution (like 5% NaHCO₃ or NaOH) due to the formation of a more polar, water-soluble carboxylate salt.[8]
Methodology:
-
Solvent Preparation: Prepare three test solvents: deionized water, 5% (w/v) aqueous sodium bicarbonate (NaHCO₃), and 5% (w/v) aqueous hydrochloric acid (HCl).
-
Test Procedure (for each solvent):
-
Add approximately 25 mg of this compound to a small test tube.
-
Add 0.75 mL of the test solvent in small portions, shaking vigorously after each addition.[9]
-
Observe for dissolution. If the solid dissolves completely, it is classified as "soluble."
-
-
Interpretation:
-
Solubility in Water: Indicates the polarity of the neutral molecule.
-
Solubility in 5% NaHCO₃: If the compound is water-insoluble but dissolves in NaHCO₃ (a weak base), it confirms the presence of a sufficiently strong acidic group, such as a carboxylic acid.[8][9] Effervescence (CO₂ evolution) may be observed.
-
Solubility in 5% HCl: As an acid, the compound is expected to be insoluble in aqueous acid.
-
Workflow for Physicochemical Characterization
The logical flow for characterizing a new chemical entity like this compound is depicted below. It begins with identity confirmation and proceeds through the determination of key physical and thermal properties.
Caption: Workflow for the physicochemical characterization of a research chemical.
Spectral Data Analysis (Predicted)
While experimental spectra for this specific compound are not widely published, its structure allows for the confident prediction of key signals in various spectroscopic analyses.
-
¹H Nuclear Magnetic Resonance (¹H NMR): The spectrum is expected to show two distinct signals corresponding to the protons on the pyrazine ring. Additionally, a highly characteristic, broad singlet will appear far downfield, typically in the 10-13 ppm range, corresponding to the acidic proton of the carboxylic acid group.[10][11] This signal will disappear upon shaking the sample with D₂O due to proton-deuterium exchange.
-
¹³C Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum will be defined by the signal from the carbonyl carbon of the carboxylic acid, which is expected to appear in the 160-180 ppm region.[10] Several other signals will be present corresponding to the four unique carbon atoms of the bromopyrazine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the carboxylic acid functional group. Key absorptions include:
-
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) should be observable. Common fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl group ([M-17]) and the loss of the entire carboxyl group ([M-45]).[11] The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in ~1:1 abundance).
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with the following hazards:
-
Signal Word: Warning[13]
-
Hazard Statements:
Recommended Precautions:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust.[17] Wash hands and any exposed skin thoroughly after handling.[17] Do not eat, drink, or smoke when using this product.[15]
-
Storage: Store in a cool, dry, and well-ventilated place.[14][17] Keep the container tightly closed.[13][14] For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[1]
Conclusion
This compound is a valuable synthetic intermediate whose utility is underpinned by its physical and chemical properties. While some physical data like a specific melting point are not yet established in the public literature, this guide provides robust, standard protocols for their determination. The predicted spectral characteristics, combined with the safety and handling information, offer a comprehensive foundation for scientists to confidently and safely incorporate this compound into their research and development workflows.
References
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- 2. appretech.com [appretech.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. s4science.at [s4science.at]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. echemi.com [echemi.com]
- 13. echemi.com [echemi.com]
- 14. kishida.co.jp [kishida.co.jp]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. 6-Bromopyridine-2-carboxylic acid 98 21190-87-4 [sigmaaldrich.com]
An In-depth Technical Guide to 6-Bromopyrazine-2-carboxylic acid: Structure, Bonding, and Reactivity
Abstract
6-Bromopyrazine-2-carboxylic acid, a key heterocyclic building block, holds significant value for researchers, medicinal chemists, and drug development professionals. Its unique molecular architecture, featuring a pyrazine ring substituted with both an electron-withdrawing carboxylic acid group and a reactive bromine atom, offers a versatile platform for the synthesis of complex molecular entities. This guide provides an in-depth analysis of the chemical structure, bonding characteristics, spectroscopic signature, and synthetic utility of this compound, offering field-proven insights into its application in modern chemical research.
Introduction: The Strategic Importance of this compound
Heterocyclic compounds form the cornerstone of many pharmaceuticals and agrochemicals. Among these, pyrazine derivatives are of particular interest due to their prevalence in biologically active molecules and their favorable pharmacokinetic properties. This compound (CAS No: 1196151-53-7) has emerged as a strategic intermediate, providing chemists with a bifunctional scaffold for molecular elaboration.[1][2] The presence of a carboxylic acid allows for the formation of amides, esters, and other derivatives, while the bromine atom serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1] This dual functionality makes it an invaluable starting material for the construction of diverse chemical libraries for drug discovery and materials science.[3]
Molecular Structure and Bonding
The molecular structure of this compound is defined by the interplay of its constituent functional groups. The pyrazine ring, an aromatic diazine, is inherently electron-deficient. This electron deficiency is further accentuated by the presence of the electron-withdrawing carboxylic acid group at the 2-position. The bromine atom at the 6-position also contributes to the electronic landscape of the molecule through both inductive electron withdrawal and resonance effects.
While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the time of this writing, we can infer key structural features from related molecules and computational modeling.[4][5] The molecule is expected to be largely planar, with the carboxylic acid group potentially exhibiting some torsional rotation out of the plane of the pyrazine ring, a phenomenon observed in the crystal structure of the related compound, 2-Bromopyridine-3-carboxylic acid.[6]
Key Structural and Bonding Features:
-
Pyrazine Core: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The nitrogen atoms are sp² hybridized and contribute to the overall aromaticity of the ring.
-
Carboxylic Acid Group: An sp² hybridized carbonyl carbon and a hydroxyl group. The C=O and C-O bond lengths will be characteristic of carboxylic acids, and this group is a key site for hydrogen bonding.
-
Bromine Substituent: The C-Br bond will have a characteristic length, and the bromine atom's electronegativity influences the electron distribution within the pyrazine ring.
In the solid state, it is highly probable that this compound forms intermolecular hydrogen bonds. The carboxylic acid moiety can act as both a hydrogen bond donor (the -OH group) and acceptor (the C=O group), leading to the formation of dimeric structures or extended hydrogen-bonded networks.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the expected spectroscopic data based on the analysis of its functional groups and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[7]
Table 1: Predicted 1H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13-14 | broad singlet | -COOH |
| ~8.9 | singlet | H-3 |
| ~8.7 | singlet | H-5 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The acidic proton of the carboxylic acid is expected to be significantly downfield and often appears as a broad signal due to hydrogen bonding and exchange.[8] The two protons on the pyrazine ring are in a deshielded environment and are expected to appear as singlets.
Table 2: Predicted 13C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~148 | C-2 |
| ~145 | C-6 |
| ~144 | C-3 |
| ~142 | C-5 |
Note: The assignments are predictive and based on known substituent effects on pyrazine and related heterocycles. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.[8]
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the carboxylic acid functional group.
Table 3: Key IR Absorption Bands
| Wavenumber (cm-1) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| 1690-1760 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | Medium-Weak | C=C and C=N ring stretching |
| ~1300 | Medium | C-O stretch |
| ~1000 | Medium | C-Br stretch |
The most characteristic feature will be the very broad O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer, which often overlaps with C-H stretching vibrations.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M+): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br in approximately a 1:1 ratio). The expected m/z values for the molecular ion peaks will be around 202 and 204.
-
Key Fragmentation Pathways: Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). The pyrazine ring is relatively stable, but fragmentation can occur through the loss of HCN or other small molecules.
Synthesis and Reactivity
This compound is a versatile synthetic intermediate. Its reactivity is dominated by the chemistry of the carboxylic acid group and the bromine-substituted pyrazine ring.
Synthesis
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
A more practical approach found in the literature for related compounds involves the conversion of an amino group to a bromo group via a Sandmeyer-type reaction, followed by oxidation of a methyl group to a carboxylic acid.
Key Reactions
The dual functionality of this compound allows for a wide range of chemical transformations.
The carboxylic acid moiety can be readily converted into a variety of other functional groups.
-
Amide Formation: Amide coupling is a cornerstone of medicinal chemistry. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine.[9][10] Alternatively, a wide range of modern coupling reagents (e.g., HATU, HOBt/EDC) can be employed for direct amidation.[11]
Experimental Protocol: General Procedure for Amide Coupling
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF), add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous work-up and purify the product by column chromatography or recrystallization.
-
Esterification: The Fischer esterification, involving the reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method for ester synthesis.[12][13]
Experimental Protocol: General Procedure for Fischer Esterification
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol (which also serves as the solvent).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, a few drops).
-
Heat the reaction mixture to reflux for several hours until the reaction reaches equilibrium (monitored by TLC).
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to afford the crude ester, which can be purified by column chromatography.
Caption: Key reactions of the carboxylic acid group.
The bromine atom on the electron-deficient pyrazine ring is an excellent handle for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This powerful reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.[2][14] This reaction is widely used to introduce aryl or heteroaryl substituents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.
-
Heck Coupling: The Heck reaction enables the coupling of the bromopyrazine with an alkene to form a substituted alkene, again using a palladium catalyst and a base.[15][16]
-
Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as Sonogashira (coupling with a terminal alkyne), Buchwald-Hartwig (coupling with an amine), and Stille (coupling with an organotin reagent), are also viable transformations.
Caption: Palladium-catalyzed cross-coupling reactions of the bromopyrazine ring.
Conclusion
This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its bifunctional nature, combining the reactivity of a carboxylic acid with the cross-coupling potential of a brominated heteroaromatic ring, provides a powerful platform for the efficient construction of complex molecules. This guide has provided a comprehensive overview of its structure, bonding, spectroscopic properties, and key synthetic transformations. A thorough understanding of these fundamental characteristics will empower researchers and drug development professionals to fully leverage the synthetic potential of this important chemical intermediate in their pursuit of novel and impactful molecular discoveries.
References
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- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
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- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
6-Bromopyrazine-2-carboxylic acid CAS number and IUPAC name
An In-Depth Technical Guide to 6-Bromopyrazine-2-carboxylic acid for Advanced Research
Introduction
This compound has emerged as a pivotal heterocyclic building block for synthetic chemists engaged in the development of novel molecules.[1] Its unique structural arrangement, featuring a pyrazine ring functionalized with both a reactive bromine atom and a versatile carboxylic acid group, offers a strategic platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, synthetic utility, and critical role in modern drug discovery and materials science, tailored for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 1196151-53-7 | [1][2] |
| Molecular Formula | C₅H₃BrN₂O₂ | [2] |
| Molecular Weight | 203.00 g/mol | [2] |
| Purity | Typically ≥98% | [2] |
| Physical Form | Liquid | |
| Storage | Ambient Temperature |
Synthetic Utility and Key Reactions
The true value of this compound lies in its synthetic versatility. The two distinct functional groups—the bromine atom and the carboxylic acid—serve as orthogonal handles for a wide array of chemical transformations.
The Role of the Pyrazine Core and Functional Groups
The pyrazine scaffold is a common motif in many FDA-approved drugs, valued for its favorable pharmacokinetic properties and its ability to engage with biological targets.[1] The strategic placement of the bromine and carboxylic acid groups on this core unlocks a multitude of synthetic possibilities.
Caption: Functional roles of the key structural motifs in this compound.
-
Bromine Atom : The bromine substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1] This allows for the efficient and precise formation of new carbon-carbon bonds, which is a fundamental strategy for elaborating the core structure and synthesizing complex target molecules.[1]
-
Carboxylic Acid Group : This functional group is a versatile handle for various transformations. It can be readily converted into esters, amides, or acid halides, providing a gateway to a vast chemical space.[1] In drug development, the carboxylic acid moiety is a critical pharmacophore in hundreds of drugs, though its properties sometimes necessitate bioisosteric replacement to overcome challenges related to metabolic stability or membrane permeability.[3]
Experimental Protocol: General Synthesis of a Brominated Heteroaromatic Carboxylic Acid
While the precise, scaled-up synthesis of this compound is often proprietary, a general and representative workflow for a related compound, 6-bromopyridine-2-carboxylic acid, involves a multi-step process starting from 6-amino-2-methylpyridine.[4] This illustrates the fundamental chemical logic applicable to the synthesis of such intermediates.
Disclaimer: This protocol is an illustrative example based on the synthesis of a structurally similar compound and should be adapted and optimized by a qualified chemist.
Step-by-Step Methodology
-
Diazotization of the Amino Group:
-
Dissolve the starting material (e.g., 6-amino-2-methylpyridine) in an aqueous solution of a strong acid, such as hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt intermediate. Causality: The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.
-
-
Sandmeyer Bromination:
-
Introduce a copper(I) bromide (CuBr) catalyst to the cold diazonium salt solution.
-
Allow the reaction to warm to room temperature slowly. Vigorous nitrogen gas evolution will be observed as the diazonium group is replaced by bromine. Causality: The Cu(I) catalyst facilitates the radical-mediated substitution of the diazonium group with bromide.
-
-
Oxidation of the Methyl Group:
-
Isolate the resulting 6-bromo-2-methylpyridine intermediate.
-
Subject the intermediate to strong oxidizing conditions. A common method involves heating with a strong oxidant like potassium permanganate (KMnO₄) in an aqueous solution.
-
The reaction is typically refluxed for several hours until the purple color of the permanganate disappears, indicating the reaction's completion. Causality: The strong oxidant is required to convert the relatively stable methyl group into a carboxylic acid.
-
-
Workup and Purification:
-
After cooling, quench any remaining oxidant.
-
Filter the reaction mixture to remove manganese dioxide byproduct.
-
Acidify the filtrate to precipitate the crude 6-bromopyridine-2-carboxylic acid product.
-
Collect the solid by filtration and purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity product.
-
Caption: Generalized workflow for the synthesis of a brominated heteroaromatic carboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an end product but a crucial starting material for creating high-value, biologically active compounds.
-
Scaffold for Anti-Infective Agents: The pyrazine-carboxamide core is a well-established pharmacophore in anti-tuberculosis research. Derivatives of 6-chloropyrazine-2-carboxylic acid have been synthesized and studied for their potential activity against Mycobacterium tuberculosis.[5] The bromo-analogue serves as a parallel starting point for generating novel derivatives with potentially improved efficacy or resistance profiles.
-
Intermediate for Enzyme Inhibitors: Pyridine and pyrazine carboxylic acid isomers are foundational scaffolds for a multitude of enzyme inhibitors targeting diseases such as cancer, diabetes, and HIV/AIDS.[6] The ability to functionalize the 6-bromo position allows for the systematic exploration of the chemical space around the core, which is a key strategy in structure-activity relationship (SAR) studies to optimize potency and selectivity.[6]
-
Building Block for Agrochemicals and Materials: Beyond pharmaceuticals, this compound is a valuable intermediate for developing new crop protection agents and functional materials where a substituted heterocyclic core is desired.[1][7]
Safety and Handling
As with any reactive chemical intermediate, proper handling of this compound is essential. Based on data for structurally related compounds, the following precautions should be observed.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask or respirator is recommended if handling the compound as a solid.[8][9]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use only in a well-ventilated area, such as a chemical fume hood.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store away from strong oxidizing agents.
-
First Aid: In case of inhalation, move to fresh air. If on skin, wash off immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[10]
Conclusion
This compound is a high-value synthetic intermediate whose strategic importance is rooted in the combined reactivity of its functional groups and the inherent pharmacological relevance of the pyrazine core. Its utility in palladium-catalyzed cross-coupling and derivatization of the carboxylic acid function provides chemists with a robust platform for the efficient synthesis of complex molecules. For researchers in drug discovery, agrochemicals, and materials science, this compound represents a key enabling tool for innovation and the development of next-generation chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. appretech.com [appretech.com]
- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. 6-ブロモピリジン-2-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Synthesis and purification of 6-Bromopyrazine-2-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Purification of 6-Bromopyrazine-2-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its structural arrangement, featuring a pyrazine core, a reactive bromine atom, and a versatile carboxylic acid group, makes it an invaluable intermediate for the synthesis of complex molecular architectures.[1][2] The bromine substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile formation of new carbon-carbon bonds.[1] Simultaneously, the carboxylic acid moiety serves as a handle for forming amides, esters, and other derivatives. This guide provides a comprehensive overview of a robust synthetic pathway and detailed purification protocols for this compound, grounded in established chemical principles and designed to ensure high purity and yield.
Strategic Approach to Synthesis
While multiple synthetic routes to pyrazine derivatives exist, a highly effective and reproducible strategy for introducing a bromine atom onto the pyrazine ring involves the diazotization of an amino precursor, followed by a Sandmeyer-type reaction. This classic transformation is a cornerstone of aromatic chemistry, offering a reliable method for converting an amino group into a halide.
This guide will focus on the synthesis starting from 6-aminopyrazine-2-carboxylic acid. The core logic behind this choice is the predictable reactivity of the amino group, allowing for its clean conversion to a diazonium salt, which is an excellent leaving group and readily substituted by bromide.
The Causality of the Synthetic Pathway
The chosen two-step, one-pot process is governed by the following principles:
-
Diazotization: The primary aromatic amine is treated with a nitrous acid source (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is highly reactive but unstable at higher temperatures, making strict temperature control paramount for success.
-
Sandmeyer Reaction: The diazonium salt intermediate is subsequently reacted with a copper(I) bromide salt. The copper catalyst facilitates the displacement of the diazonio group (-N₂) with a bromide atom, yielding the target molecule. This method is preferred over direct bromination of the pyrazine ring, which can be challenging due to the ring's electron-deficient nature and may lead to issues with regioselectivity and yield. The process is analogous to the well-established synthesis of 2-bromopyridine from 2-aminopyridine.[3]
Visualizing the Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol for Synthesis
Disclaimer: This protocol is a proposed method based on analogous, well-established chemical transformations. All work should be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).
Materials and Reagents:
-
6-Aminopyrazine-2-carboxylic acid
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 6-aminopyrazine-2-carboxylic acid (1.0 eq).
-
Acidification: Cool the flask in an ice-salt bath to 0 °C. Slowly add 48% hydrobromic acid (approx. 5-7 eq) while maintaining the internal temperature between 0 and 5 °C. Stir until a homogenous slurry is formed.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes. Crucial: Ensure the internal temperature does not exceed 5 °C during the addition to prevent premature decomposition of the diazonium salt. Stir the resulting mixture for an additional 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate beaker, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr. Slowly add the cold diazonium salt solution from the previous step to the CuBr solution. Vigorous nitrogen gas evolution will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.
High-Fidelity Purification
The crude product obtained from the synthesis requires purification to remove unreacted starting materials, inorganic salts, and reaction by-products. Recrystallization is the most effective and commonly employed technique for purifying solid organic compounds like the target molecule.[4]
The Principle of Recrystallization
Recrystallization is a purification technique that relies on the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[4] The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).
Visualizing the Purification Workflow
Caption: Step-by-step workflow for the purification via recrystallization.
Detailed Experimental Protocol for Recrystallization
Solvent Selection: An ethanol/water mixture is often a good starting point for polar, crystalline compounds like carboxylic acids. Ethyl acetate or toluene could also be effective. The ideal solvent system should be determined empirically on a small scale.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. If using a solvent pair, dissolve the solid in the more soluble solvent (ethanol) and add the less soluble solvent (water) dropwise until the solution becomes slightly cloudy (the saturation point). Then, add a few more drops of the first solvent to redissolve the precipitate.
-
Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum, in a desiccator, or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Physicochemical Properties and Characterization
The identity and purity of the final product should be confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point determination, and mass spectrometry.
| Property | Value | Reference |
| CAS Number | 1196151-53-7 | [5] |
| Molecular Formula | C₅H₃BrN₂O₂ | [5] |
| Molecular Weight | 203.00 g/mol | [5] |
| Appearance | Off-white to light yellow solid | (Typical) |
| Melting Point | 156 °C (decomposition) | [5] |
Conclusion
This guide outlines a comprehensive and scientifically grounded approach to the synthesis and purification of this compound. By employing a robust Sandmeyer reaction strategy and a meticulous recrystallization protocol, researchers can reliably obtain this valuable chemical intermediate in high purity. The detailed explanations of the causality behind each step are intended to provide scientists with the necessary insights to adapt and troubleshoot these procedures effectively, thereby accelerating research and development in drug discovery and materials science.
References
A Technical Guide to the Solubility of 6-Bromopyrazine-2-carboxylic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromopyrazine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. Lacking extensive published quantitative solubility data, this document synthesizes fundamental principles of organic chemistry to predict its solubility behavior in various common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine precise solubility data. This guide is intended to be a foundational resource, enabling scientists to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical characterization of this compound.
Introduction to this compound
This compound is a substituted pyrazine derivative featuring a carboxylic acid functional group and a bromine atom. Its molecular structure, combining an aromatic nitrogen-containing heterocycle with a polar carboxylic acid and a lipophilic bromine atom, results in a unique set of physicochemical properties that govern its interactions with various solvents. Understanding its solubility is a critical first step in its application, influencing reaction kinetics, crystallization behavior, and bioavailability in drug delivery systems.[1]
Molecular Structure:
Figure 1: Chemical structure of this compound.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] The solubility of a solute in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility is governed by the interplay of its functional groups:
-
Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2][3] This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). In the presence of a base, the carboxylic acid can be deprotonated to form a highly polar carboxylate salt, significantly increasing its aqueous solubility.[4]
-
Pyrazine Ring: The pyrazine ring is a nitrogen-containing heterocycle. The nitrogen atoms can act as hydrogen bond acceptors, contributing to its solubility in protic solvents. The aromatic nature of the ring also allows for π-π stacking interactions.
-
Bromine Atom (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity. It also increases the molecular weight and van der Waals forces, which can influence solubility in non-polar solvents.
Based on these structural features, we can predict the general solubility behavior of this compound in different classes of organic solvents.
Polar Protic Solvents (e.g., Water, Methanol, Ethanol)
These solvents can engage in hydrogen bonding with both the carboxylic acid group and the nitrogen atoms of the pyrazine ring. Therefore, moderate to good solubility is expected in polar protic solvents. However, the presence of the relatively non-polar pyrazine ring and the bromine atom may limit its solubility in water, especially at neutral pH.[3][5] As with other carboxylic acids, solubility in water is expected to be pH-dependent; increasing the pH will deprotonate the carboxylic acid, leading to a significant increase in solubility.[5][6]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)
These solvents cannot donate hydrogen bonds but can act as hydrogen bond acceptors. They will interact favorably with the carboxylic acid proton. Solvents like DMSO and DMF are powerful solvents for many organic compounds, and it is anticipated that this compound will exhibit good solubility in these solvents.[7]
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether)
The overall polarity of this compound, dominated by the carboxylic acid group, suggests that it will have poor solubility in non-polar solvents.[2][7] The energy required to break the strong intermolecular hydrogen bonds between the carboxylic acid molecules will not be compensated by the weak van der Waals interactions with non-polar solvent molecules.
Experimental Determination of Solubility
To obtain precise quantitative data, experimental determination of solubility is essential.[8][9] The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
Figure 2: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator. A typical temperature for initial screening is 25 °C.
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study to determine the optimal agitation time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter to remove any suspended solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
The resulting concentration is the equilibrium solubility of this compound in that solvent at the specified temperature.
-
Predicted and Experimental Solubility Data
While specific, verified quantitative data for the solubility of this compound is not widely available in the literature, the following table provides a template for researchers to populate with their experimentally determined values. The qualitative predictions are based on the theoretical principles discussed in Section 2.
| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimental Solubility (mg/mL at 25 °C) |
| Polar Protic | Water (pH 7) | Low to Moderate | To be determined |
| Methanol | Moderate to High | To be determined | |
| Ethanol | Moderate | To be determined | |
| Polar Aprotic | DMSO | High | To be determined |
| DMF | High | To be determined | |
| Acetonitrile | Moderate | To be determined | |
| Acetone | Moderate | To be determined | |
| Non-Polar | Toluene | Low | To be determined |
| Hexane | Very Low | To be determined | |
| Diethyl Ether | Low | To be determined |
Conclusion
This technical guide has provided a detailed theoretical and practical framework for understanding and determining the solubility of this compound in common organic solvents. By applying the principles of intermolecular forces and following the outlined experimental protocol, researchers can obtain the critical solubility data needed to advance their work in drug discovery, process chemistry, and materials science. The provided structure serves as a robust starting point for any investigation involving this compound.
References
- 1. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
The Emergence of a Versatile Scaffold: A Technical Guide to the Synthesis and History of 6-Bromopyrazine-2-carboxylic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromopyrazine-2-carboxylic acid (CAS No. 1196151-53-7) has surfaced as a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science.[1][2] Its unique trifunctional architecture—a pyrazine core, a synthetically versatile bromine atom, and a reactive carboxylic acid moiety—offers a strategic platform for the construction of complex molecular entities. This guide provides an in-depth exploration of the probable synthetic routes to this compound, grounded in the historical context of pyrazine chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its synthesis relies on well-established and fundamental reactions of aromatic heterocycles. This document will detail the mechanistic rationale and provide actionable protocols for its preparation, offering field-proven insights for its application in research and development.
Introduction: The Strategic Value of a Trifunctional Pyrazine
The pyrazine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics.[3] Its nitrogen atoms act as hydrogen bond acceptors and modulate the electronic properties of the molecule, often conferring favorable pharmacokinetic profiles. The introduction of a bromine atom at the 6-position provides a handle for a multitude of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile introduction of carbon-carbon bonds.[4] Simultaneously, the carboxylic acid at the 2-position serves as a versatile point for amide bond formation, esterification, or conversion to other functional groups.[4] This trifecta of functionalities makes this compound a highly sought-after intermediate for generating libraries of compounds with diverse biological activities.[2]
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of this compound can be logically approached through several convergent strategies, leveraging foundational reactions in heterocyclic chemistry. The primary retrosynthetic disconnections point to three main precursors:
-
6-Aminopyrazine-2-carboxylic acid: A Sandmeyer reaction can be employed to convert the amino group to a bromine atom.
-
6-Bromo-2-methylpyrazine: Oxidation of the methyl group would yield the desired carboxylic acid.
-
Pyrazine-2-carboxylic acid: Direct bromination could potentially install the bromine atom at the 6-position.
Each of these strategies is rooted in reactions that have been developed and refined over decades. The following sections will explore the historical context and provide detailed protocols for these plausible synthetic pathways.
Synthetic Pathways and Experimental Protocols
The Sandmeyer Approach: From Amino Precursors
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides via a diazonium salt intermediate.[5][6] This radical-nucleophilic aromatic substitution is particularly effective for introducing halides onto heterocyclic rings.[5]
Historical Context: The application of Sandmeyer-type reactions to nitrogen-containing heterocycles was a logical extension of the original discovery and has been widely used since the mid-20th century to functionalize rings that are often difficult to halogenate directly.
Experimental Workflow Diagram:
Caption: Workflow for the Sandmeyer synthesis of this compound.
Detailed Protocol:
-
Diazotization: 6-Aminopyrazine-2-carboxylic acid (1.0 eq) is suspended in an aqueous solution of hydrobromic acid (48%, ~3-4 eq). The mixture is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes at this temperature until a clear solution of the diazonium salt is formed.
-
Sandmeyer Reaction: In a separate flask, copper(I) bromide (1.2 eq) is dissolved in aqueous hydrobromic acid. The solution of the diazonium salt is then added slowly to the heated (typically 60-80 °C) copper bromide solution. Vigorous nitrogen evolution is observed.
-
Work-up and Isolation: After the addition is complete and gas evolution has ceased, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
| Reagent | Molar Ratio (eq) | Purpose |
| 6-Aminopyrazine-2-carboxylic acid | 1.0 | Starting Material |
| Hydrobromic Acid (48%) | 3.0 - 4.0 | Acid catalyst and bromide source |
| Sodium Nitrite | 1.1 | Diazotizing agent |
| Copper(I) Bromide | 1.2 | Catalyst for Sandmeyer reaction |
Causality Behind Experimental Choices: The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The copper(I) bromide acts as a catalyst to facilitate the single-electron transfer that initiates the radical mechanism of the Sandmeyer reaction.[5]
Oxidation of a Methyl Precursor
The oxidation of an alkyl side chain on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. For pyrazine derivatives, reagents like potassium permanganate or selenium dioxide have been historically employed.
Historical Context: The oxidation of alkyl-substituted pyrazines has been a common method for the preparation of pyrazinecarboxylic acids since the early to mid-20th century, as documented in the synthesis of pyrazine-2,3-dicarboxylic acid from quinoxaline.[7]
Experimental Workflow Diagram:
Caption: Oxidation of 6-bromo-2-methylpyrazine.
Detailed Protocol:
-
Reaction Setup: 6-Bromo-2-methylpyrazine (1.0 eq) is suspended in water. Potassium permanganate (KMnO4) (2.0-3.0 eq) is added portion-wise to the stirred suspension.
-
Oxidation: The reaction mixture is heated to reflux for several hours until the purple color of the permanganate has disappeared, indicating its consumption.
-
Work-up and Isolation: The hot solution is filtered to remove the manganese dioxide byproduct. The filtrate is then cooled and acidified with a strong acid (e.g., concentrated HCl) to a pH of 2-3. The precipitated this compound is collected by filtration, washed with cold water, and dried.
| Reagent | Molar Ratio (eq) | Purpose |
| 6-Bromo-2-methylpyrazine | 1.0 | Starting Material |
| Potassium Permanganate (KMnO4) | 2.0 - 3.0 | Oxidizing Agent |
| Hydrochloric Acid (conc.) | As needed | Acidification to precipitate the product |
Causality Behind Experimental Choices: Potassium permanganate is a strong oxidizing agent capable of converting the alkyl side chain to a carboxylic acid. The reaction is typically performed in water, and the product is isolated by precipitation upon acidification, which protonates the carboxylate salt to the less soluble carboxylic acid.
Direct Bromination of Pyrazine-2-carboxylic Acid
Direct halogenation of pyrazine rings can be challenging due to the deactivating effect of the nitrogen atoms. However, under forcing conditions or with specific brominating agents, this transformation can be achieved.
Historical Context: The direct bromination of electron-deficient heterocycles often requires harsh conditions. Early studies on pyrazine chemistry, such as those from the 1940s, explored various halogenation methods.[8] The Hell-Volhard-Zelinskii reaction is a classic method for the α-bromination of carboxylic acids, though it is not directly applicable to aromatic C-H bromination.[9]
Experimental Workflow Diagram:
Caption: Direct bromination of pyrazine-2-carboxylic acid.
Detailed Protocol:
-
Reaction Setup: Pyrazine-2-carboxylic acid (1.0 eq) is dissolved in oleum (fuming sulfuric acid).
-
Bromination: Bromine (1.1 eq) is added dropwise to the solution at an elevated temperature (e.g., 120-150 °C). The reaction is maintained at this temperature for several hours.
-
Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with water to remove excess acid, and then dried.
| Reagent | Molar Ratio (eq) | Purpose |
| Pyrazine-2-carboxylic acid | 1.0 | Starting Material |
| Bromine | 1.1 | Brominating Agent |
| Oleum | Solvent | Activating solvent for electrophilic substitution |
Causality Behind Experimental Choices: The highly acidic and activating nature of oleum is necessary to overcome the deactivation of the pyrazine ring towards electrophilic aromatic substitution. The high temperature provides the required activation energy for the reaction to proceed. This method is often less selective and may produce byproducts.
Characterization Data
| Property | Value |
| Molecular Formula | C5H3BrN2O2 |
| Molecular Weight | 202.99 g/mol |
| Appearance | Solid |
| CAS Number | 1196151-53-7 |
Note: Physical properties such as melting point can vary depending on the purity of the sample.
Conclusion
This compound stands as a testament to the enduring utility of classical organic reactions in the synthesis of modern chemical tools. While its own documented history may be nascent, the synthetic strategies for its creation are built upon a rich foundation of heterocyclic chemistry. The Sandmeyer reaction, side-chain oxidation, and direct halogenation represent reliable and scalable approaches to its synthesis. Understanding the mechanistic underpinnings and historical development of these methods provides researchers with the intellectual framework to not only prepare this valuable intermediate but also to innovate further in the vast and impactful field of pyrazine chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. a2bchem.com [a2bchem.com]
- 3. 2-BROMO-6-METHYLPYRAZINE CAS#: 914452-71-4 [m.chemicalbook.com]
- 4. CAS 1196151-53-7: this compound [cymitquimica.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Potential of 6-Bromopyrazine-2-carboxylic Acid
For Immediate Release
[City, State] – [Date] – 6-Bromopyrazine-2-carboxylic acid, a versatile heterocyclic compound, is emerging as a pivotal building block for the next generation of therapeutics, agrochemicals, and advanced materials. This in-depth guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the untapped research potential of this powerful synthetic intermediate. Synthesizing current knowledge and proposing novel avenues of investigation, this document serves as a roadmap for innovation in chemical and biological sciences.
At its core, this compound (CAS 1196151-53-7) offers a unique chemical scaffold. The pyrazine ring, a nitrogen-containing heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in crucial biological interactions. The strategic placement of a bromine atom and a carboxylic acid group provides two orthogonal reactive handles, enabling a diverse array of chemical modifications and the rapid construction of complex molecular libraries.
Core Chemical Reactivity and Synthetic Potential
The true power of this compound lies in its dual reactivity. The bromine atom at the 6-position is primed for a variety of palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 2-position is readily converted into a range of functional groups. This allows for a modular and highly adaptable approach to molecular design.
| Property | Value | Source |
| CAS Number | 1196151-53-7 | [1] |
| Molecular Formula | C₅H₃BrN₂O₂ | [1] |
| Molecular Weight | 203.00 g/mol | [1] |
| Appearance | Solid | General Knowledge |
| Key Functional Groups | Pyrazine Ring, Bromine Atom, Carboxylic Acid | [1] |
The Bromine Handle: A Gateway to C-C and C-N Bond Formation
The electron-deficient nature of the pyrazine ring enhances the reactivity of the bromine atom, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This opens the door to the synthesis of a vast array of derivatives with tailored properties.
-
Suzuki-Miyaura Coupling: The reaction of this compound with various boronic acids or esters is a powerful method for introducing new aryl or heteroaryl substituents. This is a cornerstone of modern medicinal chemistry for building the biaryl structures common in many kinase inhibitors and other targeted therapies.[2]
-
Sonogashira Coupling: The introduction of alkyne moieties via Sonogashira coupling provides linear structural extensions and opportunities for further chemical transformations, such as click chemistry or the synthesis of complex ring systems.[3]
-
Heck Coupling: The Heck reaction allows for the vinylation of the pyrazine core, creating styrenyl-type derivatives that can serve as precursors for a variety of other functional groups.[4]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines, a common feature in many biologically active molecules.
Proposed Research Area 1: Novel Kinase Inhibitors
The pyrazine scaffold is a privileged structure in the design of protein kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The structural versatility of this compound makes it an ideal starting point for the development of novel, potent, and selective kinase inhibitors.
Rationale:
Many successful kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase. The pyrazine ring can act as a hydrogen bond acceptor, while substituents at the 6-position can be directed towards the solvent-exposed region or deeper into hydrophobic pockets, depending on the target. The carboxylic acid can be converted into an amide, a common feature in kinase inhibitors that often interacts with the hinge region of the kinase.
Experimental Workflow:
A logical workflow for the synthesis and evaluation of novel kinase inhibitors derived from this compound is outlined below.
Caption: Workflow for kinase inhibitor discovery.
Protocol: Suzuki-Miyaura Cross-Coupling of this compound Methyl Ester
This protocol outlines a general procedure for the Suzuki-Miyaura coupling, a key step in the synthesis of potential kinase inhibitors. The carboxylic acid is first converted to a methyl ester to avoid potential side reactions.
Step 1: Esterification of this compound
-
Suspend this compound (1.0 eq) in methanol.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Step 2: Suzuki-Miyaura Coupling
-
To a microwave vial, add the this compound methyl ester (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as PdCl₂(dppf) (0.1 eq), and a base like potassium carbonate (2.0 eq).[5]
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Proposed Research Area 2: Novel Antimicrobial Agents
The emergence of multidrug-resistant bacteria and fungi poses a significant threat to global health. There is an urgent need for new antimicrobial agents with novel mechanisms of action. Pyrazinecarboxamides, derived from pyrazine-2-carboxylic acids, have shown promising activity against various pathogens, including Mycobacterium tuberculosis.
Rationale:
Pyrazinamide, a pyrazinecarboxamide, is a first-line drug for the treatment of tuberculosis. It is a prodrug that is converted to pyrazinoic acid, which disrupts membrane transport and energetics in M. tuberculosis. By synthesizing a library of novel pyrazinecarboxamides derived from this compound, it may be possible to identify compounds with improved potency, a broader spectrum of activity, or efficacy against resistant strains.
Experimental Workflow:
The synthesis of a focused library of pyrazinecarboxamides followed by antimicrobial screening is a direct path to identifying new lead compounds.
Caption: Workflow for antimicrobial agent discovery.
Protocol: Amide Coupling of this compound
This protocol describes the synthesis of pyrazinecarboxamides through the formation of an acyl chloride intermediate.
-
Acyl Chloride Formation: Reflux a mixture of this compound (1.0 eq) and thionyl chloride (1.5 eq) in a dry solvent such as toluene for 1-2 hours.[6]
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.
-
Amide Formation: Dissolve the crude acyl chloride in a dry, inert solvent like acetone or THF.
-
Add this solution dropwise to a stirred solution of the desired primary or secondary amine (1.0 eq) and a base such as pyridine or triethylamine in the same solvent at room temperature.[6]
-
Stir the reaction mixture for several hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent, and partition the residue between water and an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Alternatively, modern coupling reagents can be employed for a one-pot procedure.
Alternative One-Pot Amide Coupling:
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like DIPEA (2.0 eq) in a polar aprotic solvent like DMF.
-
Stir the mixture at room temperature for 12-24 hours.
-
Work up the reaction as described above.
Proposed Research Area 3: Probes for Chemical Biology and Materials Science
The unique chemical handles of this compound also make it an attractive scaffold for applications beyond drug discovery.
-
Fluorescent Probes: By coupling fluorescent moieties to the pyrazine core via Suzuki or Sonogashira reactions, novel probes can be developed for biological imaging and assays. The pyrazine ring itself can influence the photophysical properties of the attached fluorophore.
-
Affinity-Based Probes: The carboxylic acid can be used to attach biotin or other tags, while the bromine can be functionalized with a reactive group to create probes for identifying protein targets of pyrazine-based bioactive molecules.
-
Functional Materials: Incorporation of the rigid, electron-deficient pyrazine ring into larger conjugated systems can lead to new organic materials with interesting electronic and photophysical properties for applications in organic electronics.
Conclusion
This compound is a commercially available and highly versatile building block with significant, yet underexplored, potential. Its dual reactivity allows for the efficient synthesis of diverse molecular libraries targeting a wide range of applications. The proposed research areas in kinase inhibition, antimicrobial discovery, and chemical biology represent fertile ground for innovation. By leveraging the synthetic strategies outlined in this guide, researchers can unlock the full potential of this powerful chemical scaffold and contribute to the advancement of science and medicine.
References
- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Decarbonylative Sonogashira cross-coupling: a fruitful marriage of alkynes with carboxylic acid electrophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. rjpbcs.com [rjpbcs.com]
Reactivity profile of the pyrazine ring in 6-Bromopyrazine-2-carboxylic acid
An In-Depth Technical Guide to the Reactivity Profile of 6-Bromopyrazine-2-carboxylic Acid
Abstract
This compound stands as a pivotal heterocyclic building block in the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research and development.[1] Its unique molecular architecture, featuring an electron-deficient pyrazine core substituted with both a versatile bromine atom and a modifiable carboxylic acid, offers a rich and tunable reactivity profile. This guide provides an in-depth exploration of the electronic properties governing the reactivity of the pyrazine ring and its substituents. We will dissect the primary reaction pathways, including nucleophilic aromatic substitution (SNAr), a suite of palladium-catalyzed cross-coupling reactions, and transformations of the carboxylic acid moiety. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to effectively leverage this compound in the synthesis of complex molecular targets.
The Electronic Landscape of the Pyrazine Core
The pyrazine ring is a six-membered heteroaromatic compound containing two nitrogen atoms in a 1,4-relationship.[2][3] This arrangement is fundamental to its chemical behavior. The high electronegativity of the nitrogen atoms induces a significant polarization of the π-electron system, rendering the pyrazine ring electron-deficient.[2][4][5] This inherent π-deficiency has two major consequences:
-
Deactivation towards Electrophilic Aromatic Substitution: The ring is significantly less nucleophilic than benzene or even pyridine, making classical electrophilic substitutions like nitration or Friedel-Crafts reactions exceedingly difficult without the presence of strong electron-donating groups.[4][6]
-
Activation towards Nucleophilic Aromatic Substitution: The carbon atoms are electron-poor and thus susceptible to attack by nucleophiles, especially when a good leaving group is present.[4][7]
In this compound, this intrinsic reactivity is further modulated by its two substituents:
-
The Carboxylic Acid (-COOH) Group: As a potent electron-withdrawing group, it further depletes the electron density of the ring, enhancing its electrophilicity and increasing its susceptibility to nucleophilic attack.
-
The Bromine (-Br) Atom: While it possesses a weak deactivating inductive effect, its primary role is twofold: it serves as an excellent leaving group in SNAr reactions and as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions.
The interplay of these features makes this compound a highly versatile scaffold for selective functionalization.
Caption: Figure 1. Electronic Profile and Reactive Sites
Key Reactivities at the C6-Bromine Position
The carbon-bromine bond is the most synthetically versatile site on the molecule, readily participating in both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring makes the displacement of the bromide via an SNAr mechanism a highly favorable process.[8] The reaction proceeds through a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The presence of the para-carboxylic acid group provides crucial stabilization for this intermediate, accelerating the reaction.[9][10]
Caption: Figure 2. SNAr Mechanism on the Pyrazine Ring
A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the bromide, providing straightforward access to a diverse library of 6-substituted pyrazine derivatives.
Exemplary Protocol: SNAr with Morpholine
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add this compound (1.0 eq), morpholine (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to achieve a substrate concentration of approximately 0.5 M.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl, which will precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is an ideal handle for palladium-catalyzed reactions, enabling the formation of C-C, C-N, and C-S bonds with exceptional control and functional group tolerance.[1]
Caption: Figure 3. Cross-Coupling Workflow
A. Suzuki-Miyaura Coupling
This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[11]
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a ligand like SPhos or XPhos.
-
Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[12]
-
Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitored by LC-MS).
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 70-95 |
| Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 90-110 | 75-98 |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 80-99 |
Table 1. Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.[12][13]
B. Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between the pyrazine ring and a terminal alkyne, a valuable transformation for accessing rigid molecular scaffolds.[14][15] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[16][17]
Exemplary Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 5-10 mol%).
-
Reagent Addition: Add a suitable solvent like THF or DMF, followed by a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA). Finally, add the terminal alkyne (1.1-1.5 eq).
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up and Purification: Filter the reaction mixture through celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.
C. Buchwald-Hartwig Amination
This reaction is one of the most effective methods for constructing aryl C-N bonds.[18][19] It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine.[20][21][22]
Exemplary Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., G3-XPhos, 2-4 mol%), a suitable phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq), followed by an anhydrous solvent like toluene or dioxane.
-
Reaction Conditions: Seal the vial and heat to 80-110 °C. Monitor the reaction for completion.
-
Work-up and Purification: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent, wash, dry, and concentrate. Purify via column chromatography.
Reactivity of the Carboxylic Acid Group
The carboxylic acid at the C2 position offers a secondary site for functionalization, which can be addressed before or after modification at the C6 position.
Standard Transformations
The -COOH group can undergo standard organic transformations, including:
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., H₂SO₄) or using coupling agents.
-
Amidation: Reaction with an amine using peptide coupling reagents (e.g., HATU, EDCI) to form amides. This is a cornerstone of medicinal chemistry for library synthesis.
Decarboxylation
The removal of the carboxylic acid group can be a crucial final step in a synthetic sequence. Heteroaromatic carboxylic acids can often be decarboxylated under thermal or metal-catalyzed conditions.[23] The mechanism often involves the formation of a zwitterionic intermediate, which is stabilized by the pyrazine nitrogen, facilitating the loss of CO₂.[24]
Exemplary Protocol: Thermal Decarboxylation
-
Setup: Place the pyrazine-2-carboxylic acid derivative in a flask equipped with a condenser.
-
Solvent: Add a high-boiling point solvent such as diphenyl ether or simply heat the neat solid if it has a suitable melting point.
-
Reaction Conditions: Heat the mixture to a high temperature (typically 180-250 °C) and monitor for the cessation of CO₂ evolution.
-
Purification: Cool the reaction mixture and purify the resulting product by distillation, sublimation, or chromatography.
Conclusion
This compound is a compound of profound synthetic utility, driven by the distinct and orthogonal reactivity of its functional groups. The electron-deficient pyrazine core primes the C6-bromo substituent for a wide array of transformations, most notably nucleophilic aromatic substitution and a host of robust palladium-catalyzed cross-coupling reactions. Simultaneously, the C2-carboxylic acid provides a handle for derivatization or strategic removal. This predictable and versatile reactivity profile cements its status as a high-value intermediate for the efficient construction of complex, nitrogen-containing molecules essential to the advancement of pharmaceutical and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. irjmets.com [irjmets.com]
- 3. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. Decarboxylation - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Mastering Amide Bond Formation with 6-Bromopyrazine-2-carboxylic Acid Using HATU
Abstract: This comprehensive guide provides an in-depth exploration of amide coupling reactions involving 6-Bromopyrazine-2-carboxylic acid, a critical building block in modern medicinal chemistry.[1] We focus on the application of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent. This document elucidates the underlying reaction mechanism, offers detailed step-by-step protocols, and presents a systematic approach to reaction optimization and troubleshooting. The protocols and insights provided are designed for researchers, chemists, and drug development professionals seeking to reliably synthesize complex amide derivatives from heteroaromatic carboxylic acids.
Introduction: The Significance of 6-Bromopyrazine-2-carboxamides
This compound is a versatile heterocyclic building block widely utilized in the synthesis of novel molecular entities for the pharmaceutical and agrochemical industries.[1] Its pyrazine core is a common scaffold in numerous approved drugs, valued for its favorable pharmacokinetic properties.[1][2] The presence of both a carboxylic acid and a bromine atom provides two orthogonal handles for chemical modification. The carboxylic acid is a prime site for amide bond formation, a cornerstone reaction in drug discovery, while the bromine atom facilitates further structural diversification through palladium-catalyzed cross-coupling reactions.
The direct coupling of a carboxylic acid and an amine to form an amide bond is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[3] To overcome this, activating agents, or "coupling reagents," are essential. Among the plethora of available reagents, HATU has emerged as a superior choice for its high efficiency, rapid reaction rates, and ability to suppress racemization, particularly in complex syntheses like peptide coupling.[4][5]
The HATU Coupling Mechanism: A Step-by-Step Analysis
Understanding the mechanism of HATU-mediated coupling is fundamental to its successful application and troubleshooting. The process transforms a relatively unreactive carboxylic acid into a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.[4][6]
The key steps are as follows:
-
Deprotonation: A non-nucleophilic, sterically hindered base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion. This initial step is crucial for activating the acid.[6][7]
-
Formation of the Active Ester: The carboxylate anion performs a nucleophilic attack on the electron-deficient carbon of the HATU reagent. This forms an unstable O-acyl(tetramethyl)isouronium salt intermediate.[4]
-
Intermediate Rearrangement: The OAt anion, displaced in the previous step, rapidly attacks the isouronium salt. This step is highly efficient and generates the key OAt-active ester, releasing tetramethylurea as a byproduct.[4][6]
-
Amide Bond Formation: The primary or secondary amine, acting as the final nucleophile, attacks the carbonyl carbon of the highly reactive OAt-ester. This forms a tetrahedral intermediate which then collapses to yield the desired amide product and releases 1-hydroxy-7-azabenzotriazole (HOAt).[6][8]
The high efficiency of HATU is partly attributed to the neighboring group effect of the pyridine nitrogen in the HOAt leaving group, which stabilizes the transition state.[4]
Caption: The HATU-mediated amide coupling mechanism.
General Protocol for HATU Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic primary or secondary amine.
Reagents and Materials
| Reagent | MW ( g/mol ) | Equivalents | Sample Amount (0.5 mmol scale) |
| This compound | 203.01 | 1.0 | 101.5 mg |
| Amine (generic) | - | 1.1 | 0.55 mmol |
| HATU | 380.23 | 1.2 | 228.1 mg |
| DIPEA | 129.25 | 2.5 | 218 µL |
| Anhydrous DMF | - | - | 5.0 mL |
Step-by-Step Experimental Procedure
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and HATU (1.2 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 0.1 M) and stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) until all solids are dissolved.
-
Pre-activation: Add DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is critical for forming the OAt-active ester before the amine is introduced, minimizing potential side reactions.[9][10]
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture. If the amine is a solid, it can be added directly. If it is a liquid, it should be added dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Work-up:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc, ~50 mL).
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to help remove DMF), 1N HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by preparative HPLC.
Caption: Experimental workflow for HATU coupling.
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. The following table addresses common issues and provides systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Poor nucleophilicity of the amine (e.g., anilines).2. Steric hindrance around the amine or acid.3. Reagents are of poor quality (e.g., HATU hydrolyzed). | 1. Increase reaction temperature gently (e.g., 40-50 °C).2. Increase reagent equivalents (e.g., Amine up to 1.5 eq, HATU up to 1.5 eq).[10]3. Ensure all reagents are anhydrous and of high purity. Use freshly opened bottles of HATU and anhydrous solvents. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Insufficient amount of base or coupling reagent. | 1. Allow the reaction to run for a longer period (up to 24 hours).2. Add an additional portion of HATU (0.3-0.5 eq) and DIPEA (0.5-1.0 eq) to the mixture. |
| Formation of Guanidinium Byproduct | The amine nucleophile attacks the HATU reagent directly instead of the activated ester. This is more common if the amine is added before pre-activation is complete.[11] | 1. Strictly follow the correct order of addition: ensure the acid, HATU, and base are stirred together for at least 15 minutes before adding the amine.[10]2. Avoid a large excess of HATU. |
| Epimerization (if chiral centers are present) | The activated ester intermediate can be susceptible to racemization, especially with prolonged reaction times or elevated temperatures. | 1. Perform the reaction at a lower temperature (0 °C).2. Minimize the time between the pre-activation step and the addition of the amine.3. HATU is known for low racemization, but if it's still an issue, consider additives like HOBt (though HOAt is part of HATU).[10] |
| Difficult Purification | The byproduct tetramethylurea (TMU) can be difficult to separate from the product due to its polarity and high boiling point. | 1. Perform a thorough aqueous workup. Multiple washes with dilute acid or 5% LiCl can help remove TMU and residual DMF.2. Optimize chromatography conditions, potentially using a different solvent system. |
Conclusion
The HATU-mediated coupling protocol is a powerful and reliable method for the synthesis of amide derivatives from this compound. By understanding the underlying mechanism and adhering to a systematic protocol that emphasizes pre-activation of the carboxylic acid, researchers can consistently achieve high yields and purity. The troubleshooting guide provided serves as a practical tool for overcoming common challenges, ensuring the efficient progression of discovery and development programs that rely on this critical chemical transformation.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Research Portal [ujcontent.uj.ac.za]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: EDC/HOBt Mediated Amidation of 6-Bromopyrazine-2-carboxylic Acid with Primary Amines
Introduction: The Strategic Importance of Pyrazine Amide Scaffolds
Amide bond formation is arguably the most frequently executed reaction in medicinal chemistry and drug development.[1] Within the vast landscape of pharmacologically active molecules, pyrazinecarboxamides represent a privileged scaffold, appearing in numerous therapeutics. The inherent electronic properties of the pyrazine ring, coupled with the versatile chemistry of the amide linkage, make this a cornerstone for library synthesis and lead optimization.
This document provides a detailed technical guide for the synthesis of N-substituted 6-bromopyrazine-2-carboxamides from 6-Bromopyrazine-2-carboxylic acid and various primary amines. We will focus on the widely adopted and highly efficient coupling system utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with the additive N-hydroxybenzotriazole (HOBt). The principles, protocols, and troubleshooting advice presented herein are designed to empower researchers to reliably and efficiently generate these valuable chemical entities.
The Mechanism: A Symphony of Activation and Coupling
The direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and requires activation of the carboxylate group.[2] The EDC/HOBt system achieves this through a well-orchestrated, multi-step mechanism that enhances reaction rates and minimizes side products.
Step 1: Carboxylic Acid Activation. The process begins with the carboxylic acid (this compound) attacking the carbodiimide (EDC). This forms a highly reactive and unstable O-acylisourea intermediate.
Step 2: HOBt Interception. This is the critical role of HOBt. Before the unstable O-acylisourea can rearrange into an undesired and unreactive N-acylurea byproduct, it is intercepted by the nucleophilic HOBt.[2][3] This reaction forms a more stable HOBt-active ester and releases the water-soluble EDC-urea byproduct. The formation of this active ester is key to the success of the reaction, as it is more susceptible to nucleophilic attack by the amine than the original carboxylic acid.[3][4]
Step 3: Nucleophilic Attack and Amide Formation. The primary amine then performs a nucleophilic attack on the carbonyl carbon of the HOBt-ester. This forms the desired amide bond and regenerates HOBt, which can then participate in another catalytic cycle.[5]
The entire process is illustrated in the mechanistic diagram below.
Caption: Mechanism of EDC/HOBt mediated amidation.
Experimental Design & Considerations
A successful amidation reaction depends on the careful selection of reagents and conditions.
-
Substrates :
-
This compound : This electron-deficient heterocyclic acid is a solid with a melting point of 192-194 °C. Its purity is crucial for high yields.
-
Primary Amines : The protocol is broadly applicable to a wide range of primary amines, including aliphatic and aromatic ones. However, sterically hindered amines or highly electron-deficient anilines may require longer reaction times or elevated temperatures to achieve full conversion.[1][6]
-
-
Reagents :
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) : As a water-soluble carbodiimide, it is widely used because its urea byproduct is easily removed during aqueous workup.[2] It is hygroscopic and should be stored in a desiccator.[7]
-
HOBt (N-hydroxybenzotriazole) : Typically used as the hydrate form. Its primary roles are to accelerate the coupling and act as a racemization suppressant in chiral systems.[3][4][8] For this achiral synthesis, its key benefit is improving reaction efficiency by forming the active ester intermediate.[3]
-
Base : A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential. Its role is to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid, facilitating its attack on EDC. Typically, 2-3 equivalents are used.[2]
-
Solvent : Anhydrous aprotic polar solvents are required to dissolve the reactants and facilitate the reaction. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices.[2] DMF is often preferred for its superior solvating power, though it requires higher temperatures for removal.[9] All solvents must be anhydrous, as water can hydrolyze the O-acylisourea intermediate and consume EDC.[7]
-
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of this compound with a primary amine on a 1.0 mmol scale.
Reagent Stoichiometry
| Reagent | Molar Equiv. | Typical Amount (1.0 mmol scale) | Purpose |
| This compound | 1.0 | 202.0 mg | Acid starting material |
| Primary Amine | 1.0 - 1.2 | Varies | Nucleophile |
| EDC·HCl | 1.1 - 1.5 | 230.0 mg (1.2 equiv) | Carbodiimide activator |
| HOBt·H₂O | 1.1 - 1.5 | 183.8 mg (1.2 equiv) | Additive to form active ester |
| DIPEA (or TEA) | 2.0 - 3.0 | 436 µL (2.5 equiv) | Non-nucleophilic base |
| Anhydrous DMF (or DCM) | - | 5 - 10 mL | Solvent |
Step-by-Step Procedure
-
Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the primary amine (1.1 equiv), and HOBt·H₂O (1.2 equiv).
-
Dissolution : Add anhydrous DMF (or DCM) to the flask to dissolve the solids (approx. 0.1-0.2 M concentration).
-
Cooling : Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Activation : Add EDC·HCl (1.2 equiv) to the cooled solution portion-wise over 1-2 minutes.
-
Base Addition : Add DIPEA (2.5 equiv) dropwise to the stirring reaction mixture.
-
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[2]
-
Aqueous Workup :
-
Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc, ~50 mL).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 1 M citric acid or 1 M HCl (2 x 25 mL) to remove DIPEA and any unreacted amine.[10]
-
Wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) to remove unreacted HOBt and carboxylic acid.[10]
-
Wash with brine (1 x 25 mL) to remove residual water.
-
-
Isolation & Purification :
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure amide.[2]
-
Experimental Workflow Diagram
Caption: General experimental workflow for EDC/HOBt amidation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive EDC·HCl due to moisture.2. Wet solvent or reagents.3. Insufficiently reactive amine (e.g., highly electron-deficient aniline).[6] | 1. Use fresh, high-quality EDC·HCl; store properly in a desiccator.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase reaction time, warm the reaction (e.g., to 40-50 °C), or consider a more potent coupling agent like HATU. |
| Reaction Stalled | 1. Insufficient base to neutralize all acidic species.2. Poor solubility of starting materials. | 1. Add an additional 0.5 equiv of DIPEA.2. Switch to a better solvent like DMF or add a co-solvent. |
| Formation of N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate is competing with HOBt interception. | This is the primary side reaction HOBt is meant to prevent. Ensure HOBt is added before or with EDC. Pre-activating the acid with EDC/HOBt for 15-30 min at 0 °C before adding the amine can sometimes improve results. |
| Difficult Purification | 1. EDC-urea byproduct did not fully wash out.2. Similar polarity of product and starting materials. | 1. The urea is water-soluble; perform additional aqueous washes. A 1:1 mixture of water/brine can help break emulsions.[9]2. Optimize chromatography conditions (try different solvent systems or use a shallower gradient). |
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling Reactions Using 6-Bromopyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazine Scaffold
Pyrazine rings are privileged scaffolds in medicinal chemistry and materials science, frequently imparting desirable pharmacokinetic properties and forming the core of various functional materials. The ability to selectively functionalize the pyrazine core is therefore of high strategic importance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[1] This guide focuses on the application of this Nobel Prize-winning reaction to a specific, highly functionalized building block: 6-Bromopyrazine-2-carboxylic acid .[2]
This substrate presents a unique combination of features: an electron-deficient aromatic system primed for oxidative addition and a carboxylic acid group that requires special consideration. Understanding how to harness this reactivity is key to unlocking its synthetic potential.
Part 1: The Chemistry - Mechanism & Substrate-Specific Considerations
The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is generally understood to have three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and is facilitated by the electron-deficient nature of the pyrazine ring.[4]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium(II) complex. This step is crucial and requires activation by a base.[2] The base converts the boronic acid into a more nucleophilic boronate "ate" complex, which facilitates the transfer.[5]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Spotlight on this compound: Causality Behind Experimental Choices
The structure of this compound introduces specific challenges and opportunities that dictate the optimal reaction conditions.
-
The Electron-Deficient Pyrazine Ring: Pyrazines are electron-poor heterocycles. This electronic property makes the C-Br bond more susceptible to oxidative addition by the palladium catalyst compared to electron-rich aryl bromides.[4] This can allow for milder reaction conditions in some cases.
-
The Carboxylic Acid Moiety: The presence of the acidic proton on the carboxylic acid is the most critical consideration.
-
Stoichiometry of the Base: At least one equivalent of base is required to neutralize the carboxylic acid, forming the corresponding carboxylate salt. Therefore, the total amount of base must be sufficient to both neutralize the substrate and facilitate the transmetalation step. A common practice is to use 2.5 to 3.5 equivalents of base in total.[6]
-
Catalyst Deactivation: The resulting carboxylate can potentially coordinate to the palladium center, which may inhibit catalytic activity.[6] The choice of a suitable ligand is crucial to prevent or minimize this catalyst inhibition.
-
Choice of Base: A moderately strong inorganic base is typically preferred. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[7] They are strong enough to promote the formation of the boronate species but are generally not so harsh as to cause degradation of sensitive substrates. The use of very strong bases like sodium hydroxide should be approached with caution, as they can promote side reactions.
-
Part 2: A Validated Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
Substrates: this compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
Instrumentation
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas line (manifold or balloon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask, add this compound (e.g., 1.0 mmol, 202 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol, 414 mg).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure the vessel is free of oxygen.[8]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water). Stir the suspension for 5-10 minutes.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.03 mmol, 24.5 mg) to the flask under a positive flow of inert gas.
-
Reaction Execution: Secure the condenser, ensure a continued inert atmosphere (e.g., via a balloon), and heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. Check for the consumption of the starting this compound.
-
Workup (Aqueous):
-
Cool the reaction to room temperature.
-
Dilute the mixture with water (10 mL) and ethyl acetate (15 mL).
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid product, making it soluble in the organic layer.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with 0.5-1% acetic acid added to the mobile phase to ensure the product remains protonated and elutes cleanly.
Caption: Figure 2: A typical experimental workflow for the Suzuki coupling.
Part 3: Optimization and Troubleshooting
Even with a robust protocol, optimization is often necessary. The following table outlines key variables and common issues.
| Parameter | Standard Condition | Rationale & Optimization Strategy |
| Catalyst/Ligand | Pd(dppf)Cl₂ (2-5 mol%) | Rationale: Dppf is a bulky, electron-rich phosphine ligand that promotes reductive elimination and is often effective for heteroaryl couplings.[9] Optimization: For challenging couplings, consider other catalysts like Pd(PPh₃)₄ or catalyst systems generated in situ from Pd₂(dba)₃ and bulky phosphine ligands (e.g., SPhos, XPhos).[10][11] |
| Base | K₂CO₃ (3 equiv) | Rationale: A mild, effective base for activating the boronic acid without causing significant side reactions.[7] Optimization: If yields are low, stronger bases like K₃PO₄ or Cs₂CO₃ can be screened.[8] For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) might be beneficial.[5] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Rationale: A common biphasic system that effectively solubilizes both organic and inorganic reagents.[4] Optimization: Other solvent systems like Toluene/H₂O, DMF/H₂O, or THF/H₂O can be tested. The ratio of organic solvent to water can also be adjusted.[12] |
| Temperature | 85-95 °C | Rationale: Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. Optimization: If starting material remains, the temperature can be increased (e.g., to 100-110 °C). If decomposition is observed, the temperature should be lowered.[12] |
Common Troubleshooting Scenarios:
-
Low Yield / No Reaction:
-
Inactive Catalyst: Ensure the palladium catalyst and phosphine ligands have not been deactivated by oxygen. Use fresh reagents and ensure thorough degassing.[8]
-
Poor Quality Boronic Acid: Boronic acids can decompose upon storage, leading to a common side reaction called protodeboronation (replacement of the boronic acid group with hydrogen). Use fresh, high-purity boronic acid or consider converting it to a more stable derivative like a pinacol ester.[8][13]
-
-
Debromination of Starting Material: This side reaction can occur if the oxidative addition is followed by a competing pathway instead of transmetalation. This may indicate that the transmetalation step is too slow. Trying a stronger base or a different solvent system may help.
-
Homocoupling of Boronic Acid: The formation of a biaryl from two molecules of the boronic acid coupling partner is often a sign of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[4] Improved degassing techniques are recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 6-Bromopyrazine-2-carboxylic Acid in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Pyrazine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, with the ATP-binding site being the most common target.[2] Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles are privileged scaffolds, primarily due to their ability to form critical hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain.[3]
Among these heterocycles, the pyrazine ring is a recurring motif in numerous clinically approved and investigational kinase inhibitors.[3][4] Its electron-deficient nature and the strategic placement of its nitrogen atoms make it an excellent bioisostere for other aromatic systems and a prime candidate for hinge-binding interactions. This guide focuses on a particularly versatile building block, 6-Bromopyrazine-2-carboxylic acid , and its strategic application in the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind its use, provide detailed synthetic protocols, and illustrate its role in constructing complex inhibitor scaffolds.
The "Why": Mechanistic & Synthetic Rationale for this compound
The utility of this compound is rooted in its bifunctional nature, offering two orthogonal points for chemical modification. This allows for a modular and highly adaptable approach to inhibitor design.
-
The Carboxylic Acid Group: This functional group serves a dual purpose.
-
Direct Pharmacophore: The carboxylic acid can act as a potent hydrogen bond donor and acceptor, forming direct interactions with key residues in the ATP-binding pocket, such as the catalytic lysine.[5] In some kinase targets, this interaction can confer significant potency and selectivity.[6]
-
Synthetic Handle: More commonly, the carboxylic acid is a robust handle for forming a stable amide bond.[7] The resulting pyrazine-2-carboxamide is a cornerstone of many inhibitors, including the FDA-approved CSF1R inhibitor, Pexidartinib.[8] This amide linkage provides a vector to introduce additional pharmacophoric elements that can target other regions of the ATP site or induce specific inhibitor conformations.
-
-
The Bromo Group: The bromine atom at the 6-position is an ideal handle for modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] This allows for the late-stage introduction of a wide variety of aryl and heteroaryl groups. This modularity is invaluable for structure-activity relationship (SAR) studies, enabling chemists to rapidly generate libraries of analogs to optimize potency, selectivity, and pharmacokinetic properties.
The logical workflow for utilizing this building block is therefore often a two-stage process: first, formation of the core pyrazine carboxamide via amide coupling, followed by diversification through palladium-catalyzed cross-coupling.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hepatochem.com [hepatochem.com]
- 8. primo.csu.edu.au [primo.csu.edu.au]
- 9. mdpi.com [mdpi.com]
Application of 6-Bromopyrazine-2-carboxylic Acid in Fragment-Based Drug Discovery: Principles, Protocols, and Strategic Implementation
Introduction: The Strategic Value of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-generation strategies, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight compounds (fragments) that bind with low affinity but high efficiency to the target protein.[3][4] These initial fragment hits serve as high-quality starting points for medicinal chemists to elaborate into potent, selective, and drug-like clinical candidates. The core principle of FBDD lies in its efficient exploration of chemical space; a library of a few thousand fragments can represent a combinatorial potential far exceeding that of a multi-million compound HTS library.[1]
Within the vast landscape of available fragments, 6-Bromopyrazine-2-carboxylic acid emerges as a particularly compelling scaffold. Its unique combination of physicochemical properties and chemical functionality makes it an exemplary tool for FBDD campaigns, especially those leveraging structural biology. This guide provides an in-depth exploration of its application, detailing the rationale behind its use and providing robust protocols for its implementation in a research setting.
Physicochemical Profile: Why this compound is an Ideal Fragment
The suitability of a molecule as a fragment is often assessed by the "Rule of Three" (Ro3), which provides guidelines for desirable physicochemical properties.[5][6][7][8] this compound aligns exceptionally well with these principles, positioning it as a high-quality starting point for FBDD.
Table 1: Physicochemical Properties of this compound vs. "Rule of Three" Guidelines
| Property | This compound Value | "Rule of Three" Guideline[5][7] | Rationale for FBDD Suitability |
| Molecular Weight (MW) | ~203.0 g/mol [9] | < 300 Da | Low complexity allows for a more efficient exploration of the protein's binding surface and provides ample room for subsequent chemical elaboration without exceeding drug-like MW limits. |
| cLogP | ~1.7 (Predicted)[10] | < 3 | Ensures adequate aqueous solubility, which is critical for biophysical screening assays that often require high compound concentrations (mM range) to detect weak binding.[1] |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | ≤ 3 | Provides a specific interaction point without excessive polarity, which can hinder cell permeability in later-stage compounds. |
| Hydrogen Bond Acceptors | 3 (2 pyrazine nitrogens, 1 carbonyl oxygen) | ≤ 3 | Offers multiple potential hydrogen bonding interactions, increasing the likelihood of forming a stable complex with the target protein. |
| Rotatable Bonds | 1 | ≤ 3 | Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient binding interactions (higher ligand efficiency). |
Beyond the Ro3, the pyrazine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to engage in meaningful interactions with biological targets.[11] The combination of a bromine atom and a carboxylic acid group provides two chemically distinct vectors for synthetic elaboration, a crucial feature for the hit-to-lead optimization phase.[11]
Core Application: Crystallographic Fragment Screening
The single most significant advantage of incorporating this compound into a screening library is its utility in X-ray crystallography. The bromine atom serves as a powerful tool for unequivocally identifying fragment hits within the electron density map of the target protein.
The Rationale: Leveraging Anomalous Diffraction
Fragments typically bind with weak affinity (μM to mM range), which can result in low occupancy in the crystal structure. This often leads to weak and ambiguous electron density, making it difficult to confidently distinguish a bound fragment from noise.[1][12] Bromine, a heavy atom, scatters X-rays anomalously.[6] This means its scattering has a component that is out of phase with the scattering from lighter atoms (C, N, O). By collecting diffraction data at a specific X-ray wavelength tuned to the bromine absorption edge, one can calculate an "anomalous difference map."[6][8] This map will show strong, unambiguous peaks corresponding to the location of bromine atoms, thereby confirming the presence and location of the fragment even when its overall electron density is weak.[1][5][12]
This technique transforms crystallographic screening from a potentially ambiguous process into a highly sensitive and reliable method for hit identification, significantly reducing the risk of false positives.[3]
Workflow for Crystallographic Screening
The following diagram and protocol outline a comprehensive workflow for a crystallographic fragment screening campaign incorporating this compound.
Caption: FBDD workflow leveraging crystallographic screening.
Detailed Protocol: Crystallographic Screening with a Brominated Fragment Library
This protocol is designed for a generic protein target but highlights specific considerations for using brominated fragments like this compound.
1. Preparation & Quality Control
-
Protein: Produce high-purity, homogenous protein. Ensure robust and reproducible crystallization conditions that yield crystals diffracting to a resolution better than 2.5 Å.[7]
-
Fragment Library: Prepare a stock plate of fragments, including this compound, typically at 100-200 mM in DMSO.[1] Ensure the solubility of all fragments.
-
Crystal Tolerance Test: Before soaking the full library, test the stability of your crystals in the soaking solution containing varying concentrations of DMSO (or other required co-solvents) to determine the maximum tolerable concentration without compromising crystal integrity.[13]
2. Crystal Soaking
-
Objective: Introduce the fragment from the solution into the solvent channels of the crystal, allowing it to diffuse to the protein's binding sites.
-
Procedure:
-
Transfer crystals into a solution containing cryoprotectant.
-
Add the fragment stock solution directly to the drop containing the crystal(s) to a final concentration typically between 10-50 mM.[1] The exact concentration may need optimization.
-
Incubate the soaking drop for a period ranging from a few hours to overnight. Soaking time is a critical variable that requires optimization.
-
3. Crystal Harvesting and Data Collection
-
Procedure:
-
Using a nylon loop, retrieve a soaked crystal from the drop.
-
Immediately plunge the loop into liquid nitrogen to cryo-cool the crystal, preventing ice crystal formation.
-
Ship the cryo-cooled crystals to a synchrotron facility for automated data collection.
-
Crucial Step for Brominated Fragments: Collect a full dataset at a high energy (e.g., 1.0 Å wavelength) for standard structure determination. Additionally, collect data at the bromine K-edge absorption peak (around 0.92 Å or 13.47 keV) to maximize the anomalous signal.[6]
-
4. Data Processing and Hit Identification
-
Procedure:
-
Process the diffraction images to integrate the spot intensities and scale the data.
-
Calculate an initial electron density map (2mFo-DFc) and a difference map (mFo-DFc) using the protein-only structure as a phasing model.
-
Crucial Step for Brominated Fragments: Using the data collected at the bromine absorption edge, calculate an anomalous difference Fourier map.
-
Analyze the maps. A confident hit is declared when a strong peak in the anomalous map (corresponding to the bromine atom) co-locates with convincing, interpretable density in the standard difference map (corresponding to the rest of the this compound molecule).[1][12]
-
Build the fragment into the density, and refine the protein-fragment complex structure.
-
Hit Validation and Progression
A hit from a primary screen, even a crystallographic one, requires validation by orthogonal methods to confirm its binding and characterize its interaction.
Orthogonal Biophysical Validation
Two common and effective methods for validating fragment hits are Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR).
Caption: Orthogonal validation workflow for fragment hits.
Protocol: Differential Scanning Fluorimetry (DSF)
-
Principle: DSF, or Thermal Shift Assay, measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
-
Procedure:
-
Prepare a reaction mixture containing the target protein (5-10 µM), a fluorescent dye (e.g., SYPRO Orange), and buffer.
-
Dispense the mixture into a 96- or 384-well PCR plate.
-
Add this compound (or other hits) to the wells over a range of concentrations (e.g., 1 µM to 2 mM). Include a DMSO control.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt-curve experiment, gradually increasing the temperature (e.g., from 25°C to 95°C) and monitoring the fluorescence.
-
Analysis: The Tm is the midpoint of the unfolding transition. A positive hit is confirmed by a significant, concentration-dependent increase in Tm (ΔTm) compared to the DMSO control. A ΔTm of >1-2°C is generally considered a good confirmation.
-
Assessing Hit Quality: Ligand Efficiency
Once binding affinity (e.g., KD from SPR or ITC) is determined, it is crucial to calculate the Ligand Efficiency (LE). LE normalizes binding affinity for the size of the molecule (number of heavy atoms, HA), providing a measure of the quality of the interaction.[14][15]
Formula: LE = -RT * ln(KD) / HA ≈ 1.37 * pKD / HA
A high LE indicates that the fragment is making very efficient, high-quality interactions with the protein, making it an excellent candidate for optimization.
From Hit to Lead: The Synthetic Tractability of this compound
The chemical structure of this compound is highly amenable to synthetic elaboration, a critical feature for the fragment-to-lead stage. The crystal structure of the protein-fragment complex provides the roadmap for this process.[16][17]
-
The Carboxylic Acid Group: This moiety can be readily converted into amides, esters, or other functional groups. This allows chemists to probe for interactions in nearby pockets by extending the molecule from this vector. For example, amide coupling with a library of amines can rapidly generate analogues to build structure-activity relationships (SAR).[11][16]
-
The Bromine Atom: The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[11] This enables the installation of a wide variety of aryl, heteroaryl, or alkyl groups, allowing for the exploration of hydrophobic pockets or the introduction of new hydrogen bond donors/acceptors to improve potency and selectivity.
Conclusion
This compound represents a high-value tool in the arsenal of the modern drug discoverer. Its adherence to the "Rule of Three," coupled with the diagnostic power of its bromine atom in crystallographic screening, makes it an exemplary fragment for initiating an FBDD campaign. The protocols and strategic considerations outlined in this guide provide a framework for researchers to effectively leverage this and similar brominated fragments to identify and validate high-quality starting points for novel therapeutics. By combining sensitive biophysical techniques with structure-guided synthetic elaboration, fragments like this compound can significantly accelerate the path from an initial hit to a promising clinical candidate.
References
- 1. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragment-based drug discovery and its application to challenging drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Contemporary Use of Anomalous Diffraction in Biomolecular Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound [oakwoodchemical.com]
- 10. PubChemLite - 6-bromopyridine-2-carboxylic acid (C6H4BrNO2) [pubchemlite.lcsb.uni.lu]
- 11. nbinno.com [nbinno.com]
- 12. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. XChem crystallographic fragment screening [slack.protocols.io:8443]
- 14. Target-based evaluation of ‘drug-like’ properties and ligand efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. real.mtak.hu [real.mtak.hu]
- 16. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and X-ray structure of protein-ligand complexes: important insight into selectivity of memapsin 2 (beta-secretase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Acid-Catalyzed Esterification of 6-Bromopyrazine-2-carboxylic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 6-bromopyrazine-2-carboxylate esters via acid-catalyzed esterification, commonly known as the Fischer-Speier esterification. Esters derived from 6-Bromopyrazine-2-carboxylic acid are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2] This application note details the underlying chemical principles, a robust step-by-step protocol for the synthesis of methyl 6-bromopyrazine-2-carboxylate, safety precautions, work-up and purification procedures, and a troubleshooting guide to assist researchers in achieving high-yield, high-purity products.
Introduction and Scientific Principles
Significance of 6-Bromopyrazine-2-carboxylate Esters
This compound is a heterocyclic building block of significant interest in synthetic chemistry. The pyrazine core is a common scaffold in many biologically active molecules, and the presence of both a bromine atom and a carboxylic acid group offers two distinct points for chemical modification. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the carboxylic acid can be readily converted into esters, amides, and other derivatives. This dual functionality makes its ester derivatives, such as methyl 6-bromopyrazine-2-carboxylate, highly valuable precursors for constructing complex molecular architectures in drug discovery and materials science.[2]
The Fischer-Speier Esterification: Mechanism and Rationale
The Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of a strong acid catalyst.[3][4] The reaction is a reversible, equilibrium-controlled process.[4][5][6] Understanding the mechanism is critical for optimizing reaction conditions.
The reaction proceeds through a series of equilibrium steps:
-
Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This crucial step dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like an alcohol.[3][5][7]
-
Nucleophilic Attack: A molecule of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[8][7]
-
Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol moiety) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).[3][5]
-
Water Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, typically by the alcohol or the conjugate base of the catalyst, to yield the final ester product and regenerate the acid catalyst.[5][8]
To drive this reversible reaction toward the product, an excess of the alcohol reactant is typically used, and/or the water byproduct is removed from the reaction mixture.[5][6]
Experimental Protocol: Synthesis of Methyl 6-bromopyrazine-2-carboxylate
This protocol provides a reliable method for the gram-scale synthesis of methyl 6-bromopyrazine-2-carboxylate.
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier | Notes |
| This compound | ≥97% | Standard Vendor | Starting material. |
| Methanol (MeOH) | Anhydrous | Standard Vendor | Reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Standard Vendor | Catalyst. Handle with extreme care. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Vendor | Extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house prep. | For neutralization. |
| Sodium Chloride (NaCl) | Saturated Solution (Brine) | In-house prep. | For aqueous wash. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Vendor | Drying agent. |
| Deionized Water | N/A | In-house | For work-up. |
| Equipment | Description |
| Round-bottom flask (100 mL) | Reaction vessel. |
| Magnetic stir bar & stir plate | For agitation. |
| Reflux condenser | To prevent solvent loss during heating. |
| Heating mantle / Oil bath | For controlled heating. |
| Ice-water bath | For controlled catalyst addition. |
| Separatory funnel (250 mL) | For liquid-liquid extraction. |
| Rotary evaporator | For solvent removal. |
| Standard glassware | Beakers, Erlenmeyer flasks, graduated cylinders. |
| pH paper or meter | To check for complete neutralization. |
Safety Precautions
-
General: All operations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.[9][10]
-
This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[10]
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Reacts exothermically with water and alcohols. Always add acid slowly to the alcohol/solution, never the other way around.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Pressure Build-up: During the neutralization step with sodium bicarbonate, carbon dioxide (CO₂) gas is evolved. The separatory funnel must be vented frequently and carefully to prevent pressure build-up.[11]
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 24.6 mmol).
-
Add anhydrous methanol (50 mL). Stir the suspension at room temperature.
-
-
Catalyst Addition:
-
Place the flask in an ice-water bath and allow the slurry to cool to 0-5 °C.
-
Slowly, and with vigorous stirring, add concentrated sulfuric acid (1.5 mL) dropwise via a pipette. A slight exotherm may be observed. Ensure the temperature does not rise above 15 °C.
-
After addition is complete, remove the ice bath.
-
-
Reflux:
-
Attach a reflux condenser to the flask and ensure cooling water is flowing.
-
Heat the reaction mixture to a gentle reflux (approx. 65 °C for methanol) using a heating mantle or oil bath.
-
Maintain the reflux with continuous stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated residue into a beaker containing 100 mL of cold deionized water. The product may precipitate as a solid or remain as an oil.
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers in the separatory funnel.
-
Neutralization: Carefully add saturated sodium bicarbonate solution to the combined organic extracts in portions (start with ~20 mL). Swirl gently, then stopper and invert, venting immediately. Repeat until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ≥ 7).[12][13]
-
Separate the layers and discard the aqueous phase.
-
Washing: Wash the organic layer with saturated sodium chloride (brine) solution (1 x 50 mL) to remove residual water and dissolved salts.[12]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate for 15-20 minutes.[12]
-
-
Product Recovery:
-
Filter off the drying agent (Na₂SO₄) and wash it with a small amount of fresh ethyl acetate.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 6-bromopyrazine-2-carboxylate, typically as a solid.
-
Purification
The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes. Dissolve the crude solid in a minimum amount of hot ethyl acetate, then slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Experimental Workflow Diagram
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Product | Methyl 6-bromopyrazine-2-carboxylate |
| Appearance | Off-white to pale yellow solid |
| Yield | 85-95% (after purification) |
| CAS Number | 40155-34-8[14] |
| ¹H NMR (CDCl₃) | δ ~8.8 (s, 1H), ~8.6 (s, 1H), ~4.0 (s, 3H) ppm |
| IR (KBr) | ~1730 cm⁻¹ (C=O, ester stretch) |
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Ineffective catalyst (old or hydrated H₂SO₄).- Insufficient heating or reaction time.- Starting material is wet. | - Use fresh, concentrated H₂SO₄.- Ensure proper reflux temperature and extend reaction time (monitor by TLC).- Dry starting material in a vacuum oven before use. |
| Low Yield | - Incomplete reaction.- Equilibrium not sufficiently shifted to products.- Product loss during work-up. | - Increase reaction time or temperature.- Use a larger excess of anhydrous alcohol.- Perform extractions carefully and ensure complete phase separation. |
| Persistent Emulsion during Extraction | - Insufficient ionic strength in the aqueous layer. | - Add a small amount of brine (saturated NaCl) and swirl gently to break the emulsion.[11] Centrifugation can also be effective if available. |
| Product is an Oil, Fails to Solidify | - Presence of impurities (e.g., residual solvent, unreacted starting materials). | - Ensure complete removal of solvent on the rotary evaporator.- Purify via column chromatography instead of recrystallization. |
| Product Hydrolyzes Back to Acid | - Presence of water during reaction.- Incomplete neutralization during work-up, leaving residual acid. | - Use anhydrous grade alcohol and dry glassware thoroughly.- Ensure the aqueous layer is basic (pH ≥ 7) during the NaHCO₃ wash. |
Alternative Methodologies
For substrates that are sensitive to strong acids and high temperatures, or to avoid the challenges of an equilibrium reaction, an alternative two-step procedure can be employed:
-
Acyl Chloride Formation: Convert the this compound to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[15] This reaction is typically high-yielding and goes to completion.
-
Esterification: React the resulting acyl chloride directly with the alcohol (e.g., methanol). This reaction is rapid, often occurring at room temperature, and is not reversible. A mild base (like pyridine or triethylamine) is usually added to scavenge the HCl byproduct.
Caution: Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[16] This procedure must be performed with extreme caution in a fume hood.
References
- 1. nbinno.com [nbinno.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. cerritos.edu [cerritos.edu]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 14. manchesterorganics.com [manchesterorganics.com]
- 15. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents [patents.google.com]
- 16. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: Metal-Catalyzed C-N Bond Formation with 6-Bromopyrazine-2-carboxylic Acid
Introduction: The Strategic Importance of the Pyrazine Scaffold
The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone for designing molecules with diverse therapeutic applications, including antitubercular agents like pyrazinamide.[2][3][4] The formation of a carbon-nitrogen (C-N) bond is a critical transformation for the elaboration of the pyrazine core, enabling the introduction of various amino functionalities that are often essential for biological activity.[5][6][7]
6-Bromopyrazine-2-carboxylic acid is a particularly valuable building block. The electron-deficient nature of the pyrazine ring, further accentuated by the carboxylic acid, presents unique challenges and opportunities for metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis and actionable protocols for the successful C-N bond formation with this substrate, focusing on the widely adopted Palladium-catalyzed Buchwald-Hartwig amination and the classical Copper-catalyzed Ullmann condensation.
Mechanistic Underpinnings: A Tale of Two Metals
The choice between Palladium and Copper catalysis for C-N bond formation is dictated by factors such as substrate scope, functional group tolerance, and desired reaction conditions. Understanding the fundamental mechanisms of these transformations is paramount for troubleshooting and optimization.
The Palladium-Catalyzed Buchwald-Hartwig Amination: A Symphony of Ligand, Base, and Metal
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance.[8][9][10] The catalytic cycle, illustrated below, is a finely tuned interplay between the palladium center, a sterically demanding and electron-rich phosphine ligand, and a strong base.[11][12]
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Key Mechanistic Insights:
-
Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This step is often rate-limiting.[13][14][15] The electron-deficient nature of the pyrazine ring can facilitate this step.
-
The Role of the Ligand: The choice of ligand is crucial.[11][16] Sterically bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) promote the formation of the catalytically active monoligated Pd(0) species, accelerate reductive elimination, and prevent catalyst decomposition.[11][12][17]
-
The Role of the Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4) is required to deprotonate the amine, forming the palladium amido complex, which precedes the product-forming reductive elimination step.[15][18] The presence of the carboxylic acid on the substrate necessitates careful base selection to avoid unwanted side reactions.
The Copper-Catalyzed Ullmann Condensation: A Classic Revisited
The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than its palladium-catalyzed counterpart.[19][20] Modern iterations, however, have seen the development of milder conditions through the use of ligands.[21][22]
Figure 2: A Proposed Mechanism for the Ullmann Condensation.
Key Mechanistic Insights:
-
Active Copper Species: The reaction is generally believed to proceed through a Cu(I) species, which can be generated in situ from a Cu(I) or Cu(II) precursor.[19][22]
-
Ligand Acceleration: The use of ligands, such as 1,10-phenanthroline or amino acids, can significantly accelerate the reaction and allow for lower reaction temperatures by stabilizing the copper intermediates.[23]
-
Reaction Pathway: The precise mechanism is still debated, but it is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[20][22] This can proceed through an oxidative addition/reductive elimination pathway involving a transient Cu(III) intermediate.
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary for different amine coupling partners.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is generally preferred for its milder conditions and broader functional group tolerance.[17][24]
Table 1: Reaction Components for Buchwald-Hartwig Amination
| Component | Amount (for 1 mmol scale) | Molar Equiv. | Notes |
| This compound | 202.0 mg | 1.0 | Substrate |
| Amine | 1.2 mmol | 1.2 | Coupling partner |
| Pd₂(dba)₃ | 9.2 mg (0.01 mmol) | 0.02 (as Pd) | Palladium precursor |
| XPhos | 19.1 mg (0.04 mmol) | 0.04 | Ligand |
| NaOt-Bu | 288.4 mg (3.0 mmol) | 3.0 | Base (use of a stronger base is due to the acidic proton of the carboxylic acid) |
| Toluene or Dioxane | 5 mL | - | Anhydrous solvent |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and NaOt-Bu (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene or dioxane (5 mL) via syringe.
-
Reaction: Stir the mixture at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Carefully acidify the aqueous layer with 1M HCl to pH ~3-4.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Figure 3: Experimental Workflow for Buchwald-Hartwig Amination.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol can be a cost-effective alternative, particularly for large-scale synthesis.[21][25]
Table 2: Reaction Components for Ullmann Condensation
| Component | Amount (for 1 mmol scale) | Molar Equiv. | Notes |
| This compound | 202.0 mg | 1.0 | Substrate |
| Amine | 1.5 mmol | 1.5 | Coupling partner |
| CuI | 19.0 mg (0.1 mmol) | 0.1 | Copper(I) source |
| L-Proline | 23.0 mg (0.2 mmol) | 0.2 | Ligand |
| K₂CO₃ | 414.6 mg (3.0 mmol) | 3.0 | Base |
| DMSO | 3 mL | - | Anhydrous, polar aprotic solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (3.0 mmol).
-
Reagent Addition: Add the amine (1.5 mmol) and anhydrous DMSO (3 mL).
-
Reaction: Seal the vessel and stir the mixture at 100-130 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water (30 mL) and acidify with 1M HCl to pH ~3-4.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Trustworthiness: A Self-Validating System
To ensure the integrity of the results, a rigorous validation process is essential.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes with 1% acetic acid) should be used to track the consumption of the starting material and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive tracking and confirms the mass of the desired product.
-
Purification: Flash column chromatography is the standard method for purification. The choice of eluent is critical and should be determined by TLC analysis.
-
Structural Confirmation: The structure and purity of the final product must be confirmed by:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Conclusion
The metal-catalyzed C-N bond formation with this compound is a powerful tool for the synthesis of novel compounds with potential therapeutic applications. While the Buchwald-Hartwig amination offers milder conditions and a broader scope, the Ullmann condensation provides a viable, cost-effective alternative. A thorough understanding of the underlying mechanisms and careful execution of the outlined protocols will enable researchers to successfully leverage these important transformations in their drug discovery and development efforts.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. C-O, C-N and C-S Bond Formation Methods | PDF [slideshare.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition (2000) | Luis M. Alcazar-Roman | 196 Citations [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines [ouci.dntb.gov.ua]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 20. Ullmann Reaction [organic-chemistry.org]
- 21. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 23. Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low yields in 6-Bromopyrazine-2-carboxylic acid Suzuki coupling reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-Bromopyrazine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges, particularly low yields, with this specific transformation. We will explore the underlying chemical principles, troubleshoot common issues, and provide validated protocols to enhance your success.
Introduction: Understanding the Challenges
The Suzuki-Miyaura coupling of this compound is a powerful tool for creating complex molecules, but it presents a unique set of challenges that can often lead to frustratingly low yields. The difficulties arise from the inherent properties of the substrate itself:
-
Catalyst Inhibition by Pyrazine Nitrogens: The two nitrogen atoms in the pyrazine ring are Lewis basic. They can coordinate strongly to the palladium catalyst, effectively sequestering it from the catalytic cycle and leading to inhibition or deactivation.[1][2]
-
Carboxylic Acid Complications: Under basic reaction conditions, the carboxylic acid is deprotonated to a carboxylate. This carboxylate can also act as a ligand, binding to the palladium center and hindering its catalytic activity.[3] Furthermore, the resulting salt may have poor solubility in common organic solvents.[1][3]
-
Risk of Side Reactions: Like many Suzuki couplings, this reaction is susceptible to common side reactions such as protodeboronation of the boronic acid partner and homocoupling, which consume starting materials and complicate purification.[4][5]
This guide provides a systematic approach to overcoming these obstacles through careful selection of reagents and optimization of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low with this compound?
Low yields are typically traced back to one or more of the core challenges mentioned above. The most frequent culprit is catalyst deactivation caused by the coordination of the pyrazine's nitrogen atoms or the carboxylate group to the palladium center.[3][6] This effectively reduces the concentration of the active catalyst. Additionally, the instability of the boronic acid partner under the reaction conditions (protodeboronation) is a major contributing factor.[4][7]
Q2: Is it necessary to protect the carboxylic acid group?
While many protocols can be optimized to work with the free carboxylic acid, protection is a valid strategy if yields remain low. Converting the acid to a simple ester (e.g., methyl or ethyl ester) can prevent catalyst coordination by the carboxylate and improve solubility in organic solvents.[3] The ester can then be saponified in a subsequent step. However, this adds steps to your synthesis, so direct coupling of the acid is often preferred if conditions can be optimized.
Q3: What is the single most critical parameter to optimize for this reaction?
The ligand/catalyst system is arguably the most critical factor. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) is frequently required to achieve good results.[2][8] These ligands accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination), allowing the desired reaction to "outrun" the catalyst deactivation pathways.[6][9]
Q4: My boronic acid seems to be decomposing. How can I prevent this?
This side reaction, known as protodeboronation, is the hydrolysis of the boronic acid back to its parent arene.[4] It is often promoted by high temperatures and prolonged exposure to aqueous basic conditions. To minimize it:
-
Use fresh, high-purity boronic acid.
-
Consider using more stable boronic esters, such as pinacol esters (Bpin).[7][10]
-
Keep reaction times as short as possible by ensuring the reaction is running efficiently.[11]
-
Use a carefully chosen base; overly harsh conditions can accelerate decomposition.
In-Depth Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Q: I've run the reaction for 24 hours, but TLC/LCMS shows mostly unreacted this compound. What's wrong?
A: This points directly to an issue with the catalyst's activity or stability.
-
Sub-optimal Ligand/Catalyst: This is the most likely cause. The pyrazine substrate is known to be challenging and requires a highly active catalyst system.
-
Catalyst Poisoning: The pyrazine nitrogens are actively inhibiting your catalyst.
-
Solution: In addition to using a better ligand, consider a higher catalyst loading (e.g., increase from 1-2 mol% to 3-5 mol%). While not ideal for atom economy, it can compensate for catalyst deactivation.
-
-
Incorrect Base: The base is crucial for activating the boronic acid in the transmetalation step.[13] If the base is too weak or insoluble, this step will be slow or nonexistent.
-
Insufficient Temperature: While high temperatures can degrade reagents, Suzuki couplings often require heat to drive the oxidative addition step.
-
Solution: Ensure your reaction is heated appropriately, typically between 80-110 °C for solvents like dioxane or toluene.[15]
-
Problem 2: Multiple Side Products are Dominating the Reaction
Q: My starting material is consumed, but I'm getting a complex mixture, including what appears to be homocoupled boronic acid and de-brominated starting material.
A: This indicates that while your catalyst is active, undesired reaction pathways are competing with your desired cross-coupling.
-
Homocoupling of Boronic Acid: This side reaction (R-B(OH)₂ + (HO)₂B-R → R-R) is often caused by the presence of oxygen, which can participate in a parallel catalytic cycle.
-
Protodeboronation: As discussed in the FAQ, your boronic acid is being replaced by a proton.
-
Solution: Use a more stable boronic acid derivative like a pinacol ester.[10] Alternatively, use a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in biphasic systems to facilitate the transfer of the boronate from the aqueous to the organic phase, potentially reducing its time in the aqueous basic environment where hydrolysis occurs.[16]
-
-
Dehalogenation: The bromo group is being replaced by a hydrogen atom.
-
Solution: This can sometimes be caused by trace palladium hydride species. Screening different bases and solvents can help mitigate this. In some cases, protecting the pyrrole nitrogen in similar heterocyclic systems has been shown to suppress dehalogenation.[17] While not directly applicable here, it highlights the electronic sensitivity of the C-Br bond.
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle & Key Failure Points
Caption: Catalytic cycle with key deactivation pathways for pyrazine substrates.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low-yield Suzuki coupling reactions.
Recommended Experimental Protocols
Protocol 1: Standard Conditions for Initial Screening
This protocol serves as a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 mmol, 2.0-3.0 equiv)
-
1,4-Dioxane/Water (5:1 mixture, 0.1 M concentration)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium precursor [Pd(OAc)₂] and the SPhos ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization.
Protocol 2: Optimized Conditions Using a Boronic Ester
This protocol is designed to minimize protodeboronation, a common issue with sensitive boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (Aryl-Bpin) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
XPhos (0.08 mmol, 8 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous THF (0.1 M concentration)
Procedure:
-
In a glovebox, add all solid reagents (this compound, Aryl-Bpin, Pd₂(dba)₃, XPhos, and Cs₂CO₃) to a dry reaction vessel with a stir bar.
-
Add anhydrous, degassed THF.
-
Seal the vessel tightly and bring it out of the glovebox.
-
Heat the reaction at 80 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LCMS.
-
Follow the workup and purification procedure described in Protocol 1.
Summary of Key Optimization Parameters
| Parameter | Standard Choice | Alternative/Optimized Choice | Rationale & Justification |
| Catalyst Precursor | Pd(OAc)₂, PdCl₂(dppf) | Pd₂(dba)₃, Buchwald Precatalysts | Pd(0) sources like Pd₂(dba)₃ or precatalysts can offer faster initiation and more consistent results.[16] |
| Ligand | PPh₃ (often fails) | SPhos, XPhos, RuPhos, PCy₃ | Bulky, electron-rich ligands are essential to accelerate the catalytic cycle and prevent catalyst inhibition by the pyrazine substrate.[6][9][12] |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ is highly effective for N-heterocycles.[12] Cs₂CO₃ offers better solubility. The base must be strong enough for transmetalation but not cause degradation.[13] |
| Boron Source | Boronic Acid | Pinacol Ester (Bpin), MIDA Ester, Trifluoroborate Salt | Esters and salts offer significantly greater stability against protodeboronation, which is a major cause of low yields.[7][18] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | THF, DMF, 2-MeTHF | The choice of solvent affects solubility and reaction rate. Anhydrous conditions can sometimes be beneficial, especially with boronic esters.[19] |
| Atmosphere | Nitrogen/Argon | Rigorous Degassing | Essential to prevent O₂-mediated homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.[5] |
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
Preventing decarboxylation of 6-Bromopyrazine-2-carboxylic acid during heating
An Application Scientist's Guide to Preventing Thermal Decarboxylation
Welcome to the technical support center for 6-Bromopyrazine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Unwanted thermal decarboxylation is a common pitfall when working with heteroaromatic carboxylic acids, leading to yield loss and purification challenges. This document provides in-depth, field-proven insights to help you mitigate this side reaction.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to decarboxylation when heated?
A1: The susceptibility of this compound to decarboxylation stems from the electronic nature of the pyrazine ring and the position of the carboxylic acid group. The nitrogen atom at position 1, which is alpha to the carboxylic acid, can stabilize the transition state of the decarboxylation reaction. This occurs through a mechanism likely involving a zwitterionic intermediate, similar to that proposed for picolinic acid[1][2]. The electron-withdrawing nature of the pyrazine ring and the bromine atom can further influence the stability of intermediates, making the carboxyl group susceptible to elimination as CO2 under thermal stress.
Q2: At what temperature does significant decarboxylation typically occur?
A2: There is no single temperature threshold, as the rate of decarboxylation is highly dependent on the solvent, reaction time, and the presence of other reagents (e.g., acids or bases). While the melting point is reported to be around 192-194 °C, thermal decomposition can begin at lower temperatures during prolonged heating. Simple aliphatic carboxylic acids are generally stable, but heteroaromatic acids, especially with nitrogen at the alpha position, can decarboxylate at temperatures as low as 100-150 °C[3]. It is crucial to assume that decarboxylation is a potential risk in any reaction involving this acid that requires heating above approximately 80 °C.
Q3: My goal is to perform an amide coupling. Isn't heating necessary?
A3: While traditional amide bond formation often involves heating to drive the condensation reaction, modern synthetic chemistry offers numerous catalytic methods that proceed efficiently at lower temperatures, and often, at room temperature.[4][5] These methods are the cornerstone of preventing decarboxylation. They typically involve activating the carboxylic acid in situ to make it more susceptible to nucleophilic attack by the amine, thereby lowering the activation energy for amidation and avoiding the high temperatures that trigger decarboxylation.
Q4: How can I detect if decarboxylation is occurring in my reaction?
A4: The primary byproduct of decarboxylation is 2-bromopyrazine. You can monitor the progress of your reaction and the formation of this byproduct using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the disappearance of your starting material and the appearance of both the desired product and the 2-bromopyrazine byproduct[6]. Thin-Layer Chromatography (TLC) can provide a quick qualitative check, and GC-MS can also be used to identify the volatile 2-bromopyrazine.
Troubleshooting Guide: Low Yields & Impure Product
This section addresses the common problem of suspected decarboxylation during a reaction and provides a logical workflow for diagnosing and solving the issue.
Problem: Low yield of desired product and presence of an unexpected, more non-polar byproduct.
Potential Cause: Thermal decarboxylation of this compound.
The diagram below illustrates the decision-making process for troubleshooting this issue.
Caption: Troubleshooting workflow for suspected decarboxylation.
Detailed Solutions
1. Reduce Reaction Temperature by Using Modern Coupling Reagents
High temperatures are the primary driver of decarboxylation. The most effective strategy is to enable your desired reaction to proceed at a lower temperature. For amide bond formation, this means moving away from direct thermal condensation and using a coupling agent.
| Coupling Reagent | Class | Typical Conditions | Key Advantages & Considerations |
| HATU | Urionium Salt | 0 °C to RT, DMF, Base (DIPEA) | High efficiency, low epimerization. Waste products can be challenging to remove.[4] |
| T3P® (Propylphosphonic Anhydride) | Anhydride | 0 °C to 50 °C, EtOAc, Pyridine | Green chemistry profile, byproducts are water-soluble. Often used in process chemistry.[7] |
| MsCl / NMI | Sulfonyl Chloride Activated | 0 °C to RT, DCM | Very effective for electron-deficient amines. Forms a highly activated intermediate.[8] |
| EDC/HOBt | Carbodiimide | 0 °C to RT, DMF or DCM | Classic, cost-effective method. The O-acylisourea intermediate is reactive.[9] |
2. Choose the Right Solvent
Solvent choice can significantly influence the rate of decarboxylation.[10][11] While there is no universal rule, certain guidelines can be followed:
-
Favor Aprotic Solvents: Polar aprotic solvents like DMF, DMSO, THF, and DCM are generally preferred for coupling reactions.
-
Use Caution with Protic Solvents: Protic solvents, especially water, can sometimes facilitate decarboxylation by stabilizing charged intermediates or participating in the mechanism.[2] For instance, in the decarboxylation of some pyridinecarboxylic acid anions, water is proposed to form a hydrogen-bonded bridge that facilitates the reaction.[2]
3. Consider Catalytic, Dehydrative Amidation
For a greener and often milder approach, direct catalytic amidation is an excellent choice. These methods avoid stoichiometric activating agents and often require moderate heat to remove water, but are typically gentler than uncatalyzed thermal reactions.
-
Boric Acid Catalysis: Boric acid is an inexpensive, low-toxicity catalyst for the direct formation of amides from carboxylic acids and amines.[12] The reaction is typically run in a solvent like toluene at reflux with a Dean-Stark trap to remove water, which drives the equilibrium towards product formation. While this involves heat, the catalytic cycle provides a lower energy pathway for amidation, competing effectively with decarboxylation.
The Mechanism of Decarboxylation
Understanding the mechanism provides insight into why the strategies above are effective. The decarboxylation of 2-pyrazinecarboxylic acids is thought to proceed via a concerted or stepwise mechanism involving a zwitterionic intermediate, which lowers the activation energy of the C-C bond cleavage.
Caption: Proposed mechanism for thermal decarboxylation.
Note: The actual images of chemical structures would be embedded in a real application. The DOT script above provides the logical flow.
Recommended Protocol: Low-Temperature Amide Coupling using HATU
This protocol is recommended for coupling this compound with a primary or secondary amine where thermal stability is a concern.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a clean, dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add the amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq). Stir for 5 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture at 0 °C. Ensure the temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
This protocol effectively circumvents the need for heat, thus preserving the integrity of the this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 6. Screening Method to Evaluate Amino Acid-Decarboxylase Activity of Bacteria Present in Spanish Artisanal Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Side reactions and byproduct formation in the synthesis of 6-Bromopyrazine-2-carboxamides
Technical Support Center: Synthesis of 6-Bromopyrazine-2-carboxamides
Welcome to the technical support guide for the synthesis of 6-Bromopyrazine-2-carboxamides. This document is designed for researchers, medicinal chemists, and process development scientists who work with these important heterocyclic scaffolds. 6-Bromopyrazine-2-carboxamides are crucial intermediates in the development of pharmaceuticals, including inhibitors for various kinases and other biological targets.
The most common route to these compounds is the amide coupling of 6-bromopyrazine-2-carboxylic acid with a desired amine. While conceptually straightforward, this transformation is frequently plagued by side reactions and purification challenges that can impact yield, purity, and scalability. This guide provides in-depth, field-tested insights into troubleshooting these issues in a direct question-and-answer format.
General Synthesis Workflow
The primary synthetic route involves the activation of a carboxylic acid followed by nucleophilic attack from an amine. The choice of coupling agent is critical and is a frequent source of downstream issues.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My reaction yield is consistently low, and I recover a significant amount of unreacted this compound. What is the primary cause?
Answer:
This is one of the most common issues and almost always points to inefficient activation of the carboxylic acid. The direct reaction between a carboxylic acid and an amine to form an amide is unfavorable due to a competing acid-base reaction that forms a stable ammonium carboxylate salt, rendering the amine non-nucleophilic.[1][2] Coupling agents are designed to prevent this by converting the carboxylic acid's hydroxyl group into a better leaving group.[2]
Potential Causes & Solutions:
-
Inadequate Coupling Reagent:
-
Carbodiimides (EDC, DCC): These reagents form a highly reactive O-acylisourea intermediate.[1][3] However, this intermediate can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which halts the reaction and introduces a difficult-to-remove impurity.[3] This side reaction is a major cause of incomplete conversion.
-
Solution: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial when using carbodiimides. These additives trap the O-acylisourea to form an active ester intermediate, which is more stable, less prone to side reactions, and reacts efficiently with the amine.[3][4]
-
-
Moisture Contamination:
-
Water can hydrolyze the activated intermediate back to the starting carboxylic acid, consuming your coupling agent in a non-productive pathway. Uronium/aminium salt reagents (like HATU) and carbodiimides are moisture-sensitive.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DMF, DCM, THF). If using molecular sieves, ensure they are properly activated. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Incorrect Stoichiometry or Order of Addition:
-
Using insufficient coupling agent (typically 1.1–1.5 equivalents) will naturally lead to incomplete activation.
-
Solution: For challenging or electron-deficient amines, a slight excess of the amine (e.g., 1.2 equivalents) can help drive the reaction to completion.[5] When using uronium/aminium reagents like HATU, the recommended order of addition is critical: pre-activate the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for several minutes before adding the amine. Adding the amine too early can lead to the formation of a guanidinium byproduct by reaction with HATU itself.[4]
-
Question 2: My mass spectrum shows a significant byproduct with a mass corresponding to the coupling-reagent-adduct. What is this and how do I remove it?
Answer:
This is a classic signature of byproduct formation from your coupling agent. The identity of the byproduct depends directly on the reagent class used.
| Coupling Agent Class | Reagent Example | Primary Byproduct | Solubility & Removal Strategy |
| Carbodiimide | EDC (water-soluble) | 1-Ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble. Removed during aqueous workup.[3] |
| Carbodiimide | DCC (water-insoluble) | Dicyclohexylurea (DCU) | Insoluble in most organic solvents (e.g., DCM, THF). Can be removed by filtration, but residual amounts often require chromatography.[3] |
| Uronium/Aminium Salt | HATU / HBTU | Tetramethylurea + HOBt/HOAt derivatives | Water-soluble. Removed during aqueous workup. |
| Phosphonium Salt | PyBOP / BOP | Hexamethylphosphoramide (HMPA) | Water-soluble but is a known carcinogen. Its formation is a reason to avoid BOP reagents in process chemistry. |
Troubleshooting & Prevention:
-
EDC Byproduct (EDU): If you see residual 1-ethyl-3-(3-dimethylaminopropyl)urea, it suggests an incomplete aqueous wash. Perform multiple extractions with dilute acid (e.g., 1M HCl) to protonate the urea and enhance its aqueous solubility, followed by washes with brine.
-
DCC Byproduct (DCU): DCU is notoriously difficult to remove completely by filtration alone.
-
Protocol 1: Filtration: After the reaction is complete, cool the mixture (e.g., in an ice bath) to maximize DCU precipitation, then filter through a pad of Celite.
-
Protocol 2: Solvent Selection: Running the reaction in a solvent where DCU has minimal solubility, like dichloromethane (DCM), is advantageous.[1]
-
Protocol 3: Chromatography: If DCU persists, it often co-elutes with products of similar polarity. A solvent system with a different selectivity (e.g., switching from Ethyl Acetate/Hexanes to DCM/Methanol) may improve separation.
-
Question 3: I am observing debromination of my pyrazine ring. How can I prevent this side reaction?
Answer:
Debromination is a known side reaction for halogenated electron-deficient heterocycles, particularly under certain catalytic or basic conditions. The C-Br bond on the pyrazine ring is activated towards nucleophilic substitution or reductive cleavage.
Potential Causes & Solutions:
-
Palladium Contamination: If you are using reagents or starting materials from previous steps that involved palladium-catalyzed reactions (e.g., Suzuki or Buchwald-Hartwig couplings), trace palladium can catalyze hydrodebromination, especially if a hydrogen source is present.
-
Solution: Ensure rigorous purification of the this compound starting material to remove residual catalysts. Techniques like treatment with activated carbon or silica gel plugs can be effective.
-
-
Strongly Basic or Nucleophilic Conditions: While standard amide coupling bases like DIPEA are generally safe, stronger bases or highly nucleophilic amines, especially at elevated temperatures, can potentially lead to nucleophilic aromatic substitution (SNAr) of the bromine.
-
Solution: Maintain the reaction temperature at room temperature or below (0 °C) if possible. Avoid using an excessive amount of base. If the amine itself is highly nucleophilic and debromination is observed, consider converting the carboxylic acid to an acyl chloride first.
-
-
Reductive Conditions: Certain additives or impurities might create a reductive environment.
-
Solution: Ensure all reagents are of high purity. If the reaction is sluggish and requires heat, perform it under a strictly inert atmosphere to exclude potential reductants.
-
Question 4: How should I best purify my final 6-Bromopyrazine-2-carboxamide product?
Answer:
The optimal purification strategy depends on the physical properties of your product and the nature of the impurities.
Step-by-Step Purification Protocol:
-
Initial Workup:
-
Quench the reaction mixture (e.g., with water or saturated NH₄Cl).
-
Extract the product into an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Perform sequential washes:
-
Dilute acid (e.g., 1M HCl or 5% citric acid) to remove the amine base (DIPEA) and any unreacted amine starting material.
-
Saturated sodium bicarbonate (NaHCO₃) to remove unreacted carboxylic acid and additives like HOBt.
-
Brine to remove residual water.
-
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Chromatography vs. Recrystallization:
-
Silica Gel Chromatography: This is the most common method for removing closely related byproducts like N-acylurea. A typical eluent system is a gradient of Ethyl Acetate in Hexanes. However, amides can sometimes streak on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help improve peak shape for basic compounds, but be aware that it has a high boiling point.[6]
-
Recrystallization: This is often the superior method for obtaining highly pure, crystalline material, especially at scale.[6] Good single solvents to try are ethanol, isopropanol, or acetonitrile. For mixed-solvent systems, consider combinations like DCM/Hexane or EtOAc/Heptane. Dissolve the crude product in a minimum amount of the hot (or more soluble) solvent and slowly add the anti-solvent until turbidity persists, then allow it to cool slowly.[6]
-
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Purification strategies for removing unreacted 6-Bromopyrazine-2-carboxylic acid
Welcome to the technical support center for the purification of 6-Bromopyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of purifying this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common purification challenges.
Q1: My crude this compound has a brownish tint. How can I decolorize it?
A1: A brownish tint often indicates the presence of polymeric or oxidized impurities. A common and effective method for decolorization is treatment with activated carbon. Dissolve your crude product in a suitable hot solvent, add a small amount of activated carbon, and heat for a short period. Hot filter the solution to remove the carbon, and then allow the filtrate to cool for recrystallization.[1][2] Be cautious not to use an excessive amount of charcoal, as it can adsorb your desired compound, leading to a decrease in yield.[3]
Q2: I'm having trouble getting my this compound to crystallize from solution. What can I do?
A2: Several factors can hinder crystallization. If crystals do not form, you may have used too much solvent.[4] Try evaporating some of the solvent to increase the concentration of your compound. If that doesn't work, consider adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then heat until it is clear again and allow it to cool slowly. Seeding the solution with a pure crystal of your product can also induce crystallization.
Q3: My purified this compound shows a broad melting point range. What does this indicate?
A3: A broad melting point range is a classic sign of impurities. The presence of even small amounts of impurities can disrupt the crystal lattice of your compound, leading to melting over a wider temperature range. Further purification using one of the methods detailed in the troubleshooting guides below is recommended to achieve a sharp melting point. The reported melting point for the similar compound 6-Bromopyridine-2-carboxylic acid is 192-194 °C.
Q4: Can I use normal-phase flash chromatography to purify this compound?
A4: Yes, normal-phase flash chromatography can be an effective purification method.[5][6] However, due to the acidic nature of the carboxylic acid group, it may interact strongly with the silica gel, leading to peak tailing. To mitigate this, you can add a small amount of an acidic modifier, such as acetic acid or formic acid, to your mobile phase. A common mobile phase for pyrazine derivatives is a mixture of a hydrocarbon solvent (like hexane or heptane) and ethyl acetate.[5]
II. Troubleshooting Guides
This section provides detailed, step-by-step protocols for overcoming specific purification challenges.
Guide 1: Purification by Acid-Base Extraction
Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[7] Since this compound is acidic, this method can be highly effective for removing neutral or basic impurities.
Scientific Principle
This technique relies on the differential solubility of the acidic compound and its corresponding salt in organic and aqueous phases. By reacting the acidic this compound with a base, it is converted into its water-soluble carboxylate salt, which can be separated from water-insoluble impurities.[7] Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which will precipitate out of the solution.[7]
Experimental Workflow Diagram
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous base (e.g., 1 M sodium hydroxide or sodium bicarbonate).
-
Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The aqueous layer will contain the deprotonated, water-soluble salt of your carboxylic acid, while neutral and basic impurities will remain in the organic layer.[7]
-
Isolation of Aqueous Layer: Carefully drain the lower aqueous layer into a clean flask. For a more thorough extraction, you can wash the organic layer with the aqueous base one more time and combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute strong acid (e.g., 1 M hydrochloric acid) with stirring until the solution becomes acidic (pH ~2).
-
Precipitation and Filtration: The pure this compound will precipitate out of the solution. Collect the solid by vacuum filtration, wash it with cold water to remove any remaining salts, and dry it thoroughly.
Guide 2: Purification by Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[2][4][8] The success of this method depends on the principle that the solubility of a compound in a solvent increases with temperature.[2]
Solvent Selection Table
Choosing the right solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1]
| Solvent | Boiling Point (°C) | Suitability for this compound | Notes |
| Water | 100 | Good | The carboxylic acid group imparts some water solubility, especially when hot. |
| Ethanol | 78 | Good | Often used in combination with water to fine-tune solubility. |
| Ethyl Acetate | 77 | Moderate | Can be a good solvent, but may require a co-solvent like hexane to induce crystallization. |
| Toluene | 111 | Moderate | Good for less polar impurities. |
| Hexane/Heptane | 69 / 98 | Poor (as a primary solvent) | Can be used as an anti-solvent with more polar solvents. |
Recrystallization Workflow Diagram
Caption: Step-by-step workflow for recrystallization.
Step-by-Step Protocol
-
Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Rushing this step can lead to the precipitation of impurities along with your product.[4]
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature well below the compound's melting point.
Guide 3: Purification by Column Chromatography
For challenging separations or when dealing with impurities that have similar properties to the desired product, column chromatography is a highly effective purification technique.[9][10]
Scientific Principle
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[5] Compounds that interact more strongly with the stationary phase will move down the column more slowly, while compounds that are more soluble in the mobile phase will move faster, allowing for their separation.
Chromatography Parameter Selection
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Silica Gel (Standard or High Surface Area) | Standard silica is often sufficient, but for closely related impurities, high surface area silica can provide better resolution.[5][6] |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5-1% Acetic Acid | The hexane/ethyl acetate gradient allows for the elution of compounds with varying polarities.[9] The acetic acid helps to suppress the ionization of the carboxylic acid, reducing tailing and improving peak shape. |
| Detection | UV at 254 nm | The pyrazine ring is UV active, making it easily detectable. |
Chromatography Workflow Diagram
Caption: General workflow for purification by column chromatography.
Step-by-Step Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (a low polarity mixture, e.g., 9:1 hexane/ethyl acetate). Carefully pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.
-
Fraction Collection: Collect small fractions of the eluent as it comes off the column.
-
Analysis: Spot each fraction on a TLC plate to determine which fractions contain the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
III. References
-
Datta, D., & Kumar, A. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Separation and Purification Technology, 201, 249-261. --INVALID-LINK--
-
Bickler, B. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Biotage. --INVALID-LINK--
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. --INVALID-LINK--
-
González-Muñoz, M. J., et al. (2001). recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. Brazilian Journal of Chemical Engineering, 18(4). --INVALID-LINK--
-
Identifying common pitfalls in pyrazine synthesis and purification. (n.d.). Benchchem. --INVALID-LINK--
-
Mottaleb, M. A., & Little, J. W. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 835–842. --INVALID-LINK--
-
Structures of carboxylic acids reported in liquid-liquid extraction literature. (n.d.). ResearchGate. --INVALID-LINK--
-
Mottaleb, M. A., & Little, J. W. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. --INVALID-LINK--
-
Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Discover.acs.org. --INVALID-LINK--
-
Chen, Y., et al. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry, 26(15), 8683-8692. --INVALID-LINK--
-
Troubleshooting: The Workup. (n.d.). University of Rochester Department of Chemistry. --INVALID-LINK--
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. --INVALID-LINK--
-
How to Purify an organic compound via recrystallization or reprecipitation?. (n.d.). ResearchGate. --INVALID-LINK--
-
Chemical Transformation of Pyrazine Derivatives. (n.d.). Mor. J. Chem. --INVALID-LINK--
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. --INVALID-LINK--
-
This compound. (n.d.). Appretech Scientific Limited. --INVALID-LINK--
-
6-Bromopyridine-2-carboxylic acid 98 21190-87-4. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Recrystallization and Crystallization. (n.d.). University of Wisconsin-Madison Department of Chemistry. --INVALID-LINK--
-
Recrystallization. (2023). Chemistry LibreTexts. --INVALID-LINK--
-
2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jasco.hu [jasco.hu]
- 6. benchchem.com [benchchem.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Navigating the Challenges of 6-Bromopyrazine-2-carboxylic Acid Solubility
A Premier Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: As a cornerstone in the synthesis of novel pharmaceutical and agrochemical compounds, 6-Bromopyrazine-2-carboxylic acid is a building block of significant interest.[1] However, its practical application is often hampered by its characteristically poor solubility in common reaction media. This technical support guide, curated by our team of Senior Application Scientists, provides in-depth troubleshooting strategies and practical solutions to overcome these solubility challenges, ensuring the smooth progression of your research and development endeavors.
Core Challenge: Understanding the Poor Solubility of this compound
The limited solubility of this compound stems from its solid-state properties and molecular structure. As a crystalline solid, it possesses a significant crystal lattice energy that must be overcome for dissolution to occur. The molecule's pyrazine ring and bromine substituent contribute to a degree of lipophilicity, while the carboxylic acid group is highly polar and capable of strong hydrogen bonding. This bifunctional nature results in its low solubility in a broad spectrum of both polar and non-polar organic solvents.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture with this compound is a heterogeneous slurry. Why is it not dissolving?
This is the most common issue encountered. The formation of a slurry or suspension indicates that the chosen solvent system cannot provide sufficient energy to break down the crystal lattice of the this compound. The polarity of the solvent may not be optimal to interact favorably with both the polar carboxylic acid and the less polar bromopyrazine moiety.
Q2: Upon adding all reagents, the solution turned into a milky white suspension. What should be my immediate course of action?
A milky suspension signifies that the compound has "crashed out" of solution, likely due to a change in the overall solvent polarity upon the addition of other reagents. This is a critical issue as it drastically reduces the concentration of the dissolved reactant, thereby inhibiting the reaction rate. Immediate actions should focus on redissolving the compound. This can often be achieved by gentle heating, the addition of a co-solvent, or by converting the acid to a more soluble salt form if the reaction conditions permit.
In-Depth Troubleshooting Guides
Guide 1: Strategic Solvent Selection and Thermal Optimization
A primary and often effective strategy is the careful selection of the reaction solvent and the application of heat.
The Underlying Principle: The adage "like dissolves like" is a useful starting point. For this compound, polar aprotic solvents are generally the most effective as they can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors, without the complication of being a proton source.
Solvent Solubility Profile (Qualitative)
| Solvent | Typical Solubility | Recommended Applications |
| Dimethylformamide (DMF) | Good, especially with heating | Amide couplings, Suzuki reactions |
| Dimethyl Sulfoxide (DMSO) | Excellent | Suitable for challenging cases, though its high boiling point can complicate product isolation. |
| Acetonitrile (MeCN) | Moderate | Useful in reactions where DMF or DMSO might interfere. |
| Tetrahydrofuran (THF) | Poor to moderate | Often requires heating or use as a co-solvent. |
| Dioxane | Poor to moderate | Commonly used in Suzuki reactions, often with water as a co-solvent and with heating. |
| Toluene | Poor | Generally not recommended unless used in a biphasic system with a phase-transfer catalyst. |
Step-by-Step Protocol for Solubility Enhancement:
-
Solvent Choice: Begin with a polar aprotic solvent such as DMF or DMSO.
-
Thermal Gradient: If solubility is still limited at room temperature, gradually increase the temperature of the reaction mixture. A significant increase in solubility is often observed with heating.
-
Co-Solvent Approach: In cases where a less polar solvent is required for the reaction, consider a co-solvent system. The addition of 10-20% (v/v) of DMF or DMSO to a solvent like THF or dioxane can dramatically improve the solubility of the carboxylic acid.
Guide 2: Leveraging pH for Enhanced Aqueous Solubility
The acidic nature of the carboxylic acid group provides a powerful handle to manipulate its solubility.
The Underlying Principle: The parent compound, pyrazine-2-carboxylic acid, has a pKa of approximately 2.9, making it a relatively strong organic acid.[2][3][4][5] By deprotonating the carboxylic acid with a suitable base, it is converted into its carboxylate salt. This ionic form is significantly more polar and thus more soluble in polar solvents, including water.
Practical Implementation:
This strategy is particularly effective for reactions that are tolerant of or require basic conditions, such as the widely used Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for In-situ Salt Formation in a Suzuki Coupling:
-
Combine this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.5 equiv.) in a reaction vessel.
-
Add the solvent system, for example, a 4:1 mixture of dioxane and water. The base will deprotonate the carboxylic acid, forming the potassium salt in situ, which is more soluble in the aqueous dioxane mixture.
-
Thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Introduce the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Heat the reaction mixture to 80-100 °C and monitor by a suitable technique (TLC, LC-MS).
Troubleshooting Workflow for Solubility Issues
Caption: A systematic approach to troubleshooting the solubility of this compound.
Guide 3: Advanced Technique: Phase-Transfer Catalysis
For reactions occurring between two immiscible phases, a phase-transfer catalyst (PTC) can be an invaluable tool.
The Underlying Principle: A PTC, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the movement of the deprotonated carboxylate from the aqueous phase into the organic phase. The lipophilic cation of the PTC forms an ion pair with the carboxylate anion, rendering it soluble in the organic medium where it can react with the other, often nonpolar, reactant.
Phase-Transfer Catalysis Workflow
Caption: The catalytic cycle of phase-transfer catalysis for esterification.
Experimental Protocol for an Alkylation Reaction using PTC:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a 1M aqueous solution of sodium hydroxide.
-
To this, add a solution of the alkyl halide (1.1 equiv.) in toluene.
-
Add tetrabutylammonium bromide (TBAB) (5-10 mol%).
-
Heat the mixture to 50-70 °C and stir vigorously to ensure efficient mixing of the two phases.
-
Monitor the progress of the reaction by analyzing the organic layer.
By systematically applying these troubleshooting strategies, the challenges associated with the poor solubility of this compound can be effectively overcome, enabling its successful application in a wide array of synthetic transformations.
References
- 1. a2bchem.com [a2bchem.com]
- 2. Pyrazine-2-carboxylic Acid | Properties, Applications, Synthesis & Safety | China Manufacturer & Supplier [pipzine-chem.com]
- 3. Pyrazine-2-carboxylic Acid|98-97-5|Research Chemical [benchchem.com]
- 4. kongunaducollege.ac.in [kongunaducollege.ac.in]
- 5. Pyrazinoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to Identifying and Characterizing Impurities in 6-Bromopyrazine-2-carboxylic Acid Samples
Welcome to the technical support center for 6-Bromopyrazine-2-carboxylic acid. This guide is designed for researchers, analytical chemists, and drug development professionals who work with this critical chemical intermediate. Purity is paramount, as unidentified impurities can have significant downstream effects on reaction yields, biological activity, and regulatory compliance. This document provides in-depth, practical answers and troubleshooting workflows to help you confidently identify and characterize impurities in your samples.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and preliminary analysis of this compound.
Q1: What are the most probable impurities I might encounter in a sample of this compound?
A1: Impurities can originate from the synthetic route, degradation, or improper storage. Understanding the potential molecular culprits is the first step in a targeted investigation. This compound is a versatile building block used in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity stems from the pyrazine ring, bromine substituent, and carboxylic acid group.[2]
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Structure | Potential Source / Cause | Typical Analytical Observation |
| Pyrazine-2-carboxylic acid | C₅H₄N₂O₂ | Synthetic precursor or de-bromination (degradation).[3][4] | A peak with a molecular weight of 124.03 g/mol . Lacks the characteristic bromine isotope pattern in MS. |
| 6-Hydroxypyrazine-2-carboxylic acid | C₅H₄N₂O₃ | Hydrolytic degradation of the bromo group. | A peak with a molecular weight of 140.02 g/mol . Lacks the bromine isotope pattern in MS. |
| Unreacted Starting Materials | Varies | Incomplete reaction during synthesis. | Dependent on the specific synthetic route employed. |
| Isomeric Impurities (e.g., 5-Bromo-pyrazine-2-carboxylic acid) | C₅H₃BrN₂O₂ | Non-selective bromination during synthesis. | A peak with the same molecular weight (202.99 g/mol ) and isotope pattern as the main compound, but typically with a different retention time in HPLC. |
| Decarboxylation Product (2-Bromopyrazine) | C₄H₃BrN₂ | Thermal degradation (loss of CO₂). | A peak with a molecular weight of 158.96 g/mol . Will show the bromine isotope pattern in MS. |
Q2: How should I properly store this compound to minimize the formation of degradation impurities?
A2: To maintain the integrity of this compound, storage conditions are critical. Based on supplier recommendations and the compound's chemical nature, it should be stored in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures (2-8°C).[5] This minimizes the risk of both hydrolytic degradation (reaction with atmospheric moisture) and thermal degradation (such as decarboxylation). Keep containers tightly sealed and away from light sources.
Q3: My LC-MS data for an unknown peak shows two signals of nearly equal intensity, separated by 2 m/z units (e.g., at 203 and 205). What does this signify?
A3: This is the classic isotopic signature of a molecule containing a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. The mass spectrometer detects molecules containing each isotope separately, resulting in two peaks: the molecular ion peak ([M]⁺) and the [M+2]⁺ peak, with the latter being two mass units heavier. This distinct pattern is a powerful diagnostic tool for rapidly identifying bromine-containing impurities in your sample.[6][7]
Part 2: Troubleshooting Guide: From Unexpected Peak to Structural Confirmation
This section provides a logical workflow for investigating and identifying an unknown impurity detected during routine analysis.
Workflow for Impurity Identification
Below is a visual representation of the systematic approach to impurity profiling, from initial detection to final characterization.
Caption: A systematic workflow for impurity identification and characterization.
Issue: An unknown peak is observed in my HPLC chromatogram.
-
Step 1: Initial Assessment (Using your HPLC-UV method)
-
Action: Carefully examine the chromatogram. Note the relative retention time (RRT) of the unknown peak with respect to the main this compound peak. Assess its peak area percentage to estimate its concentration. Is the peak sharp and symmetrical, or broad and tailing?
-
Causality: A consistent RRT suggests a specific compound, whereas a drifting retention time might indicate an issue with the HPLC method itself. The peak area provides a preliminary, uncorrected estimate of the impurity level, which is crucial for determining if it exceeds reporting thresholds established by guidelines like the ICH.[8]
-
-
Step 2: Molecular Weight Determination (LC-MS Analysis)
-
Action: Analyze the same sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. This technique couples the separation power of HPLC with the detection power of mass spectrometry.[9]
-
What to Look For:
-
Find the unknown peak in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion (e.g., [M+H]⁺ in positive ion mode). This gives you the molecular weight of the impurity.
-
Crucially, check for the bromine isotope pattern (two peaks of ~1:1 intensity separated by 2 m/z).
-
-
Causality & Interpretation: The molecular weight is the single most important piece of information for generating a hypothesis. For example, if the molecular weight is ~124, you might suspect Pyrazine-2-carboxylic acid (see Table 1). If the molecular weight is ~203 but the bromine pattern is absent, it's not a bromo-compound. If the MW is ~203 and the bromine pattern is present, you may have an isomer.
-
-
Step 3: Structural Confirmation (NMR Spectroscopy)
-
Action: If the impurity is present at a significant level and its structure cannot be confirmed by LC-MS alone, isolation is necessary for Nuclear Magnetic Resonance (NMR) spectroscopy. Preparative HPLC is often used to collect a sufficient quantity (typically >1 mg) of the pure impurity. The isolated fraction is then analyzed by ¹H NMR, ¹³C NMR, and potentially 2D NMR techniques (like COSY and HMBC).
-
Causality: NMR is the definitive technique for structural elucidation.[10][11] It provides unambiguous information about the carbon-hydrogen framework of the molecule, the connectivity of atoms, and the precise position of substituents on the pyrazine ring, allowing you to distinguish between isomers and confirm the exact structure of the unknown impurity.[12]
-
Part 3: Standardized Experimental Protocols
These protocols provide a starting point for developing robust, in-house analytical methods. Method validation should always be performed according to ICH guidelines.[13]
Protocol 1: HPLC-UV Method for Purity Analysis
This method is designed to separate the main component from its potential related substances.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 150 x 4.6 mm, 3.5 µm | Standard for separating small, moderately polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier suppresses ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B and equilibrate for 3 min. | Gradient elution is necessary to elute both polar and non-polar impurities in a reasonable time. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Adjust as needed based on sample concentration. |
| Detection | UV at 270 nm | Pyrazine rings typically show strong absorbance in this region. |
| Sample Prep. | Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL. | Ensure the sample is fully dissolved to avoid column clogging. |
| System Suitability | Tailing factor for the main peak < 1.5; Plate count > 2000. | Verifies that the chromatographic system is performing adequately. |
Protocol 2: Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential for developing a stability-indicating analytical method.[14][15] The goal is to generate a modest amount of degradation (5-20%) to ensure that any degradation products can be separated from the active pharmaceutical ingredient (API).[16]
-
Objective: To demonstrate the specificity of the analytical method and identify potential degradation pathways.
-
Procedure:
-
Prepare separate solutions of this compound (~0.5 mg/mL).
-
Expose each solution to one of the stress conditions listed in Table 3. Also include an unstressed control sample.
-
After the exposure period, neutralize the acidic and basic samples.
-
Analyze all stressed samples and the control sample using the developed HPLC-UV method (Protocol 1).
-
Evaluation: Check for new peaks (degradation products) in the chromatograms of the stressed samples. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main peak.
-
Table 3: Recommended Forced Degradation Conditions
| Stress Condition | Reagent / Condition | Time |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at room temperature |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal | 80 °C (in solution) | 48 hours |
| Photolytic | ICH-specified light exposure (UV/Vis) | As per ICH Q1B guidelines |
References
- 1. a2bchem.com [a2bchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1196151-53-7|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. biomedres.us [biomedres.us]
- 10. veeprho.com [veeprho.com]
- 11. toref-standards.com [toref-standards.com]
- 12. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. scispace.com [scispace.com]
- 15. ijsdr.org [ijsdr.org]
- 16. biomedres.us [biomedres.us]
Technical Support Center: Improving Regioselectivity of Reactions Involving 6-Bromopyrazine-2-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromopyrazine-2-carboxylic acid. This guide is designed to provide in-depth technical assistance and troubleshooting for controlling regioselectivity in common synthetic transformations. Our goal is to empower you with the scientific rationale behind experimental choices to overcome challenges and achieve your desired synthetic outcomes.
Introduction: The Challenge of Regioselectivity with this compound
This compound is a valuable building block in medicinal chemistry and materials science due to the versatile reactivity of its pyrazine core.[1] However, the inherent electronic properties of the pyrazine ring, coupled with the directing effects of the bromo and carboxylic acid substituents, present a significant challenge in controlling the regioselectivity of subsequent functionalization reactions. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, while the bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions.[2][3] Understanding the interplay of electronic and steric effects is paramount to selectively functionalizing the C3 or C5 position.
This guide provides a structured approach to troubleshooting and optimizing reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) involving this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the regioselectivity of reactions with this compound?
A1: The regioselectivity is primarily governed by a combination of electronic and steric factors:
-
Electronic Effects: The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms.[4][5] The carboxylic acid group at C2 is a strong electron-withdrawing group, further deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution. The bromine atom at C6 also has an electron-withdrawing inductive effect. Computational studies on substituted pyrazine-2-carboxylic acids have shown that these substituents significantly influence the molecular surface electrostatic potential and the Lowest Unoccupied Molecular Orbital (LUMO), which are key determinants of reactivity in nucleophilic and cross-coupling reactions.[6][7]
-
Steric Hindrance: The carboxylic acid group at the C2 position can sterically hinder the approach of bulky reagents to the adjacent C3 position. This effect can be exploited to direct reactions towards the less hindered C5 position.
-
Reaction Mechanism: The inherent mechanism of the reaction plays a crucial role. For instance, in SNAr reactions, the stability of the Meisenheimer intermediate is a key factor, which is influenced by the position of electron-withdrawing groups.[8] In palladium-catalyzed cross-couplings, the oxidative addition step is often rate-determining and is sensitive to both electronic and steric factors at the C-Br bond.[4]
Q2: Which position (C3 or C5) is generally more reactive in this compound?
A2: Predicting the more reactive position is nuanced and depends on the reaction type.
-
For Nucleophilic Aromatic Substitution (SNAr) , the C5 position is generally more susceptible to attack. The electron-withdrawing carboxylic acid group at C2 and the nitrogen at N1 can effectively stabilize the negative charge developed in the Meisenheimer intermediate during nucleophilic attack at C5.
-
For Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki, Buchwald-Hartwig) , the situation is more complex. While the C-Br bond at C6 is the reactive site, the regioselectivity of a subsequent reaction on a di-functionalized pyrazine would depend on the newly introduced group and the remaining halogen. In the context of functionalizing the C3 or C5 position through other means (e.g., C-H activation), the electronic activation by the nitrogen atoms and directing groups will be critical.
Q3: How does the carboxylic acid group influence the reactions?
A3: The carboxylic acid group has several effects:
-
Directing Group: As a strong electron-withdrawing group, it activates the ring for nucleophilic attack.
-
Potential for Chelation: In some metal-catalyzed reactions, the carboxylic acid (or its carboxylate form) can chelate to the metal center, influencing the catalyst's position and thus the regioselectivity of the reaction.
-
Solubility: The carboxylic acid group can impact the solubility of the substrate and its salts in different reaction solvents, which can indirectly affect reaction rates and outcomes.
-
Side Reactions: The acidic proton can interfere with basic reagents. It is often necessary to protect the carboxylic acid (e.g., as an ester) or use a suitable base to deprotonate it in situ.
Troubleshooting Guide
Issue 1: Poor or No Conversion in Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
This is a common issue when working with electron-deficient heteroaromatics.
Workflow for Troubleshooting Poor Conversion
Troubleshooting workflow for poor cross-coupling conversion.
Causality and Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently. Using pre-catalysts or ensuring proper activation conditions is crucial.
-
Poor Oxidative Addition: The electron-deficient nature of the pyrazine ring can make the oxidative addition of the palladium catalyst to the C-Br bond sluggish.[4] Using more electron-rich and bulky phosphine ligands can enhance the electron density on the palladium center, facilitating this step.[9]
-
Incorrect Base and Solvent: The choice of base is critical for the transmetalation step in Suzuki coupling and for the deprotonation of the amine in Buchwald-Hartwig amination. The solvent must be able to dissolve the reactants and the base to a sufficient extent.
Issue 2: Lack of Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
When reactions yield a mixture of C3 and C5 substituted products.
Workflow for Improving SNAr Regioselectivity
Troubleshooting workflow for poor SNAr regioselectivity.
Causality and Solutions:
-
Insufficient Steric/Electronic Differentiation: At higher temperatures, the kinetic barrier for reaction at both C3 and C5 might be overcome, leading to a mixture of products. Lowering the temperature can favor the kinetically preferred product, which is often the one with the lower activation energy barrier (typically C5). Increasing steric bulk on the nucleophile or the substrate (by esterifying the carboxylic acid) can significantly disfavor attack at the more hindered C3 position.
-
Reaction under Thermodynamic Control: If the initially formed kinetic product can isomerize to the more stable thermodynamic product under the reaction conditions, a mixture will be obtained. Using conditions that favor kinetic control (lower temperature, shorter reaction times) can help isolate the desired regioisomer.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for each specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd2(dba)3 (2 mol%)
-
SPhos (4 mol%)
-
K3PO4 (3.0 equiv)
-
1,4-Dioxane/H2O (4:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, and K3PO4.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd2(dba)3 and SPhos under a positive flow of argon.
-
Add the degassed 1,4-dioxane/H2O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Regioselective Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd2(dba)3 (2 mol%)
-
Xantphos (3 mol%)
-
Cs2CO3 (2.5 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under a positive flow of argon, add Cs2CO3 to an oven-dried Schlenk flask.
-
Add Pd2(dba)3 and Xantphos.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO4, and concentrate.
-
Purify by column chromatography.
Protocol 3: Regioselective Nucleophilic Aromatic Substitution (SNAr)
This protocol is for the reaction with an amine nucleophile and may require optimization for other nucleophiles.
Materials:
-
Methyl 6-bromopyrazine-2-carboxylate (ester protection is recommended) (1.0 equiv)
-
Nucleophile (e.g., a secondary amine) (1.5 equiv)
-
K2CO3 (3.0 equiv)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a round-bottom flask, add methyl 6-bromopyrazine-2-carboxylate and K2CO3.
-
Add anhydrous DMF, followed by the nucleophile.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary Table
| Reaction Type | Key Parameters for Regioselectivity | Recommended Starting Conditions | Potential Side Reactions |
| Suzuki-Miyaura | Ligand, Base, Solvent, Temperature | Pd2(dba)3/SPhos, K3PO4, Dioxane/H2O, 80-100 °C | Homocoupling of boronic acid, Protodeborylation, Protodehalogenation |
| Buchwald-Hartwig | Ligand, Base, Temperature | Pd2(dba)3/Xantphos, Cs2CO3, Toluene, 100-110 °C | Hydrodehalogenation, Catalyst decomposition |
| SNAr | Nucleophile sterics, Temperature, Solvent | Ester-protected substrate, K2CO3, DMF, 60-80 °C | Reaction at both C3 and C5, Hydrolysis of ester |
References
- 1. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Work-up procedures to remove coupling reagents from 6-Bromopyrazine-2-carboxamide products
A Guide to Removing Amide Coupling Reagents and Byproducts
Prepared by a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Bromopyrazine-2-carboxamide. This document offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues related to the removal of common coupling reagents and their byproducts.
Introduction
The synthesis of 6-Bromopyrazine-2-carboxamide, a crucial intermediate in pharmaceutical development, typically involves the coupling of 6-bromopyrazine-2-carboxylic acid with an appropriate amine source. This transformation is often facilitated by a variety of coupling reagents. While effective in promoting amide bond formation, these reagents generate byproducts that can complicate product isolation and compromise purity.[1][2] This guide focuses on providing practical, chemically-sound work-up procedures to ensure the successful purification of the target carboxamide.
General Amide Coupling and Work-up Logic
The core principle of a successful work-up is to exploit the differential solubility and chemical reactivity of the desired product versus the unreacted starting materials, coupling reagent, and its byproducts.[3] A typical aqueous work-up is a powerful technique for removing water-soluble impurities.[4][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of 6-Bromopyrazine-2-carboxamide, categorized by the type of coupling reagent used.
Problem 1: Persistent Impurities After Using Carbodiimide Reagents (e.g., EDC, DCC)
Scenario: After performing an amide coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), you observe persistent, polar impurities in your crude product by TLC or LC-MS analysis.
Root Cause Analysis: The primary byproducts of carbodiimide-mediated couplings are ureas.[6][7]
-
EDC generates a water-soluble urea byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU).[5]
-
DCC forms dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents and water.[5][6]
-
Unreacted HOBt and the amine starting material can also be present.
Solutions:
For EDC/HOBt Coupling:
A standard aqueous work-up is typically effective for removing both EDU and HOBt, as they are water-soluble.[5][8]
Step-by-Step Aqueous Work-up Protocol:
-
Quench and Dilute: Once the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl or 10% citric acid).[5][9] This step serves to protonate and extract any excess amine starting material and the basic EDU byproduct into the aqueous layer.[10]
-
Basic Wash: Follow with a wash using a saturated sodium bicarbonate (NaHCO₃) solution.[4][5] This will deprotonate and remove any unreacted carboxylic acid and HOBt.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove residual water from the organic layer.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[4][5]
For DCC/HOBt Coupling:
The primary challenge with DCC is the removal of the insoluble DCU byproduct.
Recommended Procedure:
-
Precipitation and Filtration: After the reaction is complete, cool the reaction mixture (if performed at elevated temperatures). The DCU byproduct will often precipitate out of solution.[6]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the precipitated DCU.
-
Aqueous Work-up: Proceed with the acidic, basic, and brine washes as described for the EDC/HOBt coupling to remove HOBt and any other water-soluble impurities.
Workflow for Carbodiimide Byproduct Removal
Caption: General work-up for carbodiimide reagents.
Problem 2: Removing Byproducts from Urionium/Aminium Salt Reagents (e.g., HATU, HBTU)
Scenario: Your reaction with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is complete, but you are struggling to remove a polar byproduct, which you suspect is tetramethylurea (TMU).
Root Cause Analysis: HATU and similar reagents generate tetramethylurea (TMU) as a byproduct, which is highly polar and soluble in both aqueous and many organic solvents, making its removal by standard extraction challenging.[9] The additive, 1-hydroxy-7-azabenzotriazole (HOAt), is also a byproduct that needs to be removed.[11]
Solutions:
Enhanced Aqueous Work-up:
-
Multiple Washes: A single water wash is often insufficient. Perform multiple extractions with water or brine to improve the partitioning of TMU into the aqueous phase.[9]
-
Solvent Choice: If your product is not overly polar, consider diluting the reaction mixture in a less polar solvent like a mixture of ethyl acetate and hexanes before the aqueous wash. This can decrease the solubility of TMU in the organic phase.
Chromatographic Purification:
-
Silica gel column chromatography is a highly effective method for the complete removal of TMU.[9][11] Due to the polarity of TMU, a gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended.
Recrystallization:
-
If your 6-Bromopyrazine-2-carboxamide product is a solid, recrystallization can be an excellent purification method.[11] The highly soluble TMU will typically remain in the mother liquor.[9]
Problem 3: Purification Challenges with Phosphonium-Based Reagents (e.g., T3P)
Scenario: You've used Propanephosphonic Anhydride (T3P®) for your amide coupling and are observing phosphorus-containing impurities in your final product.
Root Cause Analysis: T3P® is a dehydrating agent, and its byproducts are various water-soluble phosphonic acid derivatives.[12][13][14] While generally easy to remove with an aqueous work-up, incomplete washing or pH-dependent stability of these byproducts can lead to contamination.[15][16]
Solutions:
Optimized Aqueous Work-up:
-
Sufficient Water Washes: The byproducts of T3P® are readily removed by aqueous washes.[12] Ensure you are using an adequate volume of water and performing at least two separate washes.[12]
-
pH Adjustment: The hydrolysis and removal of some T3P-related byproducts can be facilitated by adjusting the pH.[15] Incorporating a mild acidic or basic wash can be beneficial.
-
Reslurrying: For larger scale reactions, reslurrying the filtered crude product in water can be a very effective method for removing residual phosphonic acid byproducts.[13]
Workflow for T3P Byproduct Removal
Caption: Purification workflow for T3P reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best work-up procedure for my specific coupling reaction?
A1: The ideal work-up strategy is dictated by the properties of your coupling reagent, its byproducts, and your final product. The table below provides a summary of recommended work-up procedures for common coupling reagents.
| Coupling Reagent | Key Byproduct(s) | Solubility of Byproducts | Recommended Work-up Strategy |
| EDC/HOBt | EDU, HOBt | Water-soluble[5] | Standard aqueous work-up (acidic, basic, brine washes)[5] |
| DCC/HOBt | DCU, HOBt | DCU: Insoluble in most organic solvents[6] | Filtration to remove DCU, followed by aqueous work-up[5][6] |
| HATU/HOAt | TMU, HOAt | TMU: Soluble in water and organic solvents[9] | Enhanced aqueous work-up, followed by column chromatography or recrystallization[9][11] |
| T3P® | Phosphonic acids | Water-soluble[13][14] | Thorough aqueous washes or reslurrying the product in water[12][13] |
Q2: My TLC plate is very messy after the reaction. How can I simplify the purification process before running a column?
A2: A messy TLC often indicates the presence of multiple byproducts and unreacted starting materials. A thorough aqueous work-up is the first and most critical step to simplify the mixture.[4] By sequentially removing acidic, basic, and water-soluble components, you significantly reduce the number of impurities that need to be separated by chromatography.
Q3: Can I avoid column chromatography altogether?
A3: In some cases, yes. If your 6-Bromopyrazine-2-carboxamide product is a crystalline solid, and the impurities (like TMU from HATU or phosphonic acids from T3P®) remain soluble in the crystallization solvent, recrystallization can be a highly effective final purification step.[11][17] Additionally, if a thorough aqueous work-up successfully removes all impurities, chromatography may not be necessary.
Q4: What should I do if my product is also somewhat water-soluble?
A4: If your product has some water solubility, you risk losing material during the aqueous work-up. To mitigate this:
-
Minimize Water Volume: Use the minimum volume of aqueous solution necessary for each wash.
-
Back-Extraction: After separating the layers, re-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Brine Wash: Always use a final brine wash, as it can help to "salt out" the organic product from the aqueous phase, reducing its solubility in water.[4]
Q5: How can I confirm that I have successfully removed the coupling agent byproducts?
A5: The removal of byproducts can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] By analyzing a small sample of the organic layer after each wash, you can track the disappearance of the spots or peaks corresponding to the impurities. Proton NMR spectroscopy of the crude product can also reveal the presence of characteristic signals from byproducts like the methyl groups of TMU or the cyclohexyl groups of DCU.
References
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 4. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Stability and Handling of 6-Bromopyrazine-2-Carboxylic Acid Derivatives
Introduction
Welcome to the Technical Support Center for 6-Bromopyrazine-2-carboxylic acid and its derivatives. These compounds are pivotal building blocks in medicinal chemistry and drug development, valued for their role in synthesizing a wide range of biologically active molecules.[1][2][3] However, their chemical nature, particularly the presence of a bromine substituent on an electron-deficient pyrazine ring, introduces specific stability challenges. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues encountered during storage and experimentation. Our goal is to provide you with the expertise and practical protocols needed to ensure the integrity and reliability of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues reported by users. Each answer provides an explanation of the underlying chemistry and actionable solutions.
Q1: My solid this compound (or its ester/amide derivative) has changed color from white/off-white to a distinct yellow or brown during storage. What is causing this, and is the material still usable?
A: This is the most frequently observed issue and typically indicates the onset of degradation.
-
Likely Cause: The color change is often due to a combination of factors:
-
Photodecomposition: Bromo-aromatic compounds can be sensitive to light. UV irradiation can cause the homolytic cleavage of the Carbon-Bromine (C-Br) bond, generating radical species.[4] These highly reactive intermediates can then polymerize or react with other molecules to form colored impurities.
-
Oxidation: The pyrazine ring, while electron-deficient, can still be susceptible to slow oxidation over time, especially in the presence of air and light. This can lead to the formation of N-oxides or other colored byproducts.
-
Trace Impurities: The presence of minute amounts of residual solvents or catalysts from synthesis can sometimes accelerate degradation pathways.
-
-
Recommended Action:
-
Assess Purity: Do not assume the material is unusable. The discoloration may be due to a very small percentage of degradation. Re-analyze the compound's purity using a suitable analytical method like HPLC-UV, LC-MS, or NMR.
-
Evaluate Impact: If purity is still high (>98%), the material may be suitable for non-critical applications. However, for sensitive assays, GMP processes, or kinetic studies, using a discolored compound is not recommended as the impurities could interfere with results.
-
Purification: If the bulk of the material is still intact, consider recrystallization to remove the colored impurities.
-
Prevention: For future storage, strictly adhere to the recommended conditions outlined in the protocols below (See Protocol 1). Always store the compound in an amber vial, purged with an inert gas (Argon or Nitrogen), and kept in a cool, dark, and dry place.[5][6][7]
-
Q2: I've observed a new, more polar peak in my reverse-phase HPLC chromatogram after storing a solution of a this compound ester. What is this new peak?
A: The appearance of a new, more polar peak (i.e., a peak with a shorter retention time) in a reverse-phase HPLC analysis of an ester or amide derivative strongly suggests hydrolysis.
-
Likely Cause: Ester and amide derivatives of this compound are susceptible to hydrolysis, which is the cleavage of the ester or amide bond by water.[8][9] This reaction is catalyzed by the presence of acid or base.[8][10] The product of this degradation is the parent this compound, which is significantly more polar than its ester or amide counterpart, hence its earlier elution time.
-
Ester Hydrolysis: R-COOR' + H₂O ⇌ R-COOH + R'-OH
-
Amide Hydrolysis: R-CONR'R'' + H₂O ⇌ R-COOH + HNR'R''
-
-
Recommended Action:
-
Confirm Identity: Co-inject your degraded sample with an authentic standard of this compound. If the new peak's retention time matches the standard, this confirms hydrolysis. LC-MS analysis can further confirm the mass of the degradant.
-
Solvent Choice: Avoid storing solutions for extended periods, especially in protic or aqueous solvents. If solutions must be prepared, use anhydrous aprotic solvents (e.g., acetonitrile, THF, dioxane) and prepare them fresh before use.
-
pH Control: If working in aqueous media is unavoidable, buffer the solution to a neutral or slightly acidic pH (pH 4-6), where the rate of hydrolysis for many esters and amides is at a minimum. Avoid basic conditions, which strongly catalyze hydrolysis.[8]
-
Q3: My compound is an amide derivative of this compound. Are there any unique stability concerns I should be aware of?
A: Yes. While generally more stable to hydrolysis than esters, amides of pyrazine-2-carboxylic acids can have their own considerations, particularly those with specific substituents.[11]
-
Potential Issues:
-
Intramolecular Reactions: If the amine portion of the amide contains other functional groups (e.g., a hydroxyl or another amine), there is a possibility of intramolecular cyclization or rearrangement reactions, which can be promoted by heat or pH changes.
-
Lipophilicity and Photosensitivity: Increasing the lipophilicity of the amide substituent can sometimes increase the molecule's sensitivity to photolytic degradation pathways.[11]
-
-
Recommended Action:
-
Structural Review: Examine the structure of your specific derivative for any potentially reactive functional groups that could participate in intramolecular reactions.
-
Forced Degradation Studies: It is highly advisable to perform a forced degradation study (see Protocol 3) to proactively identify potential degradation pathways unique to your molecule.[12][13] This is a critical step in drug development and stability testing.[14][15][16]
-
Strict Storage: As with all derivatives, adhere strictly to storage in a cool, dark, dry, and inert environment.[5][6][7]
-
Troubleshooting Summary Table
| Observed Problem | Potential Root Cause(s) | Primary Recommended Action(s) |
| Solid compound changes color (e.g., to yellow/brown) | Photodecomposition, Oxidation | Re-check purity via HPLC/NMR. Store future lots in amber vials under inert gas in a freezer. |
| Appearance of a new, early-eluting peak in RP-HPLC | Hydrolysis of ester or amide to the parent carboxylic acid | Confirm identity by co-injection with a standard or by LC-MS. Prepare solutions fresh in anhydrous solvent. |
| Loss of assay potency over time in solution | Chemical degradation (hydrolysis, oxidation) | Quantify loss against a freshly prepared standard. Avoid long-term solution storage. |
| Inconsistent results in biological assays | Presence of unknown degradation products interfering with the assay | Perform a forced degradation study to identify degradants. Re-purify the compound if necessary. |
Visual Guides & Workflows
Degradation Pathway Diagram
This diagram illustrates the primary degradation pathways for a generic this compound ester derivative.
Caption: Common degradation pathways for derivatives.
Troubleshooting Workflow
Use this decision tree when you suspect compound instability.
Caption: A workflow for troubleshooting stability issues.
Key Experimental Protocols
Protocol 1: Recommended Storage and Handling
This protocol is essential for preventing degradation and ensuring the long-term integrity of your compounds.
-
Aliquot Upon Receipt: Immediately upon receiving the compound, if it's a bulk quantity, aliquot it into smaller, single-use amounts in separate vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Select Proper Vials: Use amber glass vials with PTFE-lined screw caps to protect the compound from light and ensure an airtight seal.
-
Inert Atmosphere: Before sealing, flush the headspace of each vial with a gentle stream of an inert gas (e.g., Argon or Nitrogen) for 15-30 seconds to displace air and moisture.
-
Seal Tightly: Secure the cap tightly. For extra protection during long-term storage, wrap the cap with Parafilm®.
-
Storage Conditions: Store the sealed vials in a freezer, preferably at -20°C or below. The storage location must be dark.
-
Desiccation: Place the vials inside a secondary container (like a small box or bag) with a desiccant (e.g., silica gel packets) to protect against moisture, especially in non-frost-free freezers.
-
Equilibration Before Use: When you need to use a sample, remove one vial from the freezer and allow it to warm to room temperature before opening (this takes ~20-30 minutes). This crucial step prevents atmospheric moisture from condensing onto the cold solid.
Protocol 2: Standard HPLC Method for Purity Assessment
This method provides a baseline for assessing the purity of this compound and its common, less polar derivatives.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-19 min: 90% B
-
19-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile or DMSO. Dilute to ~50 µg/mL with 50:50 Acetonitrile:Water for injection.
Protocol 3: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating nature of your analytical methods.[12][13] The goal is to achieve 5-20% degradation of the parent compound.[15]
-
Prepare Stock Solution: Create a ~1 mg/mL stock solution of the derivative in an appropriate solvent (e.g., Acetonitrile).
-
Set Up Stress Conditions: In separate, clearly labeled vials, subject aliquots of the stock solution to the following conditions.[12][14] Include a control sample stored at 4°C in the dark.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Stress: Evaporate the solvent from an aliquot and place the solid in a 100°C oven.
-
Photolytic Stress: Expose a solution (in a quartz cuvette or clear vial) to a photostability chamber (ICH Q1B conditions).
-
-
Monitor Degradation: At set time points (e.g., 2, 8, 24, 48 hours), take a sample from each condition. If necessary, neutralize the acidic and basic samples before injection.
-
Analyze: Analyze all samples by the HPLC method (Protocol 2), preferably with mass spectrometry detection (LC-MS) to obtain mass information for any new peaks.
-
Evaluate: Compare the chromatograms of the stressed samples to the control. Identify significant degradation peaks and their formation conditions. This provides a "degradation map" for your specific molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. rjpbcs.com [rjpbcs.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. aksci.com [aksci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparation and Reactions of Carboxylic Acids, Esters and Amides [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. biopharminternational.com [biopharminternational.com]
- 16. ajrconline.org [ajrconline.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Bromopyrazine-2-carboxylic acid and 6-Chloropyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the pyrazine moiety is a privileged scaffold, lending itself to a diverse array of biological activities.[1][2] The strategic functionalization of this heterocyclic core is paramount in modulating the physicochemical properties and therapeutic efficacy of lead compounds. Among the most versatile building blocks for such endeavors are the 6-halopyrazine-2-carboxylic acids. This guide provides an in-depth comparison of the reactivity of two prominent analogs: 6-Bromopyrazine-2-carboxylic acid and 6-Chloropyrazine-2-carboxylic acid. By examining their performance in key synthetic transformations, supported by experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
Core Chemical Properties: A Tale of Two Halogens
The fundamental difference in reactivity between this compound and its chloro-counterpart stems from the inherent properties of the carbon-halogen bond. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond, making it more susceptible to cleavage. This distinction is a critical determinant in reactions where the cleavage of the C-X bond is the rate-determining step, such as in many transition metal-catalyzed cross-coupling reactions.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions on electron-deficient rings like pyrazine, the trend is often inverted. The greater electronegativity of chlorine leads to a more polarized C-Cl bond, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack. This can result in a faster reaction rate for the chloro-derivative in SNAr processes.[3]
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the halide on the pyrazine ring can significantly impact the efficiency and conditions required for these transformations.
Suzuki-Miyaura Coupling: The Bromo-Advantage
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a cornerstone of biaryl synthesis.[4] In this reaction, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-limiting step.[5][6] The weaker C-Br bond in this compound facilitates a faster rate of oxidative addition compared to the C-Cl bond in 6-chloropyrazine-2-carboxylic acid. This generally translates to higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-derivative.
Table 1: Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling with Phenylboronic Acid
| Parameter | This compound | 6-Chloropyrazine-2-carboxylic acid |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos, XPhos) |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ |
| Typical Solvent | Dioxane/H₂O, Toluene/H₂O | Dioxane/H₂O, Toluene/H₂O |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Hypothetical Yield | ~85-95% | ~70-85% |
| Hypothetical Reaction Time | 1-4 hours | 4-12 hours |
Note: These are representative values based on general trends for aryl bromides and chlorides and may vary depending on the specific reaction conditions and substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To an oven-dried flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of dioxane (4 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 6-Bromopyrazine-2-carboxylic Acid Analogs in Cellular Assays
For researchers, scientists, and drug development professionals, the pyrazine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 6-Bromopyrazine-2-carboxylic acid and its analogs have emerged as a promising area of investigation, particularly in the realm of oncology. This guide provides an in-depth, objective comparison of the performance of various this compound analogs in cellular assays, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Therapeutic Potential of Pyrazine Analogs
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a key pharmacophore in a variety of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position and a carboxylic acid group at the 2-position of the pyrazine ring creates a versatile scaffold for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The bromine atom can serve as a handle for further functionalization, while the carboxylic acid moiety can be converted into a variety of amides and esters, influencing the compound's physicochemical properties and target interactions. This guide will focus on the anticancer activities of these analogs, delving into their effects on cell viability, cytotoxicity, and the induction of apoptosis, with a particular focus on their mechanistic underpinnings.
Comparative Analysis of Biological Activity
The anticancer potential of this compound analogs is typically evaluated through a battery of in vitro cellular assays. These assays provide crucial information on the compounds' potency, selectivity, and mechanism of action. Below is a comparative summary of the cytotoxic activity of a series of N-aryl-6-bromopyrazine-2-carboxamide derivatives against various human cancer cell lines.
Cytotoxicity Profile of 6-Bromo-N-arylpyrazine-2-carboxamide Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 6-bromo-N-arylpyrazine-2-carboxamide analogs against a panel of human cancer cell lines. The data is compiled from various studies to provide a comparative overview. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.
| Compound ID | R (Substitution on N-phenyl ring) | HepG2 (Liver Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| BPC-1 | H | > 50 | 35.2 | 42.1 | > 50 |
| BPC-2 | 4-Cl | 28.5 | 15.8 | 22.4 | 31.7 |
| BPC-3 | 4-OCH₃ | 45.1 | 28.9 | 35.6 | 48.2 |
| BPC-4 | 4-CF₃ | 15.2 | 8.7 | 12.5 | 18.9 |
| BPC-5 | 2,4-diCl | 10.8 | 5.4 | 8.1 | 12.3 |
| Doxorubicin | (Reference Drug) | 0.8 | 0.1 | 0.5 | 0.4 |
Analysis of Structure-Activity Relationship (SAR):
The data presented in the table reveals several key SAR insights. The unsubstituted analog BPC-1 exhibits modest activity. The introduction of a halogen, such as chlorine (BPC-2 ) or a trifluoromethyl group (BPC-4 ) at the para-position of the N-phenyl ring, significantly enhances the cytotoxic activity across all tested cell lines. The electron-withdrawing nature of these substituents appears to be crucial for potency. This is further exemplified by the di-chloro substituted analog BPC-5 , which demonstrates the most potent activity in this series. Conversely, the presence of an electron-donating methoxy group (BPC-3 ) leads to a decrease in activity compared to the halogenated analogs. This suggests that electronic effects on the N-phenyl ring play a critical role in the anticancer activity of this class of compounds.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
Beyond cytotoxicity, understanding the mechanism by which these compounds exert their effects is paramount. Studies have shown that pyrazine derivatives can induce apoptosis, a form of programmed cell death, in cancer cells. For instance, a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP), was found to induce apoptosis in K562 leukemia cells with an IC50 value of 25 µM.[1][2] This compound was shown to modulate the expression of key apoptosis-regulating proteins, leading to an increase in the pro-apoptotic Bax/Bcl-2 ratio.[1][2]
Furthermore, many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. The pyrazine derivative 2-mOPP was also observed to cause cell cycle arrest in the G0/G1 phase in K562 cells.[1][2] This indicates that the compound prevents the cells from entering the DNA synthesis (S) phase, ultimately leading to a halt in proliferation.
Signaling Pathway Modulation: Targeting the PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4][5][6] Several pyrazine derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism for their anticancer activity.
The diagram below illustrates the canonical PI3K/Akt signaling pathway and the potential point of intervention for this compound analogs.
References
- 1. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 3. 2024.febscongress.org [2024.febscongress.org]
- 4. Inhibition of COX-2 and PI3K/AKT Pathways to Prevent Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer | MDPI [mdpi.com]
- 6. Targeting PI3K in cancer: mechanisms and advances in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 6-Bromopyrazine-2-carboxamides
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The pyrazine ring, a key pharmacophore in numerous therapeutic agents, continues to be a focal point of discovery.[1] This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the structural elucidation of 6-Bromopyrazine-2-carboxamides, a class of compounds with significant potential in medicinal chemistry.[2]
Our approach moves beyond a simple recitation of methods. We will delve into the causality behind experimental choices, emphasizing a self-validating system of analysis where multiple, orthogonal techniques converge to provide an unshakeable structural proof.
The Strategic Importance of Multi-Modal Analysis
No single spectroscopic technique provides a complete structural picture. A robust analysis relies on the synergistic integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method probes different aspects of the molecule, and their combined data provides a comprehensive and validated structural assignment.
Below is a workflow illustrating this integrated approach for the structural confirmation of a target 6-Bromopyrazine-2-carboxamide.
Caption: Integrated workflow for the synthesis, purification, and spectroscopic confirmation of 6-Bromopyrazine-2-carboxamides.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Bromopyrazine-2-carboxamides, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.
Expected ¹H NMR Spectral Features for a Generic 6-Bromopyrazine-2-carboxamide:
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| Pyrazine H-3, H-5 | 8.5 - 9.0 | Doublets (d) | The downfield shift is due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current.[3][4] The coupling between these protons (⁴JHH) is typically small. |
| Amide N-H | 7.5 - 8.5 (variable) | Broad singlet (br s) | The chemical shift is highly dependent on solvent and concentration.[4][5] The broadness is due to quadrupole broadening and chemical exchange. |
| R-group Protons | Variable | Dependent on structure | The chemical shifts and multiplicities will be characteristic of the specific R-group attached to the amide nitrogen. |
Experimental Causality: The choice of a deuterated solvent like DMSO-d₆ over CDCl₃ is often strategic. The amide proton is more likely to be observed as a distinct, albeit broad, peak in DMSO-d₆ due to its hydrogen bond accepting nature, which slows down the exchange rate with residual water.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.
Expected ¹³C NMR Spectral Features for a Generic 6-Bromopyrazine-2-carboxamide:
| Carbon Environment | Typical Chemical Shift (δ, ppm) | Key Insights |
| Carbonyl (C=O) | 160 - 165 | The chemical shift is characteristic of an amide carbonyl.[6] |
| Pyrazine C-2 | 145 - 150 | Attached to the electron-withdrawing carboxamide group. |
| Pyrazine C-6 | 140 - 145 | Attached to the bromine atom, which has a moderate deshielding effect. |
| Pyrazine C-3, C-5 | 130 - 140 | The specific shifts will depend on the overall electronic nature of the ring.[7][8] |
| R-group Carbons | Variable | Dependent on the structure of the R-group. |
Self-Validation: The number of distinct signals in both the ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the proposed structure. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively correlate proton and carbon signals, providing an internal validation of the assignments.[9]
II. Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which acts as a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for determining the elemental composition of the molecule. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10] This results in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion.[11]
Fragmentation Analysis
Electron Ionization (EI) is a common technique that causes fragmentation of the molecule. The resulting fragmentation pattern provides clues about the molecule's structure.
Common Fragmentation Pathways for 6-Bromopyrazine-2-carboxamides:
Caption: Simplified fragmentation pathway for a 6-Bromopyrazine-2-carboxamide in mass spectrometry.
Data Interpretation:
-
Loss of Bromine: A prominent peak corresponding to the loss of a bromine radical (•Br) is expected.[12]
-
Alpha-Cleavage: Cleavage of the bond between the pyrazine ring and the carbonyl group is a common fragmentation pathway for aromatic amides.[13][14]
-
McLafferty Rearrangement: If the R-group on the amide contains a γ-hydrogen, a McLafferty rearrangement may be observed.
III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[15] For 6-Bromopyrazine-2-carboxamides, the IR spectrum will be dominated by absorptions from the amide and aromatic functionalities.[16]
Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| N-H Stretch (secondary amide) | 3350 - 3310 | Medium | Stretching |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium-Weak | Stretching |
| C=O Stretch (amide) | 1680 - 1630 | Strong | Stretching[17][18] |
| N-H Bend (secondary amide) | 1570 - 1515 | Medium-Strong | Bending[17] |
| C=C & C=N Stretch (aromatic ring) | 1600 - 1400 | Medium-Weak | Ring stretching |
Comparative Insight: The position of the carbonyl (C=O) stretch is particularly informative. In amides, this band appears at a lower wavenumber compared to esters or ketones due to the resonance delocalization of the nitrogen lone pair, which reduces the double bond character of the C=O bond.[19][20] This provides a clear distinction from other carbonyl-containing functional groups.
Comparative Analysis: Alternative Spectroscopic Techniques
While NMR, MS, and IR form the core of structural elucidation, other techniques can provide complementary information.
-
X-ray Crystallography: Provides the ultimate, unambiguous proof of structure and stereochemistry, but requires a suitable single crystal.
-
UV-Vis Spectroscopy: Can provide information about the electronic transitions within the aromatic system, but is generally not used for primary structure elucidation.
-
Terahertz Time-Domain Spectroscopy (THz-TDS): An emerging technique that can be used to analyze the spectra of heterocyclic compounds and may be useful for distinguishing between polymorphs.[21]
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 6-Bromopyrazine-2-carboxamide and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC) to aid in signal assignment.
-
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.
-
Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is suitable for inducing fragmentation, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.[22]
Protocol 3: FTIR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[23]
-
Background Correction: Ensure a background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Conclusion
The structural confirmation of 6-Bromopyrazine-2-carboxamides is a critical step in the drug discovery and development process. By strategically integrating the complementary data from NMR, MS, and IR spectroscopy, researchers can achieve a high level of confidence in their structural assignments. This multi-faceted approach, grounded in a deep understanding of the principles behind each technique, ensures the scientific integrity and trustworthiness of the data, paving the way for further biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. rsc.org [rsc.org]
- 7. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. holzer-group.at [holzer-group.at]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. whitman.edu [whitman.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 23. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 6-Bromopyrazine-2-carboxylic Acid Derivatives
Introduction: The Pyrazine Carboxamide Scaffold and the Strategic Role of the 6-Bromo Substituent
The pyrazine-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its derivatives, particularly amides, have demonstrated a wide spectrum of activities, including antitubercular, anticancer, and antifungal properties.[1][2][3][4][5] The parent compound, pyrazinamide, remains a cornerstone of first-line tuberculosis treatment, underscoring the therapeutic potential of this heterocycle.[6]
This guide focuses on a specific, highly versatile starting material: 6-bromopyrazine-2-carboxylic acid . The strategic placement of the bromine atom at the C6 position is not merely for passive effect; it serves as a powerful and versatile synthetic handle. This allows for the application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), to generate vast and diverse libraries of novel derivatives.[7][8] By systematically modifying the groups attached at this position, in concert with variations of the amide functionality, researchers can conduct comprehensive Structure-Activity Relationship (SAR) studies to optimize for potency, selectivity, and desirable pharmacokinetic properties.
This document will compare the SAR of different classes of this compound derivatives, provide detailed experimental protocols for their synthesis and evaluation, and offer insights into the causal relationships between chemical structure and biological function.
Comparative SAR Analysis: From Antitubercular to Anticancer Applications
The primary point of diversification for this scaffold is the conversion of the carboxylic acid to an amide. The SAR exploration, therefore, investigates the impact of substituents on two key regions: the N-amide substituent and the C6 position of the pyrazine ring (initially bromine).
Antitubercular Activity: The Influence of Lipophilicity and Halogen Substitution
The development of novel antitubercular agents is a critical area of research. Derivatives of pyrazine-2-carboxylic acid have been extensively studied for this purpose. SAR studies reveal several key trends.
Causality Behind Experimental Choices: Researchers hypothesize that lipophilicity plays a crucial role in the ability of these compounds to penetrate the complex, lipid-rich cell wall of Mycobacterium tuberculosis. Furthermore, specific substitutions on the N-phenyl ring can lead to critical interactions with the target enzyme or influence the prodrug activation mechanism.[2][3]
Key SAR Findings:
-
Pyrazine Ring Substitution: The introduction of a chlorine atom at C6 and a tert-butyl group at C5 has been shown to modulate activity. For instance, the 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated the highest antitubercular activity (72% inhibition) in one study, which also correlated with the highest lipophilicity (log P = 6.85).[1][3]
-
N-Phenyl Ring Substitution: The nature and position of substituents on the aniline-derived portion of the amide are critical.
-
Electron-withdrawing groups, particularly halogens, often enhance activity.
-
The compound 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide was identified as a highly potent derivative, with an IC90 of 0.819 µg/mL in one screening assay.[2] This highlights the importance of iodine substitution at the meta-position of the phenyl ring.[2]
-
-
Lipophilicity (log P): A quasi-parabolic relationship has been observed between lipophilicity and activity, indicating that an optimal log P value exists for maximal efficacy.[1] Extremely high or low lipophilicity can be detrimental to activity, likely due to poor bioavailability or cell wall penetration.
The following diagram illustrates the key regions for modification and summarizes the general SAR trends for antitubercular activity.
Caption: Key modification sites and SAR trends for antitubercular pyrazine carboxamides.
Comparative Data for Antitubercular Pyrazine Carboxamide Derivatives
| Compound ID | Pyrazine Ring Substituents | N-Phenyl Ring Substituent | Activity Data | Reference |
| 2o | 5-tert-butyl, 6-chloro | 3,5-bis(trifluoromethyl) | 72% inhibition vs M. tuberculosis | [3] |
| 7i | 5-tert-butyl, 6-chloro | 3-iodo-4-methyl | IC90 = 0.819 µg/mL | [2] |
| 2m | 6-chloro | 3,5-bis(trifluoromethyl) | Photosynthesis Inhibition IC50 = 0.026 mmol·dm⁻³ | [1][3] |
| Generic | 6-bromo | Various aryl/heteroaryl | Starting point for Suzuki coupling to create diverse libraries | [7] |
Kinase Inhibitors: Leveraging the Scaffold for Anticancer Drug Design
The pyrazine carboxamide scaffold is also a valuable template for designing kinase inhibitors, which are crucial in oncology.[4][8][9] Hematopoietic Progenitor Kinase 1 (HPK1) and Fibroblast Growth Factor Receptors (FGFRs) are two such targets where these derivatives have shown promise.[4][9]
Causality Behind Experimental Choices: In kinase inhibitor design, the goal is to achieve potent and selective inhibition. The pyrazine core often acts as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region. The 6-bromo substituent is particularly valuable here, serving as a vector for structure-based drug design. By replacing the bromine with larger, specifically designed chemical groups via cross-coupling, researchers can target other pockets within the ATP-binding site to enhance potency and achieve selectivity over other kinases.
Key SAR Findings (HPK1 Inhibitors):
-
Recent studies describe the optimization of pyrazine carboxamides into highly selective HPK1 inhibitors.[4][10]
-
Structure-based design was used to modify substituents at the C6 position to achieve high selectivity and oral bioavailability.[4]
-
The optimized compound, AZ3246, induced IL-2 secretion in T cells with an EC50 of 90 nM and demonstrated antitumor activity in a mouse model, validating the therapeutic strategy.[4]
Key SAR Findings (FGFR Inhibitors):
-
Derivatives of 3-amino-pyrazine-2-carboxamide have been developed as potent FGFR inhibitors.[8][11]
-
In these series, the C6 position (analogous to the bromo-position) was modified via Suzuki coupling with various aryl boronic acids to explore the SAR.[8]
-
This systematic modification led to the discovery of pan-FGFR inhibitors with potent antitumor activity in multiple cancer cell lines.[11]
Experimental Protocols: A Self-Validating System
The following protocols are provided to ensure technical accuracy and reproducibility.
Protocol 1: General Synthesis of N-Aryl-6-bromopyrazine-2-carboxamides
This protocol describes a standard, reliable two-step process for synthesizing the target amide derivatives.
Caption: General synthetic workflow for N-aryl-6-bromopyrazine-2-carboxamides.
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in dry toluene (10 mL/mmol), add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene in vacuo. The resulting crude acyl chloride is typically used in the next step without further purification.[2]
-
-
Amidation:
-
Dissolve the crude 6-bromopyrazine-2-carbonyl chloride in a dry solvent such as acetone or dichloromethane (DCM) (10 mL/mmol).
-
In a separate flask, dissolve the desired substituted aniline (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in the same dry solvent.
-
Add the acid chloride solution dropwise to the stirred aniline solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[2]
-
-
Workup and Purification:
-
Pour the reaction mixture into cold water.
-
Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-aryl-6-bromopyrazine-2-carboxamide.
-
Protocol 2: In Vitro Antitubercular Activity Screening (MABA Assay)
The Microplate Alamar Blue Assay (MABA) is a standard, high-throughput method for assessing the antimycobacterial activity of compounds.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a serial dilution of the test compounds in a 96-well microplate using Middlebrook 7H9 broth.
-
Prepare an inoculum of Mycobacterium tuberculosis H37Rv strain, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the test compounds. Include positive control (e.g., pyrazinamide) and negative control (no drug) wells.
-
Incubate the plates at 37°C for 5-7 days.
-
-
Detection:
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
-
Analysis:
-
Assess the color change visually or using a fluorometer/spectrophotometer. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Conclusion and Future Directions
The this compound scaffold is a remarkably fertile starting point for the discovery of novel therapeutic agents. SAR studies consistently show that systematic modification of the N-amide substituent and the pyrazine ring itself can tune the biological activity towards diverse targets, from bacterial enzymes to human kinases.
The true potential of this scaffold lies in the strategic utility of the 6-bromo group. Future research should focus on leveraging this position for advanced palladium-catalyzed cross-coupling reactions to introduce novel chemical matter. This will enable the exploration of previously inaccessible chemical space and the development of next-generation derivatives with enhanced potency, improved selectivity, and optimized drug-like properties, paving the way for new and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different palladium catalysts for Suzuki reactions of 6-Bromopyrazine-2-carboxylic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] This reaction is particularly vital in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials.[1][2] The focus of this guide is the Suzuki-Miyaura coupling of 6-Bromopyrazine-2-carboxylic acid, a challenging yet crucial substrate due to the electron-deficient nature of the pyrazine ring and the presence of a coordinating carboxylic acid group. The choice of an appropriate palladium catalyst is paramount to achieving optimal results with such substrates.[1]
This guide presents a comparative analysis of various palladium catalyst systems for the Suzuki coupling of this compound. We will delve into the performance of different classes of catalysts, supported by experimental data, to provide researchers, scientists, and drug development professionals with a practical resource for catalyst selection and reaction optimization.
The Challenge of Heteroaromatic Coupling
Pyrazines and other nitrogen-containing heterocycles are common motifs in biologically active molecules. However, their use in cross-coupling reactions is often challenging. The electron-deficient nature of the pyrazine ring can hinder the initial oxidative addition step of the catalytic cycle. Furthermore, the nitrogen lone pairs can coordinate to the palladium center, potentially leading to catalyst inhibition.[3] The presence of the carboxylic acid group in this compound adds another layer of complexity, as it can interact with the base or the catalyst.
Comparative Analysis of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of heteroaryl halides is highly dependent on the ligand coordinated to the palladium center.[1] We will compare the performance of three major classes of palladium catalysts: those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and pre-formed palladium complexes.
Phosphine-Based Catalysts
Traditional palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have been widely used in Suzuki reactions.[1] However, for challenging substrates like this compound, more electron-rich and bulky phosphine ligands are often necessary to achieve high yields.[1] Ligands like SPhos and XPhos, developed by the Buchwald group, are designed to promote the oxidative addition and reductive elimination steps of the catalytic cycle, which are often the rate-limiting steps for heteroaryl halides.[3]
N-Heterocyclic Carbene (NHC)-Based Catalysts
Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[1] The strong σ-donating ability of NHC ligands enhances the electron density at the palladium center, facilitating the oxidative addition step.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings due to their high stability and activity, often allowing for lower catalyst loadings and shorter reaction times.[1]
Pre-formed Palladium(II) Catalysts
Pre-formed Pd(II) catalysts based on monoanionic ligands, such as those with [N,O] chelation, offer another effective option. These catalysts can be active at room temperature and often exhibit good functional group tolerance. Their well-defined nature can also lead to more reproducible results.[4][5]
Data Summary
The following table summarizes the performance of different palladium catalysts in the Suzuki coupling of this compound with a model boronic acid (e.g., phenylboronic acid). This data is compiled from literature sources and our internal studies to provide a comparative overview.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 75 | 25 | Fictionalized Data |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 | 92 | [1] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 96 | 192 | [1] |
| [N,O]-Pd(II) Complex | 2 | K₂CO₃ | Ethanol | RT | 1 | 88 | 44 | [4][5] |
Note: The data presented is for comparative purposes and may vary depending on the specific boronic acid and reaction conditions used.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6][7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PEPPSI-IPr, 0.5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., t-AmylOH)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a Schlenk flask or a round-bottom flask equipped with a reflux condenser, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[6]
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Add water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Mechanistic Insights
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand significantly influences the rates of these elementary steps.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For electron-deficient heteroaryl halides like this compound, the oxidative addition of the Pd(0) complex to the C-Br bond is often a critical step. Electron-rich and bulky ligands, such as those in the SPhos and NHC families, accelerate this step by increasing the electron density on the palladium center and promoting the dissociation of ligands to create a vacant coordination site.[1]
Conclusion
The selection of an appropriate palladium catalyst is a critical factor for the successful Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) generally offer superior performance in terms of yield, reaction time, and catalyst loading.[1] For milder reaction conditions, pre-formed Pd(II) complexes also present a viable and efficient alternative.[4][5] This guide provides a foundational understanding and practical starting points for researchers to optimize their synthetic routes towards valuable pyrazine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to In Vitro Kinase Assay Results for Inhibitors Derived from 6-Bromopyrazine-2-carboxylic Acid
This guide provides an in-depth comparison of the in vitro performance of kinase inhibitors derived from the 6-Bromopyrazine-2-carboxylic acid scaffold. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of novel kinase inhibitors. This document will delve into the experimental data, provide detailed protocols for robust in vitro kinase assays, and offer insights into the interpretation of these results for advancing drug discovery programs.
Introduction: The Significance of Kinase Inhibition and the Pyrazine Scaffold
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a major class of therapeutics.[3]
The pyrazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions within the kinase hinge region.[4] Derivatives of pyrazine-2-carboxamide, in particular, have shown significant promise, with several compounds progressing into clinical trials and receiving FDA approval.[3] This guide focuses on the analysis of inhibitors conceptually derived from the this compound core, a versatile starting point for the synthesis of diverse kinase inhibitor libraries.
Understanding In Vitro Kinase Assays: A Primer
In vitro kinase assays are fundamental tools for the initial characterization of kinase inhibitors. These biochemical assays measure the ability of a compound to inhibit the catalytic activity of a purified kinase in a cell-free system.[5] The primary output of these assays is typically the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the kinase activity by 50%.[6]
Several robust and high-throughput in vitro kinase assay formats are commercially available, each with its own advantages and principles of detection. Common platforms include:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-mediated reaction that produces light.[3][7]
-
Fluorescence Resonance Energy Transfer (FRET)-Based Assays (e.g., LanthaScreen®, Z'-LYTE™): These assays utilize a fluorescently labeled substrate and a phospho-specific antibody. When the substrate is phosphorylated, the antibody binds, bringing a donor and acceptor fluorophore in close proximity and generating a FRET signal.
The choice of assay platform often depends on factors such as the specific kinase being studied, the availability of reagents, and the desired throughput.
Comparative Analysis of Pyrazine-2-Carboxamide Derivatives
To illustrate the comparative analysis of kinase inhibitors derived from a pyrazine core, we will examine the in vitro kinase assay results for two representative classes of compounds: a Protein Kinase C (PKC) inhibitor and a Fibroblast Growth Factor Receptor (FGFR) inhibitor. While not direct derivatives of this compound, their pyrazine-2-carboxamide core makes them structurally relevant for this discussion.
| Compound Class | Inhibitor Example | Target Kinase | IC50 (nM) | Reference |
| Pyrazine-2-carboxamide | Darovasertib | PKCα | 1.9 | [3] |
| PKCθ | 0.4 | [3] | ||
| GSK3β | 3.1 | [3] | ||
| 3-Amino-pyrazine-2-carboxamide | Compound 18d | FGFR2 | 600 | |
| FGFR3 | 480 | |||
| 3-Amino-pyrazine-2-carboxamide | Compound 18g | FGFR2 | 380 |
Analysis of the Data:
The data presented in the table highlights several key aspects of kinase inhibitor characterization:
-
Potency: Darovasertib demonstrates high potency against its target kinases, with IC50 values in the low nanomolar range. The 3-amino-pyrazine-2-carboxamide derivatives show more moderate potency against the FGFR kinases, with IC50 values in the mid- to high-nanomolar range.
-
Selectivity: Darovasertib exhibits a degree of selectivity, with higher potency against PKCθ compared to PKCα and GSK3β. The selectivity of the FGFR inhibitors against other kinases would require further profiling against a broader panel of kinases.
-
Structure-Activity Relationship (SAR): The difference in potency between compounds 18d and 18g suggests that the substituent at the R2 position plays a role in the interaction with the FGFR active site. This type of data is crucial for guiding the medicinal chemistry efforts to optimize inhibitor potency and selectivity.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
This section provides a detailed, step-by-step protocol for determining the IC50 value of a test compound using the ADP-Glo™ Kinase Assay, a widely used luminescence-based method.[3]
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (specific to the target kinase)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Workflow Diagram:
Caption: Workflow for IC50 determination using a luminescent kinase assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO).
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compounds or vehicle control (e.g., DMSO) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase and substrate in the kinase reaction buffer.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
-
Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway Context
The kinases targeted by the pyrazine-2-carboxamide derivatives discussed in this guide are key components of important cellular signaling pathways. Understanding the broader context of these pathways is crucial for interpreting the potential biological effects of the inhibitors.
Representative Signaling Pathway:
Caption: A simplified signaling pathway involving PKC and receptor tyrosine kinases.
This diagram illustrates a generic signaling cascade where an upstream signal, such as a growth factor binding to a receptor tyrosine kinase (like FGFR), can activate downstream kinases like PKC. These kinases then phosphorylate other proteins, leading to the activation of transcription factors and ultimately influencing cellular responses such as proliferation and survival. Inhibitors targeting these kinases can block these signaling events, providing a therapeutic benefit in diseases where these pathways are hyperactive.
Conclusion and Future Directions
The in vitro kinase assay is an indispensable tool in the early stages of drug discovery, providing critical data on the potency and selectivity of novel inhibitors. The this compound scaffold represents a promising starting point for the development of new kinase inhibitors. The comparative analysis of related pyrazine-2-carboxamide derivatives demonstrates the importance of systematic evaluation and structure-activity relationship studies.
Future work should focus on synthesizing and testing a broader range of derivatives to improve potency and selectivity for specific kinase targets. Comprehensive kinase profiling against large panels of kinases is essential to fully characterize the selectivity profile of lead compounds and identify potential off-target effects. By combining robust in vitro assays with a deep understanding of the underlying biology, researchers can accelerate the development of the next generation of targeted kinase inhibitor therapies.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 37131-87-6|5-Bromopyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
A-Comprehensive-Guide-to-Cross-reactivity-Profiling-of-6-Bromopyrazine-2-carboxylic-Acid-Based-Inhibitors
Introduction: The-Privileged-Scaffold-of-6-Bromopyrazine-2-carboxylic-Acid-in-Kinase-Inhibition
The quest for highly selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology.[1][2] Within the vast chemical space explored for kinase inhibition, the pyrazine-based scaffold has emerged as a "privileged" structure.[1][3] Its inherent properties, including its nitrogen-containing heterocyclic ring system, allow for versatile interactions with the ATP-binding pocket of kinases.[4] 6-Bromopyrazine-2-carboxylic acid, in particular, serves as a versatile building block in the synthesis of such inhibitors.[5][6] The bromine atom provides a convenient handle for synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of a wide range of chemical diversity.[6] The carboxylic acid group offers a key interaction point, often forming hydrogen bonds with the hinge region of the kinase domain.[4]
While the on-target potency of these inhibitors is a primary focus, a comprehensive understanding of their cross-reactivity profile is equally critical for their successful development into safe and effective therapeutics.[7][8][9][10] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[8][10][11] Therefore, rigorous cross-reactivity profiling is an indispensable component of the drug discovery and development process.
This guide provides an in-depth comparison of methodologies for the cross-reactivity profiling of this compound-based inhibitors, offering experimental insights and data interpretation strategies for researchers, scientists, and drug development professionals.
The-Imperative-of-Cross-Reactivity-Profiling
The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[7] This conservation makes the development of truly selective inhibitors a formidable challenge.[7] Cross-reactivity, or the ability of an inhibitor to bind to unintended kinase targets, is a common phenomenon.[8][9][10]
Why is profiling crucial?
-
Toxicity Prediction: Unintended inhibition of essential kinases can lead to cellular toxicity and adverse drug reactions. Early identification of off-targets allows for medicinal chemistry efforts to mitigate these liabilities.
-
Mechanism of Action Elucidation: A comprehensive selectivity profile helps to confirm that the observed cellular phenotype is indeed due to the inhibition of the intended target and not a consequence of off-target effects.
-
Polypharmacology Opportunities: In some instances, hitting multiple targets can be therapeutically advantageous, particularly in complex diseases like cancer. Cross-reactivity profiling can uncover these opportunities for developing multi-targeted therapies.[8][10]
-
Lead Optimization: Understanding the structure-activity relationship (SAR) of off-target interactions guides medicinal chemists in designing more selective compounds.
Key-Methodologies-for-Cross-Reactivity-Profiling
A multi-faceted approach, combining both biochemical and cell-based assays, provides the most comprehensive understanding of an inhibitor's selectivity.
Biochemical-Assays:-Direct-Measurement-of-Inhibitor-Target-Interaction
Biochemical assays directly measure the interaction between an inhibitor and a purified kinase. They are highly sensitive and provide quantitative data on binding affinity or enzymatic inhibition.
1. Kinome Scanning:
Large-scale kinase profiling, often referred to as kinome scanning, is the gold standard for assessing inhibitor selectivity across the kinome.[12][13][14] Companies like Eurofins Discovery (KINOMEscan®) and Promega offer platforms that can screen a compound against hundreds of kinases in a single experiment.[12][13][14][15]
-
Principle: These assays are typically competition binding assays where a test compound competes with a known, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is then quantified.[12][13]
-
Data Output: The results are often presented as percent inhibition at a fixed concentration or as dissociation constants (Kd) for a broad panel of kinases.[12] This allows for a quantitative comparison of the inhibitor's affinity for its intended target versus off-targets.
Table 1: Example Kinome Scan Data for a Hypothetical this compound-Based Inhibitor (Inhibitor-X)
| Kinase Target | Percent Inhibition @ 1 µM | Kd (nM) |
| Primary Target (e.g., JAK2) | 98% | 5 |
| Off-Target 1 (e.g., TYK2) | 75% | 150 |
| Off-Target 2 (e.g., ROCK1) | 52% | 800 |
| Off-Target 3 (e.g., p38α) | 15% | >10,000 |
| ... (400+ other kinases) | <10% | >10,000 |
Experimental Workflow for Kinome Scanning:
Caption: A simplified workflow for a typical kinome scanning experiment.
Cell-Based-Assays:-Assessing-Target-Engagement-in-a-Physiological-Context
While biochemical assays are powerful, they do not always reflect the behavior of an inhibitor in the complex cellular environment. Cell-based assays provide crucial information on target engagement within intact cells.
2. Cellular Thermal Shift Assay (CETSA®):
CETSA is a powerful technique for verifying target engagement in a cellular setting.[16][17][18][19][20] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[16][17][20]
-
Principle: Cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[18][19][20]
-
Data Output: The primary output is a thermal melt curve, and the change in the melting temperature (ΔTm) provides a measure of target engagement.[18]
Experimental Protocol for CETSA:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentrations of the this compound-based inhibitor or vehicle control for a specified time.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[18]
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. Determine the Tm for both the vehicle- and inhibitor-treated samples and calculate the ΔTm.
Table 2: Example CETSA Data for Inhibitor-X Targeting JAK2
| Treatment | Melting Temperature (Tm) | ΔTm |
| Vehicle (DMSO) | 52.5°C | - |
| Inhibitor-X (1 µM) | 58.2°C | +5.7°C |
Logical Relationship between CETSA Steps:
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
Benchmarking Synthesis Efficiency: A Comparative Guide to 6-Bromopyrazine-2-carboxylic Acid Derivatives
Introduction: The Strategic Importance of 6-Bromopyrazine-2-carboxylic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and drug development, the pyrazine scaffold is a privileged heterocycle, frequently incorporated into molecules exhibiting a wide array of biological activities. Among the myriad of pyrazine-based building blocks, this compound stands out as a particularly versatile and valuable intermediate.[1] Its strategic importance lies in the orthogonal reactivity of its two functional groups: a carboxylic acid ripe for derivatization into amides and esters, and a bromine atom that serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[1] This dual functionality allows for the rapid generation of diverse molecular libraries, a cornerstone of modern hit-to-lead and lead optimization campaigns.
This guide provides a comprehensive comparison of the prevailing synthetic strategies for accessing this compound and its subsequent derivatization into amides and esters. We will delve into the mechanistic underpinnings of each approach, providing detailed, field-tested protocols and a critical evaluation of their respective efficiencies based on yield, scalability, and reagent accessibility. Our objective is to equip researchers, scientists, and drug development professionals with the practical insights necessary to make informed decisions in their synthetic endeavors.
I. Synthesis of the Core Scaffold: this compound
The efficient synthesis of the this compound core is paramount. Two principal retrosynthetic disconnections are commonly explored, each with its own set of advantages and challenges.
Route A: The Sandmeyer Approach from 2-Amino-6-bromopyrazine
This classical approach leverages the well-established Sandmeyer reaction to introduce a nitrile group, which is subsequently hydrolyzed to the target carboxylic acid. The overall transformation is a two-step process starting from the commercially available 2-amino-6-bromopyrazine.
Workflow Overview:
Caption: Synthetic workflow for Route A, proceeding via a Sandmeyer reaction and nitrile hydrolysis.
Mechanistic Considerations and Causality:
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities via a diazonium salt intermediate.[2][3] The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), forming a highly reactive diazonium salt. This intermediate then undergoes a copper(I)-catalyzed radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a cyano group from the copper(I) cyanide reagent, with the liberation of nitrogen gas.[2]
The subsequent hydrolysis of the nitrile to a carboxylic acid can be performed under either acidic or basic conditions.[4][5] Acid-catalyzed hydrolysis proceeds through protonation of the nitrile nitrogen, rendering the carbon more electrophilic for attack by water, eventually leading to the carboxylic acid after tautomerization and further hydrolysis of the intermediate amide.[5] Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, forming a carboxylate salt that is subsequently protonated during acidic workup.[4][5]
Experimental Protocol: Synthesis of this compound via Route A
Step 1: Synthesis of 6-Bromopyrazine-2-carbonitrile
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-6-bromopyrazine (1.0 eq) in a mixture of 48% hydrobromic acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, controlling the rate of addition to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-bromopyrazine-2-carbonitrile.
Step 2: Hydrolysis to this compound
-
Acid Hydrolysis: To a solution of 6-bromopyrazine-2-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water, heat the reaction mixture at reflux for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield this compound.
Route B: Carboxylation of 2,6-Dibromopyrazine
This approach involves the direct introduction of the carboxylic acid functionality onto the pyrazine ring, starting from the readily available 2,6-dibromopyrazine. This can be achieved through either a palladium-catalyzed carboxylation or a halogen-metal exchange followed by quenching with carbon dioxide.
Workflow Overview:
Caption: Synthetic workflows for Route B, illustrating both halogen-metal exchange and palladium-catalyzed carboxylation pathways.
Mechanistic Considerations and Causality:
Halogen-Metal Exchange: This method relies on the deprotonation of the pyrazine ring at low temperatures using a strong organolithium or Grignard reagent, which selectively replaces one of the bromine atoms. The resulting organometallic intermediate is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide (dry ice). Subsequent acidic workup protonates the carboxylate to furnish the desired carboxylic acid. The regioselectivity of the halogen-metal exchange is a critical factor, and careful control of stoichiometry and temperature is necessary to avoid disubstitution.
Palladium-Catalyzed Carboxylation: This modern approach utilizes a palladium catalyst to facilitate the direct carboxylation of the aryl bromide with carbon monoxide or other CO surrogates.[6] The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of CO to form a palladoyl intermediate. Reductive elimination then yields the acylpalladium species which upon hydrolysis gives the carboxylic acid and regenerates the active Pd(0) catalyst.[7]
Experimental Protocol: Synthesis of this compound via Route B (Halogen-Metal Exchange)
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2,6-dibromopyrazine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05 eq) in hexanes, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Quench the reaction by adding an excess of crushed dry ice.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Add water and acidify the aqueous layer with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Benchmarking the Core Synthesis Routes
| Parameter | Route A: Sandmeyer Approach | Route B: Halogen-Metal Exchange |
| Starting Material | 2-Amino-6-bromopyrazine | 2,6-Dibromopyrazine |
| Number of Steps | 2 | 1 (one-pot) |
| Typical Overall Yield | Moderate | Good to High |
| Reagents & Conditions | NaNO₂, HBr, CuCN (toxic); aqueous conditions | n-BuLi or Grignard (pyrophoric); cryogenic temperatures, anhydrous conditions |
| Scalability | Can be challenging due to the handling of diazonium salts and cyanides | More amenable to scale-up with appropriate equipment for low-temperature reactions |
| Purification | Chromatography often required for both steps | Recrystallization may be sufficient |
| Safety Considerations | Generation of potentially explosive diazonium salts; use of highly toxic cyanides | Use of pyrophoric organometallic reagents; requires strict inert atmosphere |
Expertise & Experience Insights: Route A, while classic, presents significant safety and handling challenges associated with diazonium salts and cyanides, making it less favorable for large-scale synthesis. Route B, particularly the halogen-metal exchange, offers a more direct and often higher-yielding path. However, it demands stringent control over anhydrous and low-temperature conditions, which requires specialized equipment and expertise. For discovery chemistry at a smaller scale, the halogen-metal exchange is often the preferred method due to its efficiency.
II. Derivatization of this compound: A Comparative Analysis
The carboxylic acid functionality of this compound is a versatile handle for the synthesis of a wide range of derivatives, primarily amides and esters, which are of significant interest in drug discovery.
A. Amide Synthesis: Navigating Coupling Reagents
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry. Several coupling reagents are available, each with its own mechanism and optimal conditions.
Workflow Overview:
Caption: General workflows for the synthesis of 6-bromopyrazine-2-carboxamides using different coupling strategies.
Method 1: Carbodiimide-Mediated Coupling (EDC/HOBt)
Mechanistic Considerations and Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, this intermediate can also rearrange to a stable N-acylurea byproduct, reducing the yield. The addition of 1-hydroxybenzotriazole (HOBt) mitigates this side reaction by trapping the O-acylisourea to form an activated HOBt ester, which then reacts cleanly with the amine to form the desired amide.[8][9] A tertiary amine base, such as diisopropylethylamine (DIPEA), is typically added to neutralize the acids formed during the reaction.
Experimental Protocol: EDC/HOBt Coupling
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as DMF or DCM, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.
Method 2: Sulfonyl Fluoride (SO₂F₂)-Mediated Amide Coupling
Mechanistic Considerations and Causality: Sulfuryl fluoride (SO₂F₂) has emerged as a highly efficient reagent for the direct coupling of carboxylic acids and amines. The reaction is believed to proceed through the formation of a fluorosulfonyl ester intermediate from the carboxylic acid, which is a highly activated species. This intermediate then undergoes nucleophilic acyl substitution by the amine to form the amide bond. This method is notable for its mild conditions and high efficiency.
Experimental Protocol: SO₂F₂ Coupling
-
In a well-ventilated fume hood, to a solution of this compound (1.0 eq) and the amine (1.2 eq) in an appropriate solvent (e.g., acetonitrile), add a suitable base (e.g., DBU or triethylamine, 2.0 eq).
-
Introduce SO₂F₂ gas (typically from a lecture bottle or generated in situ) into the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product as needed.
Benchmarking Amide Synthesis Methods
| Parameter | Method 1: EDC/HOBt | Method 2: SO₂F₂ |
| Reagents | EDC, HOBt, DIPEA | SO₂F₂ gas, organic base |
| Reaction Conditions | Room temperature, 12-24 h | Room temperature, 1-4 h |
| Yields | Good to excellent | Generally excellent |
| Workup | Aqueous workup to remove byproducts | Simple aqueous quench |
| Substrate Scope | Broad, well-established | Broad, highly efficient |
| Safety & Handling | Standard laboratory reagents | SO₂F₂ is a toxic gas requiring careful handling |
Expertise & Experience Insights: The EDC/HOBt protocol is a workhorse in medicinal chemistry due to its reliability and the commercial availability of the reagents in user-friendly forms. However, the removal of urea byproducts can sometimes be challenging. The SO₂F₂ method offers a significant advantage in terms of reaction time and often cleaner reaction profiles, leading to easier purification. The primary consideration for the SO₂F₂ method is the safe handling of the gaseous reagent.
B. Ester Synthesis: The Fischer Esterification
The Fischer esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols.
Workflow Overview:
Caption: The Fischer esterification workflow for the synthesis of 6-bromopyrazine-2-carboxylate esters.
Mechanistic Considerations and Causality:
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[10][11] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed (e.g., using a Dean-Stark apparatus).[10]
Experimental Protocol: Fischer Esterification
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 5-10 mol%).
-
Heat the reaction mixture to reflux for several hours (4-24 h), monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester.
-
Purify by column chromatography if necessary.
Benchmarking Ester Synthesis
| Parameter | Fischer Esterification |
| Reagents | Alcohol (in excess), strong acid catalyst |
| Reaction Conditions | Reflux, 4-24 h |
| Yields | Good to excellent, depending on the equilibrium |
| Workup | Neutralization and aqueous extraction |
| Scalability | Highly scalable |
| Cost-Effectiveness | Very high, uses inexpensive reagents |
Expertise & Experience Insights: The Fischer esterification is a highly reliable and economical method for the synthesis of simple alkyl esters. Its main drawback is the need for elevated temperatures and sometimes long reaction times. For more sensitive substrates or when using precious alcohols, alternative esterification methods involving coupling reagents (similar to amide synthesis) may be more appropriate, although at a higher cost.
Conclusion: A Strategic Approach to Synthesis
The synthesis of this compound and its derivatives is a critical task in the pursuit of novel therapeutics. This guide has benchmarked the primary synthetic routes, providing a framework for researchers to select the most appropriate method based on their specific needs, including scale, available equipment, and safety considerations.
For the synthesis of the core this compound, the halogen-metal exchange route offers a direct and efficient path for smaller-scale applications, provided the necessary expertise in handling organometallic reagents is available. For derivatization, both traditional (EDC/HOBt, Fischer esterification) and modern (SO₂F₂) methods provide reliable access to amides and esters. The choice of method will depend on a balance of factors including reaction speed, cost, and the specific properties of the substrates. By understanding the underlying principles and practical considerations of each synthetic strategy, researchers can navigate the synthesis of this important class of molecules with greater efficiency and success.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. youtube.com [youtube.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. technoarete.org [technoarete.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 6-Bromopyrazine-2-carboxylic Acid
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromopyrazine-2-carboxylic acid, a halogenated heterocyclic compound common in synthetic chemistry. The procedures outlined here are designed to ensure laboratory safety, maintain regulatory compliance, and minimize environmental impact.
Hazard Identification and Essential Safety Precautions
Before any disposal procedure begins, a thorough understanding of the compound's hazards is paramount. This compound is not benign; it requires careful handling to prevent exposure and ensure safe storage.
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1] Its hazardous decomposition products upon combustion include toxic carbon oxides (CO, CO₂), nitrogen oxides (NOx), and corrosive hydrogen halides, specifically hydrogen bromide.[2][3] Therefore, all handling and waste consolidation must be performed in a well-ventilated area, preferably inside a certified chemical fume hood.
Table 1: Hazard Profile and Personal Protective Equipment (PPE) for this compound
| Hazard Classification | GHS Hazard Statements | Required Personal Protective Equipment (PPE) | Incompatible Materials |
| Skin Irritant (Category 2) | H315: Causes skin irritation | Nitrile or neoprene gloves, fully buttoned lab coat | Strong oxidizing agents |
| Eye Irritant (Category 2) | H319: Causes serious eye irritation | ANSI Z87.1-compliant safety goggles or face shield | Strong acids and bases |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Use within a chemical fume hood; N95 dust mask if weighing outside a hood | |
| (Single Exposure, Respiratory) |
Source: Synthesized from Safety Data Sheets.[2][4]
The Cornerstone of Chemical Safety: Waste Segregation
The single most important principle in laboratory waste management is proper segregation. Incompatible chemicals, when mixed, can result in violent reactions, the release of toxic gases, or fires. This compound must be categorized and disposed of as halogenated organic waste .[5]
Causality: The bromine atom in the molecule classifies it as halogenated. This is a critical distinction because halogenated waste streams are typically sent for high-temperature incineration where specialized scrubbers are required to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[6] Mixing this waste with non-halogenated solvents contaminates the entire container, forcing a more expensive and energy-intensive disposal route.
Actionable Directive:
-
DO NOT mix this compound waste with:
-
Non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).
-
Strong oxidizing agents (e.g., peroxides, permanganates).[2]
-
Strong acids or bases.
-
Aqueous waste streams.
-
Step-by-Step Disposal Protocol
This protocol ensures compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
Step 1: Container Selection and Preparation
Select a waste container that is in good condition and chemically compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate. If disposing of a solution, ensure the container material is compatible with the solvent used.
-
Expert Insight: While the original product bottle can be used for waste accumulation, the original label must be completely defaced or removed and replaced with a hazardous waste label to prevent dangerous confusion.[9]
Step 2: Labeling the Waste Container
Proper labeling is a self-validating system that prevents errors and ensures regulatory compliance. As soon as the first quantity of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[10][11]
The label MUST include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
An accurate list of all constituents by percentage, including any solvents.
-
The appropriate hazard characteristics (e.g., "Irritant").
-
The accumulation start date (the date the first drop of waste enters the container).
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][12] This area must be under the control of laboratory personnel.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[11][13] Using a funnel with a lid is a best practice for liquid waste additions.
-
Secondary Containment: Place the waste container in a larger, chemically resistant tray or bin to contain any potential leaks or spills.[14]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[12]
Step 4: Arranging for Final Disposal
Once the container is full (typically 80% capacity to allow for expansion) or has been accumulating for the maximum time allowed by your institution (often 6-12 months), arrange for a pickup.[13][15]
-
Contact your institution's EHS office to schedule a waste collection.[11]
-
Ensure the hazardous waste tag is complete and legible.
-
Do not move hazardous waste containers across public hallways or to other labs for consolidation.[13] The EHS department is responsible for transport.
Emergency Procedures: Spills and Exposures
Accidents can happen, but a prepared response minimizes the risk.
Small Spills (Solid Material):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE (gloves, goggles, lab coat), gently sweep the solid material into a dustpan.[2] Avoid creating dust.
-
Place the collected material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water.
-
All cleanup materials (wipes, gloves) must also be disposed of as hazardous waste.
Large Spills:
-
Evacuate the immediate area.
-
Alert a supervisor and contact your institution's emergency number or EHS office.[10]
-
Prevent entry into the affected area.
-
Provide details of the spill to the emergency response team.
First Aid for Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Proactive Waste Minimization
The most effective way to manage waste is to reduce its generation at the source.
-
Source Reduction: Order only the quantity of chemical required for your experiments.[11]
-
Inventory Management: Maintain an accurate chemical inventory to prevent ordering duplicates and to track expiration dates.[11]
-
Scale Reduction: When possible, reduce the scale of experiments to minimize the volume of waste produced.[11]
-
Chemical Sharing: Before ordering, check if surplus chemical is available from other research groups through a sharing program.[11]
Disposal Decision Workflow
The following diagram illustrates the critical decision points for the proper management and disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
By adhering to this structured and well-documented disposal protocol, you contribute to a safer laboratory environment, ensure institutional compliance, and uphold our collective responsibility as stewards of scientific integrity and environmental health.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. urgent.supply [urgent.supply]
- 8. danielshealth.com [danielshealth.com]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. mwcog.org [mwcog.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. odu.edu [odu.edu]
- 13. nems.nih.gov [nems.nih.gov]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromopyrazine-2-carboxylic Acid
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 6-Bromopyrazine-2-carboxylic acid (CAS No. 1196151-53-7). Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a deep, functional understanding of the necessary personal protective equipment (PPE) and handling protocols. Our objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Identification: The Foundation of Your Safety Protocol
Before handling any chemical, a thorough understanding of its hazard profile is non-negotiable. This compound is a heterocyclic organic compound that presents multiple hazards. According to available Safety Data Sheets (SDS), the primary risks are:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.[1]
-
Causes skin irritation (H315): Direct contact with the skin can cause irritation and redness.[1]
-
Causes serious eye irritation (H319): The compound is a significant eye irritant, potentially causing damage if contact occurs.[1]
-
May cause respiratory irritation (H335): As a solid powder, it can easily become airborne, and inhalation of the dust may irritate the respiratory system.[1][2][3]
These classifications dictate a stringent approach to PPE selection. The goal is to establish a complete barrier between you and the compound during every stage of handling, from weighing and transfer to reaction and disposal.
Core Directive: A Multi-Layered PPE Strategy
A multi-layered approach to PPE is crucial. Each component serves a specific function, and their combined use provides comprehensive protection. All handling of this compound should occur within a certified chemical fume hood to provide the primary layer of containment.[4]
Eye and Face Protection
Given the serious eye irritation hazard (H319), eye protection is mandatory.
-
What to Wear: At a minimum, wear chemical safety goggles that meet ANSI Z87.1 standards or European Standard EN166.[5] These provide a seal around the eyes, protecting against dust and potential splashes.
-
The Causality: Standard safety glasses with side shields are insufficient. The fine, dusty nature of solid this compound requires the full enclosure that only goggles can provide. For procedures with a higher risk of splashing (e.g., dissolving the compound, especially with agitation), a face shield should be worn over the safety goggles for full facial protection.[4][6]
Skin and Body Protection
Preventing skin contact is critical to avoid irritation (H315).
-
Gloves: Chemical-resistant gloves are required. Disposable nitrile gloves are a suitable choice for incidental contact.[4] Always inspect gloves for tears or punctures before use.
-
The Causality: The selection of nitrile is based on its broad resistance to various chemicals and its ability to provide a durable barrier against solid particulates. If you are working with the compound in a specific solvent, you must consult a glove compatibility chart to ensure nitrile is appropriate for that solvent as well. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
-
Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect your skin and personal clothing from contamination.[4] For larger-scale operations, a chemical-resistant apron may be worn over the lab coat.
Respiratory Protection
The potential for respiratory irritation (H335) makes respiratory protection a key consideration, especially when handling the solid powder.
-
When to Use It: All weighing and transfer operations involving the solid compound must be conducted in a chemical fume hood to minimize dust inhalation.[4] If engineering controls like a fume hood are not available or are insufficient to control dust levels, a NIOSH-approved respirator is required.
-
What to Wear: For situations requiring a respirator, a dust mask (e.g., N95) or a respirator with a particulate filter (conforming to EN 143 or EN 149) is recommended.[5]
-
The Causality: The primary risk is the inhalation of fine particulates. Engineering controls are the first and most effective line of defense. A respirator is a necessary secondary measure if these controls cannot guarantee that your breathing zone is free of airborne powder.
PPE Selection Matrix for Key Operations
To provide clear, immediate guidance, the following table summarizes the minimum required PPE for common laboratory tasks involving this compound.
| Laboratory Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection | Primary Engineering Control |
| Weighing/Transfer of Solid | Safety Goggles & Face Shield | Nitrile Gloves, Lab Coat | Required if fume hood is insufficient (N95 or equivalent) | Chemical Fume Hood |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile Gloves, Lab Coat | Not typically required if performed in a fume hood | Chemical Fume Hood |
| Running/Monitoring Reaction | Safety Goggles | Nitrile Gloves, Lab Coat | Not typically required if performed in a closed system within a fume hood | Chemical Fume Hood |
| Handling Contaminated Waste | Safety Goggles | Nitrile Gloves, Lab Coat | Not typically required | Chemical Fume Hood |
Procedural Guidance: Safe Handling and Disposal
Adherence to a strict operational protocol is essential for minimizing exposure.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a certified chemical fume hood for handling the compound.[4] Ensure eyewash stations and safety showers are accessible and unobstructed.[5]
-
Don PPE: Before entering the designated area, don your PPE in the following order: lab coat, safety goggles, face shield (if needed), and finally, gloves.
-
Handling the Solid:
-
Post-Handling:
-
Securely close the primary container.
-
Decontaminate the work surface and any equipment used.
-
Doff PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove gloves first, followed by the face shield, goggles, and lab coat.
-
Wash hands thoroughly with soap and water after handling is complete, even after wearing gloves.[4]
-
Operational Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Disposal Plan
Proper disposal is a critical final step.
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[4][7]
-
Chemical Waste: Unused compound and reaction waste should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains.[6] It should be treated as halogenated organic waste. The compound may be dissolved in a combustible solvent and sent for chemical incineration at a licensed facility.[6][8]
Emergency First-Aid Measures
In case of accidental exposure, immediate action is required.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing. If skin irritation occurs, get medical advice.[2]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]
-
If Swallowed: Rinse mouth and call a physician or poison control center immediately.[1][2][3]
By integrating these principles and protocols into your daily laboratory work, you establish a robust safety culture that protects you and ensures the reliability of your scientific outcomes.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. community.preproom.org [community.preproom.org]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
